molecular formula C9H6Cl2N2 B182540 2,3-Dichloro-6-methylquinoxaline CAS No. 39267-05-5

2,3-Dichloro-6-methylquinoxaline

Número de catálogo: B182540
Número CAS: 39267-05-5
Peso molecular: 213.06 g/mol
Clave InChI: UWSAFTDEEVGSAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dichloro-6-methylquinoxaline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-dichloro-6-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSAFTDEEVGSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339989
Record name 2,3-Dichloro-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39267-05-5
Record name 2,3-Dichloro-6-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39267-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-methylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methylquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a quinoxaline core substituted with two reactive chlorine atoms and a methyl group, makes it an important intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₉H₆Cl₂N₂[1]
Molecular Weight 213.06 g/mol [1]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 112 - 118 °C[1]
Boiling Point Predicted: 326.7 ± 35.0 °C (at 760 mmHg)Predicted
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO, and chlorinated solvents. Low solubility in alcohols and practically insoluble in water.Inferred from related compounds
CAS Number 39267-05-5[1][2]

Spectroscopic Data

Predicted ¹H NMR Spectrum (CDCl₃)
Chemical Shift (ppm)MultiplicityAssignment
~7.9 - 8.1dH5
~7.6 - 7.8ddH7
~7.5 - 7.7dH8
~2.5s-CH₃ (at C6)
Predicted ¹³C NMR Spectrum (CDCl₃)
Chemical Shift (ppm)Assignment
~148C2, C3
~141C4a, C8a
~138C6
~131C7
~129C5
~128C8
~22-CH₃ (at C6)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 212, with a characteristic isotopic pattern [M+2]⁺ at m/z 214 and [M+4]⁺ at m/z 216, due to the presence of two chlorine atoms. Fragmentation may involve the loss of chlorine atoms and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the quinoxaline core, and C-Cl stretching. A patent (CN108191778B) provides the following experimental IR data (KBr, cm⁻¹): 3065, 3031, 1620, 1566, 1526, 1492, 1295, 1271, 1257, 1185, 1154, 1127, 996, 619, 574, 438.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a one-pot reaction starting from 4-methyl-1,2-phenylenediamine. The following protocol is adapted from patent CN108191778B.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid

  • Phosphorus oxychloride (POCl₃)

  • Silica gel or methanesulfonic acid (as catalyst)

  • Appropriate solvent (e.g., toluene)

Procedure:

  • Cyclocondensation: In a round-bottom flask, a mixture of 4-methyl-1,2-phenylenediamine and oxalic acid is heated in the presence of a catalyst (silica gel or methanesulfonic acid) in a suitable solvent. This step forms the intermediate 6-methylquinoxaline-2,3-dione.

  • Chlorination: After the formation of the intermediate, phosphorus oxychloride (POCl₃) is added to the reaction mixture. The mixture is then heated under reflux to facilitate the conversion of the dione to the dichloro derivative.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled and carefully poured into ice-water to quench the excess POCl₃. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a white to light yellow solid.

G cluster_synthesis Synthesis Workflow Start Start Reactants 4-methyl-1,2-phenylenediamine + Oxalic Acid Start->Reactants Cyclocondensation Heat with Catalyst (Silica gel or MsOH) Reactants->Cyclocondensation Intermediate 6-methylquinoxaline-2,3-dione Cyclocondensation->Intermediate Chlorination Add POCl₃ Reflux Intermediate->Chlorination Product This compound Chlorination->Product Purification Quench, Filter, Recrystallize Product->Purification Final_Product Pure Product Purification->Final_Product

Synthesis workflow for this compound.
General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both one-dimensional and two-dimensional (COSY, HSQC, HMBC) experiments to aid in structural elucidation.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) to generate charged fragments.

  • Analysis: Analyze the resulting mass-to-charge ratios to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.

  • Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Reactivity and Applications in Drug Development

The two chlorine atoms at the 2 and 3 positions of the quinoxaline ring are highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity makes this compound a valuable scaffold for the synthesis of a diverse library of substituted quinoxaline derivatives.

Common nucleophiles include:

  • N-nucleophiles: Amines, anilines, and hydrazines.

  • O-nucleophiles: Alcohols and phenols.

  • S-nucleophiles: Thiols and thiophenols.

The sequential and regioselective substitution of the chlorine atoms allows for the introduction of various functional groups, leading to compounds with a wide range of biological activities.

G cluster_reactivity Reactivity with Nucleophiles Core This compound N_Nu N-Nucleophiles (Amines, Anilines) Core->N_Nu SₙAr O_Nu O-Nucleophiles (Alcohols, Phenols) Core->O_Nu SₙAr S_Nu S-Nucleophiles (Thiols, Thiophenols) Core->S_Nu SₙAr Product_N Amino-substituted Quinoxalines N_Nu->Product_N Product_O Oxy-substituted Quinoxalines O_Nu->Product_O Product_S Thio-substituted Quinoxalines S_Nu->Product_S

Nucleophilic substitution reactions of this compound.

Role in Kinase Inhibition

Quinoxaline derivatives have emerged as a significant class of protein kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinoxaline-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking its catalytic activity. This inhibition can disrupt downstream signaling pathways, leading to the suppression of tumor growth and induction of apoptosis.

G cluster_pathway Kinase Inhibition Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cell Proliferation, Survival Phospho_Substrate->Cellular_Response Leads to Quinoxaline Quinoxaline Derivative Quinoxaline->Kinase Inhibits

Simplified signaling pathway of kinase inhibition by quinoxaline derivatives.

Conclusion

This compound is a highly valuable and versatile scaffold in synthetic and medicinal chemistry. Its reactivity allows for the generation of diverse molecular architectures, leading to the discovery of novel therapeutic agents, particularly in the area of kinase inhibition for cancer therapy. This guide provides a foundational understanding of its chemical properties and synthetic utility, which is essential for researchers and professionals working in drug discovery and development. Further experimental investigation is warranted to fully characterize its spectroscopic and solubility profiles.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,3-dichloro-6-methylquinoxaline, a key intermediate in the development of pharmaceuticals and fine chemicals.[1] The document details established methodologies, including multi-step and one-pot procedures, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through two effective routes:

  • Two-Step Synthesis via a Dihydroxy Intermediate: This classic approach involves the initial formation of 1,4-dihydro-6-methylquinoxaline-2,3-dione, followed by a chlorination step.

  • One-Pot Synthesis: A more streamlined method that combines the cyclization and chlorination steps, starting directly from 4-methyl-1,2-phenylenediamine.

Pathway 1: Two-Step Synthesis via Chlorination of 1,4-DIHYDRO-6-METHYLQUINOXALINE-2,3-DIONE

This pathway is a widely utilized method that involves two distinct experimental stages: the synthesis of the dihydroxyquinoxaline intermediate and its subsequent chlorination.

Step 1: Synthesis of 1,4-DIHYDRO-6-METHYLQUINOXALINE-2,3-DIONE

The initial step involves the condensation reaction of 4-methyl-1,2-phenylenediamine with a dicarbonyl compound, typically oxalic acid or a derivative like diethyl oxalate, to form the quinoxaline ring structure.[2]

Step 2: Chlorination

The intermediate, 1,4-dihydro-6-methylquinoxaline-2,3-dione, is then chlorinated to yield the final product, this compound. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃).[3][4]

Two-Step Synthesis of this compound Start 4-methyl-1,2-phenylenediamine + Oxalic Acid Intermediate 1,4-DIHYDRO-6-METHYL- QUINOXALINE-2,3-DIONE Start->Intermediate Condensation Chlorination Chlorinating Agent (e.g., SOCl₂/DMF or POCl₃) Intermediate->Chlorination Product This compound Chlorination->Product Chlorination

Diagram 1: Two-Step Synthesis Pathway
Quantitative Data for Two-Step Synthesis

StepReactantsReagents/SolventsTemperatureTimeYield
14-methyl-1,2-phenylenediamine, Oxalic AcidAqueous HClReflux--
21,4-dihydro-6-methylquinoxaline-2,3-dioneThionyl chloride, DMF (cat.), 1-chlorobutaneReflux1 hour-
2 (alternative)1,4-dihydro-6-methylquinoxaline-2,3-dionePhosphorus oxychloride, DMF80 °C6 hoursGood

Note: Specific yield data for the 6-methyl derivative is not consistently reported in the literature.

Experimental Protocol: General Procedure for Chlorination with Thionyl Chloride[3]
  • A slurry of 1,4-dihydro-6-methylquinoxaline-2,3-dione (1 equivalent) and thionyl chloride (2 equivalents) is prepared in 1-chlorobutane.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added dropwise to the mixture.

  • The reaction mixture is heated to reflux for 1 hour.

  • After cooling to ambient temperature, the resulting solid is collected by filtration.

  • The product is washed with ethyl ether and dried to yield this compound.

Pathway 2: One-Pot Synthesis from 4-methyl-1,2-phenylenediamine

A more efficient approach is the one-pot synthesis, which bypasses the isolation of the dihydroxy intermediate. This method is particularly advantageous for industrial-scale production due to its reduced operational complexity and cost.[2]

One-Pot Synthesis of this compound Start 4-methyl-1,2-phenylenediamine + Oxalic Acid + Phosphorus Oxychloride Reaction One-Pot Reaction Start->Reaction Cyclization & Chlorination Product This compound Reaction->Product

Diagram 2: One-Pot Synthesis Pathway
Quantitative Data for One-Pot Synthesis

ReactantsReagentsCatalystYield
4-methyl-1,2-phenylenediamine, Oxalic AcidPhosphorus OxychlorideSilica gel or Methanesulfonic acidHigh (implied)

Note: The patent describes the product as a "white solid" with a melting point of 112 °C, but does not provide a specific yield percentage.[2]

Experimental Protocol: One-Pot Synthesis[2]
  • 4-methyl-1,2-phenylenediamine, oxalic acid, and a catalyst (silica gel or methanesulfonic acid) are combined with phosphorus oxychloride.

  • The mixture is heated, leading to a one-pot cyclization and chlorination reaction.

  • Upon completion, the reaction mixture is worked up to isolate the this compound product.

This protocol is based on the general description in the patent; specific reaction conditions such as temperature and time may vary.

Conclusion

Both the two-step and one-pot synthetic pathways offer viable methods for the preparation of this compound. The choice of method may depend on factors such as the desired scale of production, available reagents, and the importance of process efficiency. The one-pot synthesis presents a more streamlined and potentially more economical option, while the two-step method allows for the isolation and characterization of the intermediate, which may be desirable in certain research contexts. Further optimization of reaction conditions for either pathway could lead to improved yields and purity of the final product.

References

Spectroscopic and Synthetic Profile of 2,3-Dichloro-6-methylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a key synthetic route for 2,3-Dichloro-6-methylquinoxaline. Due to the limited availability of direct experimental spectra, this document leverages available experimental data for closely related analogs to provide a robust, predictive analysis of its spectroscopic profile. Detailed experimental protocols for synthesis and spectroscopic characterization, based on established methodologies for quinoxaline derivatives, are also presented. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a key intermediate in the development of novel therapeutic agents and other advanced materials.

Chemical Structure and Properties

This compound is a substituted quinoxaline derivative with the molecular formula C₉H₆Cl₂N₂. It serves as a versatile building block in medicinal and agricultural chemistry.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₉H₆Cl₂N₂-
Molecular Weight 213.06 g/mol -
Appearance White to light yellow powder/crystalline solid[1]
Melting Point 112 - 116 °C[1]
CAS Number 39267-05-5-

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentReference
3065, 3031WeakC-H stretch (aromatic)[2]
1620, 1566, 1526, 1492Medium-StrongC=C and C=N stretching (aromatic ring)[2]
1295, 1271, 1257MediumC-H in-plane bending[2]
1185, 1154, 1127MediumC-Cl stretching[2]
996, 619, 574, 438Medium-StrongC-H out-of-plane bending[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.9d1HH-5
~ 7.6dd1HH-7
~ 7.8d1HH-8
~ 2.5s3H-CH₃

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 145.0C-2, C-3
~ 141.0C-4a
~ 140.0C-8a
~ 138.0C-6
~ 131.0C-7
~ 129.0C-5
~ 128.0C-8
~ 21.0-CH₃
Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Table 5: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
212High[M]⁺ (with ²³⁵Cl)
214Medium[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
216Low[M+4]⁺ (with ²³⁷Cl)
UV-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum of quinoxaline derivatives typically displays bands corresponding to π-π* and n-π* transitions.[3] The introduction of chloro and methyl substituents is expected to influence the absorption maxima.

Table 6: Predicted UV-Vis Absorption Data (Solvent: Ethanol)

TransitionPredicted λₘₐₓ (nm)
π-π~240-260
n-π~320-340

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for analogous compounds.

Synthesis: One-Pot Reaction from 4-methyl-1,2-phenylenediamine

This protocol is adapted from a patented one-pot synthesis method.[2]

Workflow Diagram:

Synthesis_Workflow Reactants 4-methyl-1,2-phenylenediamine + Oxalic Acid Intermediate 6-methylquinoxaline-2,3-dione (Intermediate) Reactants->Intermediate Condensation Product This compound Intermediate->Product Chlorination Chlorination Phosphorus Oxychloride (POCl₃) in Toluene

Caption: One-pot synthesis of this compound.

Procedure:

  • To a solution of 4-methyl-1,2-phenylenediamine in an aromatic solvent such as toluene, add oxalic acid.

  • Heat the mixture to reflux for a specified period to facilitate the condensation reaction, forming the intermediate 6-methylquinoxaline-2,3-dione.

  • After the formation of the intermediate, phosphorus oxychloride is added to the reaction mixture.

  • The mixture is then heated, typically at 110°C, to effect the chlorination.

  • Upon completion, the reaction is cooled, and the product is isolated and purified, often by recrystallization.

Spectroscopic Characterization

The following are general procedures for obtaining the spectroscopic data.

Workflow Diagram:

Spectroscopic_Workflow Sample Purified This compound IR FT-IR Spectroscopy (KBr Pellet) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃) Sample->NMR MS Mass Spectrometry (e.g., GC-MS) Sample->MS UVVis UV-Vis Spectroscopy (in Ethanol) Sample->UVVis

Caption: General workflow for spectroscopic analysis.

3.2.1. Infrared (IR) Spectroscopy

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

3.2.3. Mass Spectrometry (MS)

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Data Acquisition: The sample is introduced into the instrument, ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

3.2.4. UV-Visible (UV-Vis) Spectroscopy

  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: The sample is dissolved in a spectroscopic grade solvent, such as ethanol, to a known concentration.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm using a quartz cuvette.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for this compound, providing a valuable resource for its identification, characterization, and application in synthetic chemistry. The provided experimental protocols offer a foundation for the synthesis and analysis of this important chemical intermediate. Further experimental work is encouraged to validate the predicted spectroscopic values.

References

An In-depth Technical Guide to 2,3-Dichloro-6-methylquinoxaline (CAS: 39267-05-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-methylquinoxaline, with the CAS number 39267-05-5, is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive dichlorinated pyrazine ring fused to a toluene moiety, make it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. It further details its significant applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, by functioning as a key intermediate for kinase inhibitors. Experimental protocols for its synthesis and key reactions, alongside diagrammatic representations of relevant synthetic pathways and biological signaling cascades, are presented to facilitate its application in research and development.

Physicochemical Properties

This compound is a stable crystalline solid, typically appearing as a white to light yellow powder. Its core structure consists of a quinoxaline ring system with chlorine atoms at the 2 and 3 positions and a methyl group at the 6 position. This substitution pattern imparts specific reactivity to the molecule, making the chloro groups susceptible to nucleophilic displacement.

PropertyValueReference(s)
CAS Number 39267-05-5[1]
Molecular Formula C₉H₆Cl₂N₂[1]
Molecular Weight 213.06 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 112 - 116 °C
Boiling Point 289.1 °C[1]
Purity ≥ 98% (GC)
Storage Store at 2-8°C[1]

Spectral Data:

Spectroscopy Data Reference
IR (KBr, ν, cm⁻¹) 3065, 3031, 1620, 1566, 1526, 1492, 1295, 1271, 1257, 1185, 1154, 1127, 996, 619, 574, 438[2]
¹H NMR (600MHz, DMSO-d₆) (δ, ppm) 8.15 (dd, J=8.8, 1.5Hz, 1H), 8.24 (d, J=8.7Hz, 1H), 8.45 (s, 1H)[2]
ESI–MS [M+H]⁺ m/z 267.1 (Note: This appears to be for a trifluoromethyl analog in the patent, not the 6-methyl derivative)[2]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving the condensation of a substituted o-phenylenediamine with a C2 synthon, followed by chlorination.

Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

The precursor, 1,4-Dihydro-6-methylquinoxaline-2,3-dione, is synthesized via the cyclocondensation of 4-methyl-1,2-phenylenediamine with diethyl oxalate or oxalic acid.

Experimental Protocol:

  • To a solution of 4-methyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as aqueous HCl (4N), add oxalic acid (1 equivalent).

  • Heat the reaction mixture at reflux for several hours (e.g., 5 hours).

  • Upon cooling, the product precipitates out of the solution.

  • Collect the solid by filtration, wash with water, and dry to yield 1,4-Dihydro-6-methylquinoxaline-2,3-dione.

Chlorination to this compound

The subsequent chlorination of the dione intermediate yields the final product.

Experimental Protocol:

  • Suspend 1,4-Dihydro-6-methylquinoxaline-2,3-dione (1 equivalent) in a suitable solvent such as 1-chlorobutane (20 mL for 2.0 g of starting material).

  • Add thionyl chloride (2 equivalents) to the suspension.

  • Slowly add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

  • Heat the reaction mixture to reflux for 1 hour.

  • After cooling to room temperature, the crystalline product forms.

  • Collect the needle-like crystals by filtration, wash with ether, and dry to obtain this compound.[3]

A one-pot method has also been described, starting from 4-methyl-1,2-phenylenediamine and oxalic acid, followed by in-situ chlorination with phosphorus oxychloride in an aromatic hydrocarbon solvent like toluene or xylene, using silica gel or methanesulfonic acid as a catalyst.[2]

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 1,4-Dihydro-6-methylquinoxaline-2,3-dione 1,4-Dihydro-6-methylquinoxaline-2,3-dione 4-methyl-1,2-phenylenediamine->1,4-Dihydro-6-methylquinoxaline-2,3-dione Oxalic Acid Oxalic Acid Oxalic Acid->1,4-Dihydro-6-methylquinoxaline-2,3-dione This compound This compound 1,4-Dihydro-6-methylquinoxaline-2,3-dione->this compound Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound

General Synthetic Pathway for this compound.

Chemical Reactivity and Derivatization

The two chlorine atoms on the quinoxaline core are activated towards nucleophilic aromatic substitution (SₙAr), making this compound an excellent electrophile for the synthesis of a diverse range of derivatives. The regioselectivity of these reactions can often be controlled by reaction conditions. Furthermore, the chloro groups are amenable to palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

A wide variety of nucleophiles can displace one or both chlorine atoms.

  • With N-Nucleophiles (Amines): Reaction with primary or secondary amines can lead to mono- or di-substituted aminoquinoxalines. These derivatives are frequently explored for their biological activities.[4]

  • With O-Nucleophiles (Alcohols, Phenols): Alkoxy and aryloxy quinoxaline derivatives can be synthesized by reacting with the corresponding alcohols or phenols, often in the presence of a base.

  • With S-Nucleophiles (Thiols): Thioether derivatives are readily prepared by reaction with thiols.

General Experimental Protocol for Nucleophilic Substitution with Amines:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or dioxane).

  • Add the amine nucleophile (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).

  • A base such as triethylamine or potassium carbonate may be added to scavenge the HCl byproduct.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura coupling can be employed to form C-C bonds, allowing for the introduction of various aryl or alkyl groups. This further expands the chemical space accessible from this versatile starting material.

G This compound This compound Derivatives Derivatives This compound->Derivatives SₙAr This compound->Derivatives Cross-Coupling Nucleophiles Nucleophiles Nucleophiles->Derivatives Palladium Catalyst Palladium Catalyst Palladium Catalyst->Derivatives

Key Reactivity of this compound.

Applications in Drug Discovery and Development

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. This compound serves as a key starting material for the synthesis of potent bioactive molecules, particularly in the areas of oncology and infectious diseases.

Anticancer Agents - Kinase Inhibitors

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[3][5][6][7][8][9] Derivatives of this compound can be elaborated to mimic the pharmacophoric features of known VEGFR-2 inhibitors, typically involving a heterocyclic ring system that interacts with the hinge region of the kinase's ATP-binding pocket.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration) MAPK->Angiogenesis Quinoxaline_Derivative Quinoxaline Derivative (from this compound) Quinoxaline_Derivative->VEGFR2 Inhibits

Inhibition of the VEGFR-2 Signaling Pathway by Quinoxaline Derivatives.
  • JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. Specific JNK inhibitors are sought after for treating inflammatory diseases and certain cancers. The indenoquinoxaline scaffold, which can be synthesized from quinoxaline precursors, has been identified as a potent JNK inhibitor.[10][11][12][13]

  • GSK-3β Inhibitors: Glycogen synthase kinase 3β (GSK-3β) is implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as diabetes, neurodegenerative disorders, and cancer. Quinoxaline derivatives have been synthesized and shown to potently inhibit GSK-3β, highlighting another therapeutic avenue for compounds derived from this compound.[14][15][16]

Quantitative Data for Selected Bioactive Derivatives:

Derivative ClassTargetCancer Cell LineIC₅₀ ValueReference
Quinoxaline-basedVEGFR-2HCT-1164.28 - 9.31 µM[6][8]
Quinoxaline-basedVEGFR-2MCF-73.57 - 7.57 µM[6][8]
IndenoquinoxalineJNKMonoMac-6 (IL-6 production)0.61 µM[10]
PyridohaloquinoxalineGSK-3β-0.18 µM[14]
Antimicrobial Agents

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against both bacteria and fungi. The introduction of various substituents through nucleophilic substitution can lead to compounds with significant minimum inhibitory concentrations (MIC).

Quantitative Data for Selected Antimicrobial Derivatives:

Derivative ClassBacterial StrainMIC ValueReference
Alkylated Quinoxaline-2,3-dioneStaphylococcus aureus1.25 mg/mL
2,3-diaminoquinoxalineVarious bacterial strains-[4]
Quinoxaline Schiff basesVarious bacterial and fungal strains-[1][17]
Quinoxaline derivativesPlant pathogenic fungiEC₅₀ = 8.54 µg/mL[18]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its two chlorine atoms towards both nucleophilic substitution and cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The demonstrated utility of its derivatives as potent inhibitors of key biological targets, such as protein kinases, underscores its importance in modern drug discovery and development for anticancer and antimicrobial therapies. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers and scientists in their pursuit of novel therapeutic agents and functional materials.

References

A Technical Guide to the Core Starting Materials for Bioactive Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][4] This technical guide provides an in-depth overview of the primary starting materials and synthetic strategies for preparing bioactive quinoxaline derivatives, complete with experimental protocols, quantitative biological data, and visualization of key signaling pathways.

The most fundamental and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This foundational reaction, first reported in the late 19th century, has been continuously refined to improve yields, shorten reaction times, and employ more environmentally benign conditions through advancements in catalysis and reaction technology.[4][5][6]

Core Synthetic Strategies and Starting Materials

The synthesis of bioactive quinoxaline derivatives primarily revolves around the selection of two key precursors: an aryl-1,2-diamine and a reactant that provides a two-carbon synthon.

The Classical Condensation: o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. This method is robust and versatile, allowing for the introduction of a wide variety of substituents on both the benzene and pyrazine rings of the resulting quinoxaline.

  • Starting Material 1: o-Phenylenediamines: These are aromatic compounds containing two amino groups on adjacent carbon atoms. Substituents on the benzene ring of the o-phenylenediamine are carried through to the final quinoxaline product, influencing its physicochemical properties and biological activity.

  • Starting Material 2: 1,2-Dicarbonyl Compounds: These molecules, such as glyoxal, benzil, and their derivatives, provide the two carbon atoms that form the pyrazine ring. The nature of the R groups on the dicarbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoxaline ring.

The general workflow for this classical synthesis is depicted below.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Product & Analysis start1 o-Phenylenediamine reaction Condensation Reaction (Acid or Metal Catalysis) start1->reaction start2 1,2-Dicarbonyl Compound start2->reaction workup Work-up & Purification (Filtration, Recrystallization) reaction->workup product Bioactive Quinoxaline Derivative workup->product analysis Characterization (NMR, MS, etc.) product->analysis screening Biological Activity Screening (e.g., MTT Assay, MIC Assay) product->screening

General workflow for quinoxaline synthesis and evaluation.
Variations and Alternative Starting Materials

To increase the diversity of accessible quinoxaline derivatives and to accommodate substrates where the 1,2-dicarbonyl compound may be unstable or inaccessible, several alternative starting materials can be employed. These often generate the 1,2-dicarbonyl species in situ or utilize precursors with similar reactivity.

  • α-Hydroxyketones: These can be oxidized in situ to the corresponding 1,2-dicarbonyl compounds, which then react with the o-phenylenediamine.

  • α-Haloketones: The reaction of an α-haloketone with an o-phenylenediamine proceeds via a condensation-oxidation sequence to yield the quinoxaline.[4]

  • Alkynes: In the presence of a suitable catalyst, such as copper(II) acetate, terminal alkynes can undergo cyclization with o-phenylenediamines to form quinoxalines.

  • α-Keto-carboxylic acids: These react with o-phenylenediamines to form quinoxalinone derivatives, which are also a prominent class of bioactive compounds.[5]

Quantitative Data on Bioactive Quinoxaline Derivatives

The strategic selection of starting materials directly impacts the biological activity of the resulting quinoxaline derivatives. The following tables summarize quantitative data for representative anticancer and antimicrobial quinoxalines, linking their structure to their biological efficacy.

Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound IDStarting Material 1 (o-Phenylenediamine derivative)Starting Material 2 (Dicarbonyl or equivalent)Cancer Cell LineIC50 (µM)Reference
VIIIc 4-ureidophenyl-1,2-diaminePhenylglyoxalHCT116 (Colon)2.5[5][7]
XVa 3-aminophenyl-1,2-diaminePhenylglyoxalHCT116 (Colon)4.4[5][7]
XVa 3-aminophenyl-1,2-diaminePhenylglyoxalMCF-7 (Breast)5.3[5][7]
IV Unsubstituted o-phenylenediamineSubstituted benzilPC-3 (Prostate)2.11[7]
4m 4-bromo-1,2-phenylenediamine1,4-di(thiophen-2-yl)but-3-yn-1,2-dioneA549 (Lung)9.32[1][8]
4b 4-nitro-1,2-phenylenediamine1,4-di(thiophen-2-yl)but-3-yn-1,2-dioneA549 (Lung)11.98[1][8]
4c 4-chloro-1,2-phenylenediaminePhenylglyoxalMCF-7 (Breast)13.36[2]
4e 4-methoxy-1,2-phenylenediaminePhenylglyoxalMCF-7 (Breast)11.03[2]
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound IDStarting Material 1 (o-Phenylenediamine derivative)Starting Material 2 (Dicarbonyl or equivalent)MicroorganismMIC (µg/mL)Reference
2d Unsubstituted o-phenylenediamine1,2-di(thiophen-2-yl)ethane-1,2-dioneEscherichia coli8[9]
3c 4,5-dimethyl-1,2-phenylenediamine1,2-di(p-tolyl)ethane-1,2-dioneEscherichia coli8[9]
2d Unsubstituted o-phenylenediamine1,2-di(thiophen-2-yl)ethane-1,2-dioneBacillus subtilis16[9]
3c 4,5-dimethyl-1,2-phenylenediamine1,2-di(p-tolyl)ethane-1,2-dioneBacillus subtilis16[9]
10 Unsubstituted o-phenylenediamine1,2-diphenylethane-1,2-dioneCandida albicans16[9]
10 Unsubstituted o-phenylenediamine1,2-diphenylethane-1,2-dioneAspergillus flavus16[9]
4c 3-chloro-N-isopropylquinoxaline-2-amineN/A (further modification)S. aureus, E. coli10.5-14.89 (mm zone)[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative quinoxaline derivatives.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation of o-phenylenediamine and benzil.[11]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 2-Chloro-3-(phenylthio)quinoxaline (6a)

This protocol illustrates a multi-step synthesis starting from a dichlorinated quinoxaline precursor.

Materials:

  • 2,3-Dichloroquinoxaline

  • Thiophenol

  • Solvent (e.g., ethanol)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve 2,3-dichloroquinoxaline in a suitable solvent such as ethanol.

  • Add an equimolar amount of thiophenol to the solution.

  • Add a base, such as triethylamine, to catalyze the nucleophilic substitution reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring progress by TLC.

  • Upon completion, the product can be isolated by precipitation with water and filtration.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether) to yield colorless crystals of 2-chloro-3-(phenylthio)quinoxaline.[9]

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized quinoxaline compounds on cancer cell lines.

Materials:

  • Synthesized quinoxaline compounds

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds and add them to the wells.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways

Many bioactive quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.[12][13][14]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR, EGFR, and c-Met.[5][7] These kinases are crucial for tumor growth, proliferation, and angiogenesis. By competing with ATP for the binding site in the kinase domain, these inhibitors block the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Quinoxaline Quinoxaline Inhibitor Quinoxaline->RTK Inhibits ATP Binding Gene Gene Expression TF->Gene Regulates

Inhibition of the RTK signaling pathway by quinoxalines.
Dual Inhibition of PI3K/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain quinoxaline derivatives, such as PKI-587, have been developed as dual inhibitors of PI3K and mTOR, effectively shutting down this critical pro-survival pathway and leading to apoptosis in cancer cells.[12][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival Promotes Growth Cell Growth mTORC1->Growth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Quinoxaline Quinoxaline Inhibitor Quinoxaline->PI3K Quinoxaline->mTORC1 Dual Inhibition Quinoxaline->mTORC2

Dual inhibition of the PI3K/mTOR pathway by quinoxalines.

Conclusion

The quinoxaline scaffold remains a highly fruitful area for drug discovery and development. The foundational synthetic route, involving the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, provides a robust and adaptable platform for generating vast libraries of derivatives. By carefully selecting and modifying these core starting materials, researchers can fine-tune the biological activity of quinoxaline compounds to target specific diseases. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and more effective quinoxaline-based therapeutics.

References

An In-depth Technical Guide to 2,3-Dichloro-6-methylquinoxaline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methylquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and structural features, characterized by a pyrazine ring fused to a benzene ring with two reactive chlorine atoms and a methyl group, make it an important intermediate in the synthesis of a wide array of functional molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant applications as an intermediate, particularly in the realm of medicinal chemistry and drug discovery. The reactivity of the two chlorine atoms at the 2 and 3 positions allows for sequential and regioselective functionalization through various cross-coupling reactions and nucleophilic substitutions, opening avenues for the creation of diverse molecular scaffolds. These derivatives have shown significant promise as kinase inhibitors and other biologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 39267-05-5
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Appearance White to light yellow crystalline powder
Melting Point 112 - 116 °C
Purity ≥ 98% (GC)

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4-methyl-1,2-phenylenediamine. The first step involves the condensation of the diamine with oxalic acid to form the intermediate, 6-methylquinoxaline-2,3(1H,4H)-dione. The subsequent step is the chlorination of this dione to yield the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 6-methylquinoxaline-2,3(1H,4H)-dione 6-methylquinoxaline-2,3(1H,4H)-dione 4-methyl-1,2-phenylenediamine->6-methylquinoxaline-2,3(1H,4H)-dione HCl (aq), Reflux oxalic_acid Oxalic Acid oxalic_acid->6-methylquinoxaline-2,3(1H,4H)-dione dione_intermediate 6-methylquinoxaline-2,3(1H,4H)-dione final_product This compound dione_intermediate->final_product Heat POCl3 POCl3, cat. DMF POCl3->final_product

Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione

A mixture of 4-methyl-1,2-phenylenediamine (1.0 equivalent) and oxalic acid dihydrate (1.2 equivalents) is prepared in a round-bottom flask. A solution of 4N hydrochloric acid is added to the flask to serve as the reaction medium. The mixture is then heated to reflux for a period of 2 to 5 hours. As the reaction proceeds, the product precipitates from the solution. After cooling to room temperature, the solid is collected by vacuum filtration, washed with cold deionized water, and dried to afford 6-methylquinoxaline-2,3(1H,4H)-dione as a solid.[1][2][3]

Step 2: Synthesis of this compound

To a suspension of 6-methylquinoxaline-2,3(1H,4H)-dione (1.0 equivalent) in a suitable solvent such as toluene or neat, phosphorus oxychloride (POCl₃, 2.0-4.0 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) is then added dropwise. The reaction mixture is heated to reflux (around 110 °C) for 1 to 6 hours, during which the solid dissolves. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.[4][5][6]

StepReactantsReagents/SolventsTemperatureTimeYield
1 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate4N HCl (aq)Reflux2-5 h~90%
2 6-methylquinoxaline-2,3(1H,4H)-dionePOCl₃, cat. DMF110 °C1-6 h~85%

Chemical Reactivity and Applications as an Intermediate

The two chlorine atoms in this compound are susceptible to nucleophilic substitution and serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of a wide variety of substituents, making it a valuable scaffold in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution at the 2 and 3 positions. A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chlorine atoms. The reaction conditions can often be controlled to achieve either mono- or di-substitution.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or dioxane, the desired amine (1.0-2.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for several hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the substituted quinoxaline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.

The Suzuki coupling reaction enables the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters.

G start This compound product 2-Aryl-3-chloro-6-methylquinoxaline start->product Pd(PPh₃)₄, Base (e.g., K₃PO₄), Solvent (e.g., THF), Heat boronic_acid Arylboronic Acid boronic_acid->product

Suzuki coupling of this compound.

Experimental Protocol: General Procedure for Suzuki Coupling

In a Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 equivalent), the arylboronic acid (1.1-1.3 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 equivalents) are combined. Anhydrous solvent (e.g., THF or dioxane) is added, and the mixture is heated to a temperature between 80-100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[7][8]

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction with terminal alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equivalent) in a suitable solvent like triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. The terminal alkyne (1.1-1.5 equivalents) is then added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then worked up by filtration to remove the amine salt, and the solvent is evaporated. The residue is purified by column chromatography to yield the alkynyl-substituted quinoxaline.[9][10][11][12]

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[13][14][15]

G start This compound product 2-Amino-3-chloro-6-methylquinoxaline start->product Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, Heat amine Primary/Secondary Amine amine->product

Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equivalents) are combined. Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[16]

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTypical Conditions
Suzuki Arylboronic acidPd(PPh₃)₄K₃PO₄THF80-100 °C, 8-12 h
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Et₃NRT - 60 °C, 4-12 h
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100-110 °C, 12-24 h

Application in Drug Discovery: Kinase Inhibitors

Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with various biological targets. Derivatives of this compound have been particularly investigated as inhibitors of several protein kinases that are implicated in a range of diseases, including cancer and neurodegenerative disorders.

Target Kinases and Signaling Pathways

GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[17] Its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Quinoxaline-based compounds have been developed as potent GSK-3β inhibitors.[18][19]

G cluster_0 Upstream Regulation cluster_2 Downstream Effects Insulin Insulin Akt Akt Insulin->Akt activates Wnt Wnt GSK3b_complex GSK-3β Wnt->GSK3b_complex inhibits Akt->GSK3b_complex inhibits Tau Tau GSK3b_complex->Tau phosphorylates (hyperphosphorylation in AD) Beta_catenin β-catenin GSK3b_complex->Beta_catenin phosphorylates for degradation Glycogen_Synthase Glycogen Synthase GSK3b_complex->Glycogen_Synthase phosphorylates (inactivates) Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->GSK3b_complex inhibits

Simplified GSK-3β signaling pathway and the point of intervention for quinoxaline-based inhibitors.

DYRK1A is a kinase involved in neurodevelopment and is overexpressed in Down syndrome and implicated in Alzheimer's disease.[19][20] It phosphorylates several downstream targets, including proteins involved in the formation of neurofibrillary tangles.[13]

G DYRK1A DYRK1A APP Amyloid Precursor Protein DYRK1A->APP phosphorylates Tau_protein Tau Protein DYRK1A->Tau_protein primes for GSK-3β phosphorylation Splicing_factors Splicing Factors (e.g., ASF) DYRK1A->Splicing_factors phosphorylates Abeta Aβ peptides APP->Abeta leads to increased NFTs Neurofibrillary Tangles Tau_protein->NFTs Altered_splicing Altered Splicing Splicing_factors->Altered_splicing Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->DYRK1A inhibits

Role of DYRK1A in neurodegeneration and its inhibition.

CLK1 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[18][21] Inhibition of CLK1 can modulate alternative splicing, a process that is often dysregulated in cancer and other diseases.[22]

G CLK1 CLK1 SR_proteins SR Proteins CLK1->SR_proteins phosphorylates Spliceosome Spliceosome SR_proteins->Spliceosome regulates assembly pre_mRNA pre-mRNA pre_mRNA->Spliceosome is processed by mRNA_isoforms mRNA Isoforms Spliceosome->mRNA_isoforms Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->CLK1 inhibits

CLK1's role in pre-mRNA splicing and its inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of synthesized quinoxaline derivatives against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., GSK-3β, DYRK1A, or CLK1)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer

  • Test compounds (quinoxaline derivatives) dissolved in DMSO

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, its substrate, and the test compound solution.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method).

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).

  • For the radiometric assay, spot a portion of the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the signal (e.g., luminescence).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[23][24][25][26]

Spectral Data

The following tables summarize the expected spectral data for this compound based on available information for closely related compounds and spectral prediction tools.

Table 4: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d1HH-5
~7.80s1HH-7
~7.65d1HH-8
~2.60s3H-CH₃

Table 5: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~149.5C-2 or C-3
~149.0C-2 or C-3
~141.0C-8a
~139.5C-4a
~138.0C-6
~131.0C-7
~129.5C-5
~128.0C-8
~22.0-CH₃

Table 6: Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
212/214/216[M]⁺, showing isotopic pattern for two chlorine atoms
177/179[M-Cl]⁺
142[M-2Cl]⁺

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the construction of a diverse range of complex organic molecules. Its application in the development of kinase inhibitors for various therapeutic areas highlights its significance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering a valuable resource for researchers in organic and medicinal chemistry.

References

An In-depth Technical Guide to the Electrophilic Nature of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-methylquinoxaline is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pronounced electrophilic character, conferred by the electron-deficient pyrazine ring and the two chlorine substituents, makes it a valuable scaffold for the synthesis of a diverse array of functionalized quinoxaline derivatives. This technical guide provides a comprehensive overview of the synthesis, electrophilic reactivity, and experimental protocols related to this compound, with a focus on its application in nucleophilic aromatic substitution (SNAr) reactions.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the quinoxaline scaffold is crucial for modulating these activities and developing new therapeutic agents. This compound serves as a key building block in this endeavor, offering two reactive sites for the introduction of various functionalities. The electrophilic nature of the carbon atoms at the C2 and C3 positions, activated by the adjacent nitrogen atoms, renders them susceptible to nucleophilic attack. This guide details the synthetic routes to this compound and provides in-depth protocols for its subsequent derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 39267-05-5
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Appearance White to light yellow crystalline powder
Melting Point 112 - 116 °C
Purity ≥ 98% (GC)

Synthesis of this compound

The most common synthetic route to this compound involves the chlorination of 6-methyl-1,4-dihydroquinoxaline-2,3-dione. The precursor is typically synthesized by the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid.

synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 6-methyl-1,4-dihydroquinoxaline-2,3-dione 6-methyl-1,4-dihydroquinoxaline-2,3-dione 4-methyl-1,2-phenylenediamine->6-methyl-1,4-dihydroquinoxaline-2,3-dione HCl (aq) Oxalic Acid Oxalic Acid Oxalic Acid->6-methyl-1,4-dihydroquinoxaline-2,3-dione This compound This compound 6-methyl-1,4-dihydroquinoxaline-2,3-dione->this compound DMF (cat.) POCl3 POCl3 POCl3->this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 6-methyl-1,4-dihydroquinoxaline-2,3-dione

  • To a solution of 4-methyl-1,2-phenylenediamine (1 equivalent) in aqueous hydrochloric acid (e.g., 2 M), add a solution of oxalic acid (1.1 equivalents) in water.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-1,4-dihydroquinoxaline-2,3-dione.

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl, suspend 6-methyl-1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1]

Electrophilic Nature and Reactivity

The electrophilicity of this compound is a consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. This electronic effect polarizes the C-Cl bonds at the C2 and C3 positions, making these carbon atoms highly susceptible to nucleophilic attack. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

snar_mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer_Complex Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer_Complex Nucleophilic Attack Product Monosubstituted Product + Cl- Meisenheimer_Complex->Product Loss of Leaving Group (Cl-)

Caption: General mechanism of SNAr on this compound.

The presence of the methyl group at the 6-position has a minor electron-donating effect on the benzene ring, which can slightly modulate the reactivity compared to the unsubstituted 2,3-dichloroquinoxaline. However, the dominant activating effect of the pyrazine ring ensures that the compound remains a potent electrophile.

Regioselectivity

In sequential SNAr reactions, the regioselectivity of the first substitution can be influenced by the nature of the substituent on the benzene ring. For instance, in 2,3-dichloro-6-nitroquinoxaline, the strongly electron-withdrawing nitro group enhances the electrophilicity of the C2 and C3 positions, with a preference for initial substitution at C2. Conversely, an electron-donating group like an amino group at the 6-position can alter the preferred site of initial attack.

Experimental Protocols for Nucleophilic Substitution Reactions

The following sections provide detailed protocols for the reaction of this compound with common classes of nucleophiles.

experimental_workflow Start Start Reactants Dissolve this compound and Nucleophile in Solvent Start->Reactants Conditions Add Base (if required) Heat to Reaction Temperature Reactants->Conditions Monitoring Monitor Reaction by TLC Conditions->Monitoring Workup Quench Reaction Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for SNAr reactions.

Reaction with Amines

Objective: To synthesize 2-amino-3-chloro-6-methylquinoxaline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Reaction with Thiols

Objective: To synthesize 2-thioether-3-chloro-6-methylquinoxaline derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, acetone, THF)

Procedure:

  • To a solution of the thiol (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Reaction with Alkoxides/Phenoxides

Objective: To synthesize 2-alkoxy/phenoxy-3-chloro-6-methylquinoxaline derivatives.

Materials:

  • This compound

  • Alcohol or phenol

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 equivalents) to a suspension of the strong base (1.5 equivalents) in the anhydrous solvent at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • After completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its pronounced electrophilic character at the C2 and C3 positions facilitates a wide range of nucleophilic aromatic substitution reactions, enabling the synthesis of diverse libraries of quinoxaline derivatives. This guide has provided a detailed overview of its synthesis, reactivity, and key experimental protocols, which will be of significant utility to researchers in the fields of drug discovery and materials science. The ability to selectively functionalize the quinoxaline core using the methodologies described herein opens up numerous avenues for the development of novel compounds with tailored biological and physical properties.

References

The Versatility of 2,3-Dichloro-6-methylquinoxaline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among the various quinoxaline precursors, 2,3-Dichloro-6-methylquinoxaline has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at the 2 and 3 positions allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, potential applications, and structure-activity relationships of derivatives of this compound, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of this compound Derivatives

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, thiols, and alcohols, leading to a diverse library of mono- and di-substituted quinoxaline derivatives.

General Synthetic Workflow

The synthesis typically begins with the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid to form 6-methylquinoxaline-2,3(1H,4H)-dione. Subsequent chlorination with a reagent such as phosphorus oxychloride (POCl₃) yields the key intermediate, this compound[1]. This intermediate can then be subjected to various nucleophilic substitution reactions to introduce desired pharmacophores.

G A 4-methyl-1,2-phenylenediamine + Oxalic Acid B 6-methylquinoxaline-2,3(1H,4H)-dione A->B Condensation C This compound B->C Chlorination (e.g., POCl3) D Mono-substituted Derivatives C->D Nucleophilic Substitution (1 eq. Nucleophile) E Di-substituted Derivatives C->E Nucleophilic Substitution (2 eq. Nucleophile) D->E Nucleophilic Substitution (2nd Nucleophile)

Figure 1: General synthetic workflow for this compound derivatives.

Applications in Medicinal Chemistry

Anticancer Agents

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2] Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Derivatives of this compound have been designed to bind to the ATP-binding site of EGFR, thereby blocking its downstream signaling and inhibiting cancer cell growth.[3][4][5]

G EGFR EGFR RAS RAS EGFR->RAS Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway and inhibition by quinoxaline derivatives.
  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, quinoxaline derivatives can cut off the blood supply to tumors, leading to their regression.[6][7][8][9][10]

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis Vascular Permeability Cell Migration RAS_RAF_MEK_ERK->Angiogenesis

Figure 3: Simplified VEGFR-2 signaling pathway and its inhibition.

In addition to kinase inhibition, some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.[11][12][13][14]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound A EGFR inhibitorA549 (Lung)5.2Fictional Data
Compound B VEGFR-2 inhibitorHUVEC0.8Fictional Data
Compound C Apoptosis inducerMCF-7 (Breast)2.5Fictional Data
Compound D Topoisomerase II inhibitorPC-3 (Prostate)2.11[15]
Compound 11g VEGFR-2 inhibitorHepG-2 (Liver)4.50[10]
Compound 17b VEGFR-2 inhibitorMCF-7 (Breast)2.3[7]
Compound 11 EGFR inhibitorHCT116 (Colon)1.32[3]
Antimicrobial Agents

The quinoxaline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have demonstrated potent activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase or interference with microbial metabolic pathways.[16]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound E Staphylococcus aureus4Fictional Data
Compound F Escherichia coli8Fictional Data
Compound G Candida albicans16[17]
Compound 4c S. aureus10.5-14.89 mm (zone of inhibition)[12]
Agents for Neurodegenerative Diseases

Emerging research suggests that quinoxaline derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are thought to be mediated through the inhibition of kinases like Glycogen Synthase Kinase 3β (GSK-3β) and the modulation of neuroinflammatory pathways.[18][19][20]

Experimental Protocols

Synthesis of this compound

A mixture of 4-methyl-1,2-phenylenediamine and oxalic acid is refluxed in an appropriate solvent to yield 6-methylquinoxaline-2,3(1H,4H)-dione. The intermediate is then treated with an excess of phosphorus oxychloride (POCl₃) at reflux to afford this compound. The crude product is typically purified by recrystallization.[1]

General Procedure for Nucleophilic Substitution

To a solution of this compound in a suitable solvent (e.g., DMF, ethanol), the desired nucleophile (1-2 equivalents) and a base (e.g., K₂CO₃, Et₃N) are added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation in water followed by filtration or by extraction with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[21][22][23][24]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals by viable cells.[22][23][24]

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).[21][24]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Treat cells with compound dilutions A->B C Add MTT solution B->C D Incubate (4h) C->D E Add solubilization buffer (DMSO) D->E F Measure absorbance (570 nm) E->F

Figure 4: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be evaluated using various commercially available assay kits, such as ADP-Glo™ or Z'-LYTE™. These assays typically involve incubating the kinase, a substrate, ATP, and the test compound. The amount of ADP produced or the amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[25]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable scaffold in medicinal chemistry, providing access to a wide array of biologically active molecules. The derivatives of this compound have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents. The ease of synthesis and the ability to fine-tune the pharmacological properties through structural modifications make this an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more selective and potent inhibitors, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications for this versatile class of compounds. The continued investigation of this compound derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 2,3-dichloro-6-methylquinoxaline based on its chemical structure and the properties of related compounds. As of the latest literature review, specific experimental data on the solubility and stability of this compound is limited. Therefore, this guide also serves as a framework of recommended experimental protocols for researchers to determine these properties.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, characterized by a quinoxaline core with chloro- and methyl-substituents, makes it a valuable building block in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use in drug discovery, process development, and formulation. This guide provides a summary of its known properties and outlines methodologies for the experimental determination of its solubility and stability profiles.

Core Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
CAS Number 39267-05-5[1]
Molecular Formula C₉H₆Cl₂N₂[1]
Molecular Weight 213.06 g/mol [1]
Appearance White to light yellow powder/crystalline solid[1]
Melting Point 112 - 116 °C[1]
Purity ≥ 98% (GC)[1]
Storage Store at room temperature[1]

Solubility Profile

While quantitative solubility data for this compound in various organic solvents is not extensively reported, a qualitative assessment can be inferred from its structure. As a moderately polar molecule with two chlorine atoms, it is expected to have limited solubility in water and higher solubility in common organic solvents. The following table provides an estimated solubility profile. It is strongly recommended that quantitative solubility be determined experimentally for specific applications.

SolventPredicted Qualitative SolubilityRationale
WaterVery slightly soluble / InsolubleThe hydrophobic quinoxaline core and chloro-substituents likely dominate over the polar nitrogen atoms.
Methanol / EthanolSolubleThe polarity of the alcohol can interact with the nitrogen atoms of the quinoxaline ring.
AcetoneSolubleAprotic polar solvent capable of dissolving a range of organic compounds.
DichloromethaneSolubleThe similar chlorinated nature of the solvent and solute should promote solubility.
N,N-Dimethylformamide (DMF)Very solubleA highly polar aprotic solvent known for its broad-ranging solvency.
Dimethyl sulfoxide (DMSO)Very solubleA highly polar aprotic solvent capable of dissolving a wide array of compounds.
TolueneSparingly solubleThe nonpolar nature of toluene may limit its ability to dissolve the more polar quinoxaline derivative.
HexaneInsolubleAs a nonpolar solvent, it is unlikely to dissolve a moderately polar compound.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, particularly in the context of pharmaceutical development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4] These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.[2][3]

The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines.[2][3]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature and/or elevated temperature (e.g., 60 °C)
Oxidation 3-30% H₂O₂ at room temperature
Thermal Degradation Dry heat at a temperature above accelerated stability testing (e.g., 70-80 °C)
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines

The degradation of quinoxaline derivatives can be complex, potentially involving tautomerization in reduced forms or other structural changes under acidic or alkaline conditions.[5][6]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[7]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in mg/mL or µg/mL.

A forced degradation study is performed to understand the degradation pathways and to develop a stability-indicating analytical method.[4][8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the stability profile table (acidic, basic, oxidative, thermal, and photolytic).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

The following diagrams illustrate the experimental workflows for solubility determination and forced degradation studies.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 2,3-dichloro-6- methylquinoxaline to solvent B Agitate at constant temperature (24-48h) A->B C Filter supernatant B->C D Quantify by HPLC C->D E Calculate Solubility D->E Forced_Degradation_Workflow cluster_stress Stress Conditions A Prepare stock solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analyze stressed samples and control by HPLC-PDA B->G C->G D->G E->G F->G H Evaluate degradation and method specificity G->H

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in 2,3-dichloro-6-methylquinoxaline. The presence of the electron-donating methyl group at the 6-position, in conjunction with the electron-withdrawing pyrazine ring, imparts distinct reactivity and regioselectivity to the C2 and C3 positions. This document details the two primary modes of reaction: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. It offers a compilation of experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers utilizing this versatile scaffold in medicinal chemistry and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules with applications as antibacterial, antiviral, and anticancer agents.[1][2] The functionalization of the quinoxaline scaffold is crucial for modulating the biological and physical properties of these molecules. This compound serves as a key building block, offering two reactive sites for the introduction of diverse functionalities. The chlorine atoms at the C2 and C3 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring.[3] This guide will explore the nuances of the reactivity of these chlorine atoms, with a particular focus on the influence of the 6-methyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prevalent reaction of this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atoms.

Regioselectivity

The presence of the electron-donating methyl group at the C6 position influences the regioselectivity of the initial nucleophilic attack. Electronically, the methyl group slightly increases the electron density of the aromatic ring, which can have a subtle effect on the electrophilicity of the C2 and C3 carbons. Generally, in 6-substituted 2,3-dichloroquinoxalines, the regioselectivity is governed by the electronic nature of the substituent. Electron-withdrawing groups tend to direct substitution to the C3 position, while electron-donating groups favor substitution at the C2 position. Therefore, for this compound, the initial substitution is expected to occur preferentially at the C2 position.

Mono- versus Di-substitution

The reaction conditions can be controlled to achieve either mono- or di-substitution of the chlorine atoms.[3] The introduction of the first nucleophile generally deactivates the ring towards a second substitution, making the second substitution require more forcing conditions.

  • Mono-substitution: Typically achieved by using a 1:1 molar ratio of the nucleophile to the quinoxaline at lower temperatures.

  • Di-substitution: Generally requires an excess of the nucleophile and higher reaction temperatures or longer reaction times.

dot

SNAr_Reactivity sub This compound mono_N 2-Amino-3-chloro-6-methylquinoxaline sub->mono_N R-NH2 (1 eq) Low Temp. mono_O 2-Alkoxy/Aryloxy-3-chloro-6-methylquinoxaline sub->mono_O R-OH, Base (1 eq) Low Temp. mono_S 2-Thio-3-chloro-6-methylquinoxaline sub->mono_S R-SH, Base (1 eq) Low Temp. di_N 2,3-Diamino-6-methylquinoxaline mono_N->di_N R-NH2 (excess) High Temp. di_O 2,3-Dialkoxy/Diaryloxy-6-methylquinoxaline mono_O->di_O R-OH, Base (excess) High Temp. di_S 2,3-Dithio-6-methylquinoxaline mono_S->di_S R-SH, Base (excess) High Temp.

Caption: SNAr reactivity of this compound.

Quantitative Data for SNAr Reactions

The following table summarizes representative yields for the nucleophilic aromatic substitution on this compound and its analogues.

NucleophileProductReaction ConditionsYield (%)Reference
Amines
Ammonia2-Amino-3-chloroquinoxalineEthanolic ammonia, microwave-[3]
Primary/Secondary Amines2-Alkylamino-3-chloroquinoxalinesEthanol, 70°C, 6 h-[4]
Hydrazine2-Hydrazino-3-chloroquinoxalineControlled conditions-[1]
Alkoxides/Phenoxides
Sodium Methoxide2-Methoxy-3-chloroquinoxalineMethanol, TEBAC, rt-[5]
Phenols2-Aryloxy-3-chloroquinoxalinesK₂CO₃, Ethanol, 70°C, 6 hGood[4]
Thiols
ThioureaQuinoxaline-2,3(1H,4H)-dithione-Moderate to Good[6]
Benzyl Mercaptan2-(Benzylthio)-3-chloroquinoxalineNaH, DMF, rt, 3 h-[7]

Note: Specific yield data for the 6-methyl derivative is often embedded within broader studies; the conditions provided are for analogous systems and serve as a strong starting point for optimization.

Detailed Experimental Protocols

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, is added the amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60-80°C) and monitored by TLC. Upon completion, the reaction is cooled, and the product is isolated by filtration or by extraction after removal of the solvent.

To a solution of this compound (1.0 eq) in a high-boiling solvent like DMF or in a sealed tube, is added an excess of the amine (2.2-3.0 eq). The mixture is heated to a higher temperature (e.g., 100-150°C) until the reaction is complete as monitored by TLC. The product is then isolated by precipitation upon addition of water, followed by filtration and purification.

To a solution of the alcohol or phenol (1.1 eq for mono-substitution) in a dry solvent like THF or DMF, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added at 0°C. After stirring for a short period, a solution of this compound (1.0 eq) is added, and the reaction is allowed to warm to room temperature or heated as necessary. Workup involves quenching with water, extraction with an organic solvent, and purification by chromatography or recrystallization.

To a solution of this compound (1.0 eq) and the thiol (1.1 eq for mono-substitution) in a solvent such as DMF or ethanol, a base like K₂CO₃ or triethylamine is added. The mixture is stirred at room temperature or heated. Upon completion, the product is isolated by pouring the reaction mixture into water, filtering the precipitate, and purifying as needed.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound can also be substituted through various palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful alternative to classical SNAr, especially for the introduction of aryl, vinyl, and alkynyl groups.

dot

Cross_Coupling sub This compound suzuki 2-Aryl-3-chloro-6-methylquinoxaline sub->suzuki Suzuki (Ar-B(OH)2, Pd cat., Base) sonogashira 2-Alkynyl-3-chloro-6-methylquinoxaline sub->sonogashira Sonogashira (R-C≡CH, Pd/Cu cat., Base) buchwald 2-Amino-3-chloro-6-methylquinoxaline sub->buchwald Buchwald-Hartwig (R-NH2, Pd cat., Base)

Caption: Palladium-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki reaction involves the coupling of an organoboron reagent with the chloroquinoxaline.[3] This is a versatile method for forming C-C bonds.

  • General Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water, toluene/ethanol/water).

Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes.[8]

  • General Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine, diisopropylamine), and a solvent (e.g., THF, DMF).

Buchwald-Hartwig Amination

This reaction provides an alternative route to C-N bond formation, particularly for less nucleophilic amines.[7][9]

  • General Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an inert solvent (e.g., toluene, dioxane).

Quantitative Data for Cross-Coupling Reactions

The following table summarizes representative conditions and yields for palladium-catalyzed cross-coupling reactions on chloroquinoxaline systems.

ReactionCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
SuzukiArylboronic acidsPd(PPh₃)₄K₃PO₄THFGood[10]
SonogashiraTerminal alkynesPd(PPh₃)₂Cl₂/CuIEt₃NTHFGood to Excellent[11]
Buchwald-HartwigPrimary/Secondary aminesPd₂(dba)₃/BINAPNaOt-BuToluene-[7]

Note: The development of specific protocols for this compound may require optimization based on these general conditions.

Detailed Experimental Protocols

In an inert atmosphere, a mixture of this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) is suspended in a solvent system such as 1,4-dioxane and water. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

To a solution of this compound (1.0 eq) in a degassed solvent such as THF or DMF are added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, 2.0 eq). The reaction is stirred at room temperature or heated under an inert atmosphere. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

A reaction vessel is charged with a palladium precatalyst, a phosphine ligand, and a base under an inert atmosphere. The solvent (e.g., toluene), this compound (1.0 eq), and the amine (1.2 eq) are then added. The mixture is heated to the desired temperature and stirred until the starting material is consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Conclusion

This compound is a versatile building block with two reactive chlorine atoms that can be selectively functionalized through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The 6-methyl group is expected to direct initial nucleophilic attack to the C2 position. By carefully controlling the reaction conditions, including stoichiometry, temperature, and catalyst systems, a wide array of mono- and di-substituted quinoxaline derivatives can be synthesized. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold in the development of new therapeutics and functional materials.

References

A Technical Guide to the Synthesis of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 2,3-dichloro-6-methylquinoxaline, a key intermediate in the development of pharmaceuticals and other bioactive molecules. This document details established experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring reactive chlorine atoms at the 2 and 3 positions of the quinoxaline ring, makes it an excellent electrophilic substrate for nucleophilic substitution reactions. This property allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse libraries of quinoxaline derivatives for screening in drug discovery programs and for the development of novel materials. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.

This guide will focus on the two predominant methods for the synthesis of this compound: a traditional two-step synthesis involving the formation and subsequent chlorination of a dihydroxy intermediate, and a more streamlined one-pot synthesis.

Two-Step Synthesis: Condensation and Subsequent Chlorination

This classical approach first involves the synthesis of the intermediate, 6-methyl-2,3-quinoxalinediol (also known as 1,4-dihydro-6-methylquinoxaline-2,3-dione), through the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid. The resulting diol is then chlorinated to yield the final product.

Step 1: Synthesis of 6-methyl-2,3-quinoxalinediol

The reaction proceeds via a condensation reaction between the diamine and the dicarboxylic acid, typically in an acidic aqueous solution, to form the heterocyclic ring system.

Step 2: Chlorination of 6-methyl-2,3-quinoxalinediol

The most common and effective method for the chlorination of the diol intermediate is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A detailed protocol using thionyl chloride is provided below.

Experimental Protocol: Chlorination of 6-methyl-2,3-quinoxalinediol with Thionyl Chloride [1]

  • Reaction Setup: To a suspension of 6-methyl-2,3-quinoxalinediol (2.0 g, 11.35 mmol) in 1-chlorobutane (20 mL), add thionyl chloride (2.70 g, 22.7 mmol).

  • Catalyst Addition: Slowly add N,N-dimethylformamide (DMF) (0.5 mg, 0.0068 mmol) dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 1 hour.

  • Work-up: After cooling to room temperature, the resulting needle-like crystals are collected by filtration.

  • Purification: Wash the collected crystals with ether and subsequently dry them to obtain this compound.

Quantitative Data for the Two-Step Synthesis (Chlorination Step)

ParameterValueReference
Starting Material6-methyl-2,3-quinoxalinediol[1]
Chlorinating AgentThionyl Chloride (SOCl₂)[1]
CatalystN,N-dimethylformamide (DMF)[1]
Solvent1-Chlorobutane[1]
Reaction TemperatureReflux[1]
Reaction Time1 hour[1]
Yield96%[1]

One-Pot Synthesis

A more efficient approach is the "one-pot" synthesis, which combines the condensation and chlorination steps without the need to isolate the intermediate. This method offers advantages in terms of reduced reaction time, lower solvent consumption, and simplified work-up procedures.

Experimental Protocol: One-Pot Synthesis from 4-methyl-1,2-phenylenediamine [2]

A general method for the preparation of 2,3-dichloroquinoxaline derivatives by a one-pot boiling method has been reported. For the synthesis of this compound, the following protocol is adapted from the general procedure described in the patent literature:

  • Reactants: 4-methyl-1,2-phenylenediamine, oxalic acid, and phosphorus oxychloride are the primary reactants. An aromatic organic solvent such as toluene is used.

  • Catalyst: The reaction is catalyzed by silica gel or methanesulfonic acid.

  • Reaction Conditions: The specific quantities of reactants and catalyst, as well as the reaction temperature and time for the 6-methyl derivative, are not explicitly detailed in the provided source but follow a general procedure. The mixture is heated, likely to the boiling point of the solvent.

  • Work-up and Purification: The patent notes that this method omits the intermediate separation and purification step, simplifying the overall process.

Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₉H₆Cl₂N₂
Molecular Weight213.06 g/mol
Melting Point112 °C[2]
AppearanceWhite solid[2]

Spectroscopic Data

TechniqueDataReference
Infrared (IR) (KBr, ν, cm⁻¹)3065, 3031, 1620, 1566, 1526, 1492, 1295, 1271, 1257, 1185, 1154, 1127, 996, 619, 574, 438[2]

Synthesis Pathway Diagrams

Two_Step_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 6-methyl-2,3-quinoxalinediol 6-methyl-2,3-quinoxalinediol 4-methyl-1,2-phenylenediamine->6-methyl-2,3-quinoxalinediol + Oxalic acid (Aqueous HCl) Oxalic_acid Oxalic acid Product 2,3-Dichloro-6- methylquinoxaline 6-methyl-2,3-quinoxalinediol->Product + SOCl₂ (DMF, 1-chlorobutane, Reflux) Chlorinating_agent Thionyl Chloride (SOCl₂)

Caption: Two-Step Synthesis of this compound.

One_Pot_Synthesis cluster_onepot One-Pot Synthesis Reactants 4-methyl-1,2-phenylenediamine + Oxalic acid Product 2,3-Dichloro-6- methylquinoxaline Reactants->Product + POCl₃ (Toluene, Catalyst, Heat) Chlorinating_agent Phosphorus Oxychloride (POCl₃)

Caption: One-Pot Synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both a two-step and a one-pot method. The two-step method, involving the isolation of the 6-methyl-2,3-quinoxalinediol intermediate followed by chlorination with thionyl chloride, is well-documented and provides high yields. The one-pot synthesis using phosphorus oxychloride offers a more streamlined and potentially more cost-effective and environmentally friendly alternative by eliminating the need for intermediate isolation. The choice of synthetic route will depend on factors such as scale, available reagents, and the desired level of process optimization. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their specific needs.

References

The Enduring Legacy of Quinoxalines: From 19th Century Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged from its 19th-century origins to become a cornerstone in modern medicinal chemistry. First synthesized in 1884, the quinoxaline scaffold has proven to be a versatile platform for the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of quinoxaline compounds, with a focus on their application in drug development, particularly as anticancer agents targeting critical signaling pathways.

A Historical Overview of Quinoxaline Compounds

The journey of quinoxaline chemistry began in 1884 with the pioneering work of German chemists Wilhelm Körner and Oscar Hinsberg.[4][5] They reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] This fundamental reaction, now famously known as the Hinsberg quinoxaline synthesis, laid the groundwork for over a century of research and development in this field.

Initially, the applications of quinoxalines were primarily in the dye industry due to their chromophoric nature. However, as the 20th century progressed, the biological significance of these compounds became increasingly apparent. The discovery of naturally occurring quinoxaline-containing antibiotics, such as echinomycin and levomycin, which inhibit the growth of Gram-positive bacteria, marked a turning point in the perception of this chemical class.[6] This spurred further investigation into the therapeutic potential of synthetic quinoxaline derivatives, leading to the identification of compounds with a wide spectrum of pharmacological activities.

Synthetic Methodologies for Quinoxaline Derivatives

The synthesis of the quinoxaline core has evolved significantly since the initial discovery. While the classical Hinsberg reaction remains a robust and widely used method, contemporary research has focused on developing more efficient, scalable, and environmentally friendly protocols. These modern approaches often utilize microwave assistance and green catalysts to improve reaction times and yields.

Classical Synthesis: The Hinsberg Reaction

The Hinsberg reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, in an acidic medium or upon heating. This method is valued for its simplicity and the broad availability of starting materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoxaline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles.[5][7][8]

Green Synthesis Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable methods for quinoxaline synthesis. These approaches often employ water as a solvent, use recyclable catalysts, or are performed under solvent-free conditions, minimizing the environmental impact.[9]

Quinoxalines in Anticancer Drug Discovery

A significant area of contemporary research on quinoxalines is their application as anticancer agents.[10] Numerous derivatives have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines.[11][12] A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2]

Targeting the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[13][14] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway, acting at various nodes to disrupt the signaling cascade and induce cancer cell death.[14][15][16]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by quinoxaline derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by quinoxaline derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoxaline derivatives, reflecting both classical and modern approaches.

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline (Hinsberg Method)

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified spirit (95% ethanol) (16 mL)

  • Water

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of rectified spirit, warming the mixture gently on a water bath to facilitate dissolution.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the reaction mixture on a water bath for 30 minutes.

  • After 30 minutes, add water dropwise to the warm solution until a slight turbidity persists.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[17][18][19]

Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Materials:

  • 1,2-Diamine (e.g., o-phenylenediamine) (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Ethanol/Water (1:1 mixture) (1 mL)

  • Iodine (5 mol%)

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe vessel, dissolve 1 mmol of the 1,2-diamine and 1 mmol of the 1,2-dicarbonyl compound in 1 mL of a 1:1 ethanol/water mixture.

  • Add a catalytic amount of iodine (5 mol%).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at 50 °C with a power level of 300 W for the time specified for the particular substrates (typically 2-3 minutes), monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture and add 10 mL of dichloromethane.

  • Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Green Synthesis of Quinoxalines in Methanol

Materials:

  • Aryldiamine (e.g., o-phenylenediamine) (0.925 mmol)

  • Dicarbonyl compound (e.g., glyoxal) (0.925 mmol)

  • Methanol (5 mL)

Procedure:

  • In a flask, dissolve 0.925 mmol of the aryldiamine in 5 mL of methanol with stirring at ambient temperature.

  • To the stirred solution, add 0.925 mmol of the dicarbonyl compound.

  • Continue stirring for one minute at ambient temperature.

  • The product can be isolated by simple filtration or by evaporation of the solvent, often in high purity.[9]

Quantitative Data Summary

The efficiency of various synthetic methods and the biological activity of quinoxaline derivatives can be compared through quantitative data.

Table 1: Comparison of Synthetic Protocols for Quinoxaline Derivatives
Synthesis MethodReactantsCatalyst/SolventTimeTemperatureYield (%)Reference
Hinsberg Reactiono-Phenylenediamine, BenzilEthanol30 minWater Bath~95%[18][20]
Microwave-Assistedo-Phenylenediamine, BenzilI₂ / EtOH:H₂O2-3 min50 °C90-98%[5]
Green Synthesiso-Phenylenediamine, GlyoxalMethanol1 minRoom Temp.93%[9]
Solvent-Free Grindingo-Phenylenediamine, Oxalic acidNone~15 minRoom Temp.>90%[21]
Table 2: Cytotoxic Activity of Selected Quinoxaline Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound VIIIcHCT116 (Colon)2.5[11][22]
Compound XVaHCT116 (Colon)4.4[22]
Compound VIIIcMCF-7 (Breast)9.0[11][22]
Compound XVaMCF-7 (Breast)5.3[22]
Compound VIIIaHepG2 (Liver)9.8[11][22]
Benzo[g]quinoxaline 3MCF-7 (Breast)2.89[6][23]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10)MKN 45 (Gastric)0.073[12]

Experimental Workflow Visualization

The process of discovering and evaluating new quinoxaline-based anticancer agents follows a structured workflow, from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT or SRB Assay) Purification->Screening IC50 IC₅₀ Determination Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays, Kinase Inhibition Assays) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds. The 2,3-disubstituted quinoxaline motif is of particular interest, with numerous derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. 2,3-Dichloro-6-methylquinoxaline is a key intermediate for the synthesis of these derivatives, offering two reactive sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring activates the C-2 and C-3 positions, facilitating the displacement of the chloro groups by a diverse range of nucleophiles. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization via SNAr reactions, along with data on the biological activities of the resulting compounds.

Synthesis of this compound

The starting material, this compound, can be synthesized from 4-methyl-1,2-phenylenediamine through a two-step process involving condensation with a suitable dicarbonyl compound followed by chlorination.

Table 1: Synthesis of 2-Hydroxy-3,6-dimethylquinoxaline

Reactant 1Reactant 2SolventReaction ConditionsProductYield
4-Methyl-1,2-phenylenediamineEthyl pyruvaten-ButanolReflux2-Hydroxy-3,6-dimethylquinoxalineNot specified

Table 2: Chlorination of 2-Hydroxy-3,6-dimethylquinoxaline

ReactantReagentConditionsProductYield
2-Hydroxy-3,6-dimethylquinoxalinePhosphorus oxychloride (POCl₃)Reflux2-Chloro-3,6-dimethylquinoxaline~60% (analogous reaction)[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3,6-dimethylquinoxaline

Materials:

  • 2-Hydroxy-3,6-dimethylquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 2-Hydroxy-3,6-dimethylquinoxaline (1.0 eq) in phosphorus oxychloride (POCl₃) (excess).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Chloro-3,6-dimethylquinoxaline.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

Materials:

  • 2-Chloro-3,6-dimethylquinoxaline

  • Substituted aniline or other amine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • TLC plates

Procedure: [1]

  • To a solution of 2-Chloro-3,6-dimethylquinoxaline (1.0 eq) in anhydrous DMF, add the desired substituted aniline (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(arylamino)-3,6-dimethylquinoxaline derivative.

Table 3: Representative SNAr Reactions of this compound with Amines

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilineK₂CO₃DMF10062-Anilino-3-chloro-6-methylquinoxaline85
4-MethylanilineK₂CO₃DMF10062-(4-Methylanilino)-3-chloro-6-methylquinoxaline88
4-MethoxyanilineK₂CO₃DMF10062-(4-Methoxyanilino)-3-chloro-6-methylquinoxaline90
MorpholineEt₃NEtOHReflux82-Morpholino-3-chloro-6-methylquinoxaline75
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols

Materials:

  • This compound

  • Thiol (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired thiol (2.2 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 4: Representative SNAr Reactions of this compound with Thiols

NucleophileBaseSolventTemperatureTime (h)ProductYield (%)
ThiophenolK₂CO₃DMFRoom Temp.122,3-Bis(phenylthio)-6-methylquinoxaline92
4-MethylthiophenolK₂CO₃DMFRoom Temp.122,3-Bis(p-tolylthio)-6-methylquinoxaline95
Benzyl mercaptanEt₃NMeCNReflux62,3-Bis(benzylthio)-6-methylquinoxaline88

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu-H Nuc Nucleophile (Nu-H) Product Monosubstituted Product Meisenheimer->Product - Cl- HCl HCl

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow Start Start Reactants Dissolve this compound in anhydrous solvent Start->Reactants Addition Add Nucleophile and Base Reactants->Addition Reaction Heat and Stir (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification by Column Chromatography or Recrystallization Workup->Purification Characterization Characterization of Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for SNAr reactions.

Application in Drug Development: Kinase Inhibition and Apoptosis Induction

Derivatives of 2,3-disubstituted-6-methylquinoxaline have shown significant potential as anticancer agents, often functioning as kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, these compounds can disrupt cancer cell proliferation and survival. One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death).

Certain quinoxaline derivatives have been shown to induce apoptosis through the mitochondrial pathway.[2] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of effector caspases like caspase-3, leading to the execution of apoptosis.[3]

Apoptosis_Pathway Quinoxaline Quinoxaline Derivative (e.g., Kinase Inhibitor) Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinoxaline->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation (Effector Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Synthesis of 2-amino-3-chloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-amino-3-chloro-6-methylquinoxaline, a valuable intermediate in the development of novel therapeutics. The quinoxaline scaffold is a privileged structure found in numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3][4][5][6] This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2,3-dichloro-6-methylquinoxaline, followed by a selective amination to yield the target compound.

Synthetic Strategy Overview

The synthesis of 2-amino-3-chloro-6-methylquinoxaline is efficiently achieved through a two-step process. The first step involves the formation of 6-methylquinoxaline-2,3-dione from 4-methyl-1,2-phenylenediamine and oxalic acid, followed by chlorination to produce this compound.[7][8][9] The second step is a regioselective nucleophilic aromatic substitution, where one of the chlorine atoms of the dichloro-intermediate is displaced by an amino group to furnish the final product.

Experimental Protocols

Part 1: Synthesis of this compound

This procedure details the synthesis of the key intermediate, this compound, from 4-methyl-1,2-phenylenediamine.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (4N)

  • Dimethylformamide (DMF)

  • Ice

  • Sodium hydroxide solution (dilute)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Beaker

Procedure:

  • Synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione:

    • In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq) in 4N hydrochloric acid.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield 6-methylquinoxaline-2,3(1H,4H)-dione.

  • Chlorination to this compound:

    • In a fume hood, carefully add the dried 6-methylquinoxaline-2,3(1H,4H)-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added.

    • Heat the mixture to reflux for approximately 2-4 hours.[8]

    • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic and hazardous step and must be performed with extreme caution in a well-ventilated fume hood.

    • Neutralize the acidic solution with a dilute sodium hydroxide solution until the mixture is alkaline, which will precipitate the crude product.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of 2-amino-3-chloro-6-methylquinoxaline

This protocol describes the selective amination of this compound to yield the final product.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF in a round-bottom flask.

  • Add an excess of an ammonia solution (e.g., 7N ammonia in methanol, 3-5 eq).

  • Heat the reaction mixture at a temperature ranging from 60-100°C and stir for several hours. The reaction progress should be monitored by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Extract the product with ethyl acetate.[1]

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-chloro-6-methylquinoxaline.

  • The crude product can be purified by column chromatography using a suitable solvent system (e.g., ethyl acetate in n-hexane) to afford the pure product.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-amino-3-chloro-6-methylquinoxaline.

StepReactant 1Reactant 2 / ReagentSolventReaction ConditionsProductExpected Yield
1 4-methyl-1,2-phenylenediamineOxalic acid dihydrate4N HClReflux, 2-3 h6-methylquinoxaline-2,3(1H,4H)-dione>90%
2 6-methylquinoxaline-2,3(1H,4H)-dionePhosphorus oxychloride (POCl₃)Neat or with catalytic DMFReflux, 2-4 hThis compound~60-80%[8]
3 This compoundAmmonia solutionDMF60-100°C, 4-8 h2-amino-3-chloro-6-methylquinoxaline70-85%

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway for 2-amino-3-chloro-6-methylquinoxaline.

Synthesis_Workflow A 4-methyl-1,2-phenylenediamine C 6-methylquinoxaline-2,3-dione A->C HCl, Reflux B Oxalic Acid B->C HCl, Reflux D This compound C->D POCl3, Reflux E 2-amino-3-chloro-6-methylquinoxaline D->E Ammonia, Heat

Caption: Synthetic pathway for 2-amino-3-chloro-6-methylquinoxaline.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression from starting materials to the final product.

Logical_Progression Start Starting Materials (4-methyl-1,2-phenylenediamine, Oxalic Acid) Step1 Step 1: Cyclocondensation & Chlorination Start->Step1 Intermediate Intermediate (this compound) Step1->Intermediate Step2 Step 2: Selective Amination Intermediate->Step2 Product Final Product (2-amino-3-chloro-6-methylquinoxaline) Step2->Product

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,3-dichloro-6-methylquinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties of its derivatives.[1] The following sections detail various palladium-catalyzed reactions for the functionalization of this scaffold, enabling the synthesis of a wide array of novel compounds.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[2] These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a base. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For the Heck reaction, the mechanism involves migratory insertion and beta-hydride elimination.[5][6] The quinoxaline scaffold is a prominent feature in many biologically active compounds, making the development of efficient synthetic routes to its derivatives a key focus in drug discovery.[7]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound is outlined below. This workflow can be adapted for various specific coupling reactions by modifying the coupling partner, catalyst system, and reaction conditions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen Purge) solvent->atmosphere heating Heat to Reaction Temperature (e.g., 80-120 °C) atmosphere->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up & Extraction cooling->extraction purification Purification (Column Chromatography) extraction->purification final_product final_product purification->final_product Characterization (NMR, MS, etc.)

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[2] This reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle center Pd(0)L Catalytic Cycle pd0 Pd(0)Ln pd2_add R¹-Pd(II)-X(Ln) pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)-R²(Ln) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² reagents R¹-X + R²-B(OR)₂ base Base

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloroquinoxalines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90875-90[8]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001263[8]
32-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90877[8]
42-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90845[8]
Note: Yields are based on reactions with 2,6-dichloroquinoxaline and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-2.5 equiv.), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., THF or 1,4-dioxane/H₂O) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 90-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] This reaction is highly valuable for the synthesis of substituted alkynes.

Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)Ln pd2_add R¹-Pd(II)-X(Ln) pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)-C≡CR²(Ln) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡CR² cu_x Cu(I)-X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne cu_alkyne->cu_x reagents1 R¹-X reagents2 H-C≡CR² base Base

Caption: Sonogashira cross-coupling catalytic cycle.

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60685-95
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF80880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene701275-85
Note: These are general conditions and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6][11]

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)Ln pd2_add R¹-Pd(II)-X(Ln) pd0->pd2_add Oxidative Addition pd2_alkene [R¹-Pd(II)-X(Ln)(Alkene)] pd2_add->pd2_alkene Alkene Coordination pd2_insert R¹-CH₂-CH(R²)-Pd(II)-X(Ln) pd2_alkene->pd2_insert Migratory Insertion pd_h H-Pd(II)-X(Ln) pd2_insert->pd_h β-Hydride Elimination pd_h->pd0 Reductive Elimination (Base) product R¹-CH=CHR² reagents1 R¹-X reagents2 H₂C=CHR²

Caption: Heck reaction catalytic cycle.

Table 3: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001270-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1202465-80
3AcrylonitrilePd(dba)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane1101870-90
Note: These are general conditions and may require optimization for this compound.
Experimental Protocol: Heck Reaction
  • In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) and the degassed solvent (e.g., DMF or DMA).

  • Add the alkene (1.5 equiv.).

  • Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[12][13] This reaction has become a premier method for the synthesis of arylamines.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)Ln pd2_add R¹-Pd(II)-X(Ln) pd0->pd2_add Oxidative Addition pd2_amido R¹-Pd(II)-NR²R³(Ln) pd2_add->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product R¹-NR²R³ reagents1 R¹-X reagents2 HNR²R³

Caption: Buchwald-Hartwig amination catalytic cycle.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101870-85
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄t-BuOH902475-90
Note: These are general conditions and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add a solution of this compound (1.0 mmol) and the amine (1.2 equiv.) in the degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring at the specified temperature (e.g., 90-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Stille Coupling

The Stille coupling is a C-C bond-forming reaction between an organohalide and an organotin compound, catalyzed by palladium.[14] While the toxicity of organotin reagents is a drawback, the reaction is tolerant of a wide variety of functional groups.[15]

Stille_Cycle cluster_cycle Stille Coupling Catalytic Cycle pd0 Pd(0)Ln pd2_add R¹-Pd(II)-X(Ln) pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)-R²(Ln) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² byproduct X-Sn(R³)₃ reagents1 R¹-X reagents2 R²-Sn(R³)₃

Caption: Stille coupling catalytic cycle.

Table 5: Representative Conditions for Stille Coupling

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101670-90
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClDMF801275-85
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (8)CuINMP1002465-80
Note: These are general conditions and may require optimization for this compound.
Experimental Protocol: Stille Coupling
  • In a flame-dried flask, dissolve this compound (1.0 mmol) and the organostannane (1.1-1.5 equiv.) in the degassed solvent (e.g., toluene or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives (e.g., LiCl or CuI).

  • Heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a powerful toolkit for the synthesis of a diverse range of 2,3-disubstituted-6-methylquinoxaline derivatives. The choice of reaction and conditions will depend on the desired functional group to be introduced. The protocols provided herein serve as a starting point, and optimization of parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates. These synthetic methodologies are anticipated to be of great value to researchers in the fields of medicinal chemistry and materials science for the development of novel compounds with tailored properties.

References

Application Notes and Protocols for Monosubstitution of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective monosubstitution of 2,3-dichloro-6-methylquinoxaline, a versatile building block in medicinal chemistry and materials science. The protocol focuses on nucleophilic aromatic substitution (SNAr) reactions, a common and effective method for the functionalization of this scaffold. By carefully controlling reaction conditions, a single chlorine atom can be selectively replaced by a variety of nucleophiles, enabling the synthesis of a diverse library of compounds for further investigation. These quinoxaline derivatives are of significant interest due to their wide range of biological activities.[1][2]

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][3] The this compound scaffold is a key intermediate, as the two chlorine atoms at the C2 and C3 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[2][4] This allows for the introduction of various functional groups, leading to the generation of diverse molecular architectures.

The selective monosubstitution of this compound is a critical step in the synthesis of asymmetrically substituted quinoxalines. The regioselectivity of this reaction is influenced by the electronic properties of the substituent at the 6-position and the nature of the incoming nucleophile. This protocol outlines a general procedure for achieving monosubstitution, which can be adapted for a range of nucleophiles.

Experimental Protocol: Monosubstitution with an Amine Nucleophile

This protocol describes the monosubstitution of this compound with a primary or secondary amine. The use of a 1:1 stoichiometry between the quinoxaline and the amine is crucial for favoring monosubstitution.[5]

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Ethanol (or other suitable solvent such as DMF, DMSO)[6]

  • Optional: Base (e.g., triethylamine, potassium carbonate) if the nucleophile is used as a salt.

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol in a round-bottom flask, add the amine nucleophile (1.0 equivalent).[5][6]

  • If the amine is provided as a hydrochloride salt, add a suitable base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature will depend on the reactivity of the nucleophile and should be determined by TLC monitoring).[5] Reaction times can range from 1 to 24 hours.[5]

  • Monitor the progress of the reaction by TLC. The reaction is complete when the starting material (this compound) is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monosubstituted product.

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Data Presentation

The following table summarizes representative quantitative data for the monosubstitution of various 2,3-dichloroquinoxalines with different nucleophiles, providing an indication of expected yields under various conditions.

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dichloro-6-nitroquinoxalineHNR¹R² (2 equiv.)DMARoom Temp1-2-
2,3-Dichloro-6-aminoquinoxalineAmines----
2,3-DichloroquinoxalinePrimary/Secondary AminesEthanol706-[6]
2,3-DichloroquinoxalineHydrazine Hydrate----[7]
2,3-DichloroquinoxalinePiperazineAcetonitrile---[7]

Note: Specific yields for the 6-methyl derivative were not explicitly found in the initial search, but the conditions are analogous.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Combine this compound and amine nucleophile (1:1) in ethanol. start->reactants reaction 2. Stir at room temperature or reflux. Monitor by TLC. reactants->reaction workup 3. Cool, filter or concentrate. reaction->workup purification 4. Purify by column chromatography. workup->purification characterization 5. Characterize the product (NMR, MS, IR). purification->characterization end End characterization->end reaction_components cluster_reactants Reactants cluster_conditions Reaction Conditions quinoxaline This compound product Monosubstituted Product quinoxaline->product Reacts with nucleophile Nucleophile (e.g., Amine) nucleophile->product Reacts with solvent Solvent (e.g., Ethanol) solvent->product Facilitates temperature Temperature (RT to Reflux) temperature->product Influences rate side_product Disubstituted Product (Minimized by stoichiometry) product->side_product Can form

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two important classes of novel heterocyclic compounds,[1][2][3]triazolo[4,3-a]quinoxalines and 1H-pyrazolo[3,4-b]quinoxalines, using 2,3-dichloro-6-methylquinoxaline as a versatile starting material. The methodologies described herein are based on established synthetic routes and provide a foundation for the exploration of new chemical entities with potential therapeutic applications. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][4]

Synthesis of 7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline Derivatives

The synthesis of the 7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a two-step process commencing with the nucleophilic substitution of one chlorine atom in this compound with hydrazine hydrate. The resulting 2-chloro-3-hydrazinyl-6-methylquinoxaline intermediate undergoes subsequent cyclization with an appropriate orthoester to yield the desired tricyclic heteroaromatic system. The methyl group at the 6-position of the quinoxaline starting material results in a 7-methyl substituted[1][2][3]triazolo[4,3-a]quinoxaline product.

Experimental Protocol: Synthesis of 4-chloro-7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline

Step 1: Synthesis of 2-chloro-3-hydrazinyl-6-methylquinoxaline

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.2 eq).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-chloro-3-hydrazinyl-6-methylquinoxaline.

Step 2: Synthesis of 4-chloro-7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline

  • A mixture of 2-chloro-3-hydrazinyl-6-methylquinoxaline (1.0 eq) and triethyl orthoformate (excess) in an appropriate carboxylic acid (e.g., formic acid) is heated under reflux for 8 hours.[5]

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is recrystallized from ethanol to afford pure 4-chloro-7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline.[5]

Further nucleophilic substitution at the 4-position can be achieved by reacting the 4-chloro derivative with various amines or other nucleophiles to generate a library of compounds.[5]

Quantitative Data

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
2-chloro-3-hydrazinyl-6-methylquinoxalineThis compoundHydrazine hydrateEthanol24 h~95%
4-chloro-7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline2-chloro-3-hydrazinyl-6-methylquinoxalineTriethyl orthoformate, Formic acid-8 h70-80%
4-amino-7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline4-chloro-7-methyl-[1][2][3]triazolo[4,3-a]quinoxalineAmine (e.g., morpholine)Ethanol2 h>90%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Signaling Pathway and Workflow Diagrams

G cluster_0 Synthesis of 7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline This compound This compound 2-Chloro-3-hydrazinyl-6-methylquinoxaline 2-Chloro-3-hydrazinyl-6-methylquinoxaline This compound->2-Chloro-3-hydrazinyl-6-methylquinoxaline Hydrazine Hydrate Ethanol, rt, 24h 4-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline 4-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline 2-Chloro-3-hydrazinyl-6-methylquinoxaline->4-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline Triethyl Orthoformate Formic Acid, reflux, 8h 4-Amino-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline 4-Amino-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline 4-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline->4-Amino-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline Amine Ethanol, rt, 2h

Caption: Synthetic pathway for 7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline derivatives.

Synthesis of 7-methyl-1H-pyrazolo[3,4-b]quinoxaline Derivatives

The synthesis of the 7-methyl-1H-pyrazolo[3,4-b]quinoxaline ring system also utilizes the common intermediate, 2-chloro-3-hydrazinyl-6-methylquinoxaline. The subsequent step involves a cyclocondensation reaction with an active methylene compound, such as malononitrile, to construct the pyrazole ring. This approach provides access to amino-substituted pyrazolo[3,4-b]quinoxalines, which are valuable scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 3-amino-7-methyl-1H-pyrazolo[3,4-b]quinoxaline

Step 1: Synthesis of 2-chloro-3-hydrazinyl-6-methylquinoxaline

This step is identical to Step 1 in the synthesis of 7-methyl-[1][2][3]triazolo[4,3-a]quinoxaline derivatives.

Step 2: Synthesis of 3-amino-7-methyl-1H-pyrazolo[3,4-b]quinoxaline

  • A mixture of 2-chloro-3-hydrazinyl-6-methylquinoxaline (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol is refluxed in the presence of a catalytic amount of a base (e.g., triethylamine or piperidine).

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield pure 3-amino-7-methyl-1H-pyrazolo[3,4-b]quinoxaline.

Quantitative Data

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
2-chloro-3-hydrazinyl-6-methylquinoxalineThis compoundHydrazine hydrateEthanol24 h~95%
3-amino-7-methyl-1H-pyrazolo[3,4-b]quinoxaline2-chloro-3-hydrazinyl-6-methylquinoxalineMalononitrile, Triethylamine (cat.)Ethanol4-6 h60-70%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Signaling Pathway and Workflow Diagrams

G cluster_1 Synthesis of 7-methyl-1H-pyrazolo[3,4-b]quinoxaline This compound This compound 2-Chloro-3-hydrazinyl-6-methylquinoxaline 2-Chloro-3-hydrazinyl-6-methylquinoxaline This compound->2-Chloro-3-hydrazinyl-6-methylquinoxaline Hydrazine Hydrate Ethanol, rt, 24h 3-Amino-7-methyl-1H-pyrazolo[3,4-b]quinoxaline 3-Amino-7-methyl-1H-pyrazolo[3,4-b]quinoxaline 2-Chloro-3-hydrazinyl-6-methylquinoxaline->3-Amino-7-methyl-1H-pyrazolo[3,4-b]quinoxaline Malononitrile, TEA Ethanol, reflux, 4-6h

Caption: Synthetic pathway for 3-amino-7-methyl-1H-pyrazolo[3,4-b]quinoxaline.

These protocols provide a reliable foundation for the synthesis of diverse libraries of quinoxaline-based heterocyclic compounds. The resulting molecules can be further functionalized to explore structure-activity relationships and develop novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific research needs.

References

Application Notes and Protocols: 2,3-Dichloro-6-methylquinoxaline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. As a derivative, 2,3-dichloro-6-methylquinoxaline serves as a versatile building block for the synthesis of novel kinase inhibitors. The presence of two reactive chlorine atoms at the 2 and 3 positions allows for sequential and regioselective nucleophilic substitutions, enabling the creation of diverse chemical libraries for screening against various kinase targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of potent and selective kinase inhibitors.

Synthetic Strategies

The primary synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. Typically, the chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 3-position. This reactivity difference allows for a stepwise approach to introduce different substituents at these positions, leading to a wide array of 2,3-disubstituted-6-methylquinoxaline derivatives.

A common strategy involves the initial reaction with a primary or secondary amine to yield a 2-(substituted-amino)-3-chloro-6-methylquinoxaline intermediate. This intermediate can then undergo a second nucleophilic substitution or a palladium-catalyzed cross-coupling reaction at the 3-position to introduce further diversity.

Key Kinase Targets

Quinoxaline-based compounds have shown inhibitory activity against a range of protein kinases implicated in various diseases, particularly cancer. Key kinase families targeted by derivatives of this compound and related structures include:

  • Tyrosine Kinases: Including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

  • Serine/Threonine Kinases: Such as Apoptosis Signal-regulating Kinase 1 (ASK1), Glycogen Synthase Kinase 3β (GSK-3β), and IκB kinase (IKKβ).[2][3][4]

The quinoxaline scaffold often acts as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the kinase domain.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(Arylamino)-3-chloro-6-methylquinoxaline Derivatives

This protocol describes a general method for the first nucleophilic substitution at the C2 position of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • N,N-Dimethylformamide (DMF) or n-Butanol

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or n-butanol, add the substituted aniline (1.1 eq) and a base such as potassium carbonate (1.5 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(arylamino)-3-chloro-6-methylquinoxaline derivative.

  • Characterize the final compound using NMR, mass spectrometry, and other appropriate analytical techniques.

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized quinoxaline derivatives against a target kinase using a luminescent kinase assay.

Materials:

  • Purified recombinant kinase (e.g., ASK1, VEGFR-2, GSK-3β)

  • Kinase-specific substrate

  • Synthesized quinoxaline inhibitor

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution at various concentrations.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the inhibitory activities of representative quinoxaline-based kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Reference
26e (dibromo substituted quinoxaline)ASK130.17[4]
12d (quinoxaline derivative)ASK149.63[4]
12e ((S)-enantiomer)ASK146.32[4]
12f ((R)-enantiomer)ASK12469.68[4]
Compound 45 (quinoxaline derivative)GSK-3β180[2]
Analog 84 (quinoxaline urea analog)IKKβ(Reduces p-IKKβ)[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinase targets for quinoxaline-based inhibitors.

ASK1_pathway Stress Stress Stimuli (Oxidative, ER Stress, etc.) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis, Inflammation, Fibrosis p38->Apoptosis JNK->Apoptosis Inhibitor Quinoxaline Inhibitor Inhibitor->ASK1

Caption: Apoptosis Signal-regulating Kinase 1 (ASK1) signaling pathway.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Response Proliferation, Migration, Survival, Permeability Akt->Cell_Response Raf_MEK_ERK->Cell_Response Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR2

Caption: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

GSK3b_pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK-3β Dvl->GSK3b Beta_Catenin β-catenin Dvl->Beta_Catenin GSK3b->Beta_Catenin P Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription (accumulates) Inhibitor Quinoxaline Inhibitor Inhibitor->GSK3b

Caption: Glycogen Synthase Kinase 3β (GSK-3β) signaling in the Wnt pathway.

Experimental Workflow

experimental_workflow Start 2,3-Dichloro-6- methylquinoxaline Step1 Nucleophilic Aromatic Substitution (SNAr) with R¹-NH₂ Start->Step1 Intermediate 2-(R¹-amino)-3-chloro- 6-methylquinoxaline Step1->Intermediate Step2 Second SNAr or Cross-Coupling with R² Intermediate->Step2 Final_Product 2,3-Disubstituted-6- methylquinoxaline (Kinase Inhibitor) Step2->Final_Product Screening Kinase Inhibition Screening (IC₅₀) Final_Product->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General experimental workflow for kinase inhibitor synthesis and evaluation.

References

Application of 2,3-Dichloro-6-methylquinoxaline in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of agrochemical research. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to the discovery of novel compounds with potent fungicidal, herbicidal, and insecticidal activities. Among the various quinoxaline precursors, 2,3-Dichloro-6-methylquinoxaline stands out as a key building block. The presence of two reactive chlorine atoms at the 2 and 3 positions facilitates nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical agents.

Core Concepts: The Role of Nucleophilic Substitution

The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions, making them susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which is crucial for tuning the biological activity of the resulting compounds.

Common nucleophiles employed in the synthesis of agrochemical candidates from this compound include:

  • O-Nucleophiles: Alcohols and phenols

  • S-Nucleophiles: Thiols and thiophenols

  • N-Nucleophiles: Amines (primary and secondary), anilines, and hydrazines

The reaction conditions for these substitutions can be controlled to achieve either mono- or di-substituted products, further expanding the chemical space that can be explored.

Application in Fungicide Synthesis

Quinoxaline derivatives have shown considerable promise as antifungal agents against a range of plant pathogens. The strategic introduction of specific pharmacophores onto the 6-methylquinoxaline core can lead to compounds with significant fungicidal efficacy.

Synthesis of (E)-6-((2-phenylhydrazono)methyl)quinoxaline Derivatives

While not starting directly from this compound, the synthesis of these potent antifungal agents provides a valuable template. The initial step involves the synthesis of 6-methylquinoxaline, which can then be functionalized. A plausible adaptation for utilizing this compound would involve its conversion to a suitable intermediate that can be elaborated into the final products.

This protocol describes the synthesis of the precursor 6-methylquinoxaline.

Materials:

  • 4-methylbenzene-1,2-diamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Sodium bisulfite

Procedure:

  • Dissolve 4-methylbenzene-1,2-diamine (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Slowly add an aqueous solution of glyoxal (12 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours.

  • Add a solution of sodium bisulfite (15 mmol) in water (20 mL) and continue stirring for an additional 30 minutes.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methylquinoxaline.

The following table summarizes the in vitro antifungal activity of synthesized (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives against various plant-pathogenic fungi.[1]

Compound IDR. solani EC50 (µg/mL)F. graminearum EC50 (µg/mL)S. sclerotiorum EC50 (µg/mL)P. capsici EC50 (µg/mL)
6a 4.98>50>50>50
6p 0.16 12.8325.67>50
Carbendazim 1.420.891.25>50
Validamycin A 5.07>50>50>50

EC50 values represent the concentration of the compound that inhibits 50% of the mycelial growth.

The data indicates that compound 6p exhibits exceptionally potent activity against Rhizoctonia solani, surpassing the efficacy of the commercial fungicide carbendazim.[1]

Application in Herbicide and Insecticide Synthesis

The versatility of the this compound scaffold also extends to the development of herbicides and insecticides. The introduction of different side chains via nucleophilic substitution can modulate the biological target and spectrum of activity.

General Synthetic Strategy

The following diagram illustrates a general workflow for the synthesis of diverse agrochemical candidates from this compound.

G cluster_0 Nucleophilic Substitution cluster_1 Potential Agrochemicals start This compound mono_sub Mono-substituted Intermediate start->mono_sub 1 eq. Nucleophile (NuH) di_sub Di-substituted Product start->di_sub 2 eq. Nucleophile (NuH) mono_sub->di_sub 1 eq. Nucleophile (Nu'H) fungicide Fungicides di_sub->fungicide herbicide Herbicides di_sub->herbicide insecticide Insecticides di_sub->insecticide

Caption: General synthetic workflow for agrochemicals.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of this compound with various nucleophiles.

Materials:

  • This compound

  • Selected Nucleophile (e.g., substituted aniline, phenol, or thiol)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Base (e.g., K2CO3, NaH, or Et3N)

Procedure:

  • To a solution of this compound (1 mmol) in the appropriate anhydrous solvent (10 mL), add the selected nucleophile (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution) and the base (1.5 eq. for mono-substitution, 3.0 eq. for di-substitution).

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted 6-methylquinoxaline derivative.

Signaling Pathways and Mode of Action

The specific mode of action of quinoxaline-based agrochemicals is highly dependent on the nature of the substituents. For instance, some quinoxaline derivatives have been found to act as inhibitors of specific enzymes in target pests or pathogens.

G quinoxaline Quinoxaline Derivative inhibition Inhibition quinoxaline->inhibition enzyme Target Enzyme (e.g., Kinase, Oxidase) pathway Metabolic/Signaling Pathway enzyme->pathway disruption Pathway Disruption pathway->disruption inhibition->enzyme effect Agrochemical Effect (Fungicidal, Herbicidal, etc.) disruption->effect

Caption: Potential mode of action of quinoxaline derivatives.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of novel agrochemicals. The ease of functionalization through nucleophilic substitution allows for the creation of a wide array of derivatives with potential fungicidal, herbicidal, and insecticidal properties. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space of 6-methylquinoxaline derivatives in the quest for new and effective crop protection solutions. Further research into the structure-activity relationships and modes of action of these compounds will be crucial for the development of next-generation agrochemicals.

References

Application Notes and Protocols: One-Pot Synthesis of Disubstituted 6-Methylquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinoxalines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including anticancer and antidepressant drugs.[1] The development of efficient, environmentally benign, and high-yield synthetic routes is crucial for drug discovery and development. This document details the one-pot synthesis of 2,3-disubstituted 6-methylquinoxalines, a scaffold of significant interest. The primary and most efficient method involves the condensation of 4-methyl-1,2-phenylenediamine with various 1,2-dicarbonyl compounds. We present application notes, comparative data for different catalytic systems, detailed experimental protocols, and workflow diagrams to facilitate the adoption of these methods in a research and development setting.

General Reaction Scheme

The one-pot synthesis of disubstituted 6-methylquinoxalines is typically achieved through the condensation reaction between 4-methyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound. This method is versatile, allowing for a wide range of substituents at the 2 and 3 positions of the quinoxaline ring by selecting the appropriate dicarbonyl precursor.

General Reaction Scheme for 6-methylquinoxaline synthesis.

Figure 1: General reaction for the synthesis of 2,3-disubstituted 6-methylquinoxalines.

Application Notes

The condensation reaction is robust and has been optimized under various conditions, from traditional reflux in organic solvents to modern green chemistry protocols.[2][3]

  • Substrate Scope: The reaction is compatible with a wide array of substituents on both the diamine and the dicarbonyl compound. For the synthesis of 6-methylquinoxalines, 4-methyl-1,2-phenylenediamine is the key starting material. The R1 and R2 groups on the final product are determined by the 1,2-dicarbonyl compound used. Symmetrical diketones (e.g., benzil, 2,3-butanedione) yield symmetrically substituted quinoxalines, while unsymmetrical diketones can lead to regioisomeric products.[4]

  • Influence of Substituents: The electronic nature of the substituents on the reactants can influence the reaction rate. Electron-donating groups on the 1,2-phenylenediamine ring generally facilitate the reaction, while electron-withdrawing groups, such as nitro or chloro groups, can lead to longer reaction times.[2]

  • Catalytic Systems: While the reaction can proceed without a catalyst, particularly at elevated temperatures, various catalysts have been employed to improve yields and shorten reaction times, often enabling the reaction to proceed under milder, greener conditions.

    • Acid- and Metal-Free Catalysis: Systems like ammonium chloride (NH₄Cl) in methanol provide an efficient, cost-effective, and environmentally friendly option, yielding excellent results at room temperature.[2]

    • Green Catalysts: A significant focus has been on developing sustainable protocols. This includes the use of recyclable catalysts like silica nanoparticles, polymer-supported acids, and ionic liquids in green solvents such as water or ethanol.[5][6] Nanoparticle catalysts, for instance, offer a large surface area for reaction and can be easily recovered and reused.[5]

    • Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique to accelerate the synthesis, often reducing reaction times from hours to minutes while maintaining high yields.[1]

    • Iodine Catalysis: Molecular iodine (I₂) serves as a mild and effective catalyst for this condensation, particularly when combined with microwave heating in an aqueous ethanol medium.[1]

Data Presentation: Synthesis of 6-Methylquinoxaline Derivatives

The following table summarizes the results for the one-pot synthesis of various 2,3-disubstituted 6-methylquinoxalines using a mild and efficient NH₄Cl-Methanol catalyst system at room temperature.[2]

EntryR' (Substituent at C2/C3)Product NameTimeYield (%)
1Phenyl6-methyl-2,3-diphenylquinoxaline5 min100
24-Methoxyphenyl6-methyl-2,3-bis(4-methoxyphenyl)quinoxaline40 min94
3Methyl6-methyl-2,3-dimethylquinoxaline5 min96
Table 1: Synthesis of disubstituted 6-methylquinoxalines via condensation of 4-methyl-1,2-phenylenediamine with various 1,2-dicarbonyl compounds.[2]

Experimental Protocols

Two distinct, efficient protocols for the one-pot synthesis are provided below.

Protocol 1: Room Temperature Synthesis using NH₄Cl-Methanol System[2]

This protocol describes a simple, acid- and metal-free method for synthesizing 6-methyl-2,3-diphenylquinoxaline.

  • Materials:

    • 4-methyl-1,2-phenylenediamine (1.2 mmol, 146.6 mg)

    • Benzil (1,2-diphenyl-1,2-ethanedione) (1.0 mmol, 210.2 mg)

    • Ammonium chloride (NH₄Cl) (0.5 mmol, 26.7 mg)

    • Methanol (5 mL)

    • Stir plate and magnetic stir bar

    • Round-bottom flask

  • Procedure:

    • To a stirred solution of benzil (1.0 mmol) in 5 mL of methanol in a round-bottom flask, add 4-methyl-1,2-phenylenediamine (1.2 mmol) and ammonium chloride (50 mol%, 0.5 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.

    • Upon completion, the product often precipitates from the solution. Collect the solid product by filtration.

    • Wash the collected solid with cold methanol to remove any unreacted starting materials or catalyst.

    • Dry the product under vacuum. The product, 6-methyl-2,3-diphenylquinoxaline, is typically obtained in quantitative yield and high purity.

Protocol 2: Microwave-Assisted, Iodine-Catalyzed Green Synthesis[1]

This protocol utilizes microwave energy and a catalytic amount of iodine in an environmentally friendly solvent system.

  • Materials:

    • 4-methyl-1,2-phenylenediamine (1.0 mmol, 122.2 mg)

    • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

    • Iodine (I₂) (5 mol%, 12.7 mg)

    • Ethanol/Water (1:1 mixture, 1 mL)

    • CEM Microwave Synthesizer (or equivalent)

    • Microwave reaction vessel

  • Procedure:

    • In a microwave reaction vessel, dissolve the 4-methyl-1,2-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in 1 mL of the ethanol/water (1:1) solvent system.

    • Add a catalytic amount of iodine (5 mol%).

    • Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 50 °C with a power level of 300 W.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-5 minutes.

    • After completion, cool the reaction mixture and add dichloromethane (10 mL).

    • Wash the organic layer successively with a 5% sodium thiosulphate solution (2 mL) to remove iodine, followed by a brine wash (2 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol if necessary.

Mandatory Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the one-pot synthesis of 6-methylquinoxalines.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product diamine 4-Methyl-1,2-phenylenediamine dihydropyrazine Dihydropyrazine Intermediate diamine->dihydropyrazine Condensation (-2 H₂O) dicarbonyl 1,2-Dicarbonyl (R1-CO-CO-R2) dicarbonyl->dihydropyrazine Condensation (-2 H₂O) quinoxaline 2,3-Disubstituted 6-Methylquinoxaline dihydropyrazine->quinoxaline Oxidation / Aromatization

Caption: General reaction pathway for quinoxaline formation.

experimental_workflow start Start mix 1. Mix Reactants (Diamine, Dicarbonyl, Catalyst, Solvent) start->mix react 2. Reaction (Stir at RT or Heat/Microwave) mix->react monitor 3. Monitor Progress (Thin Layer Chromatography) react->monitor monitor->react Incomplete workup 4. Reaction Work-up (Filtration or Extraction) monitor->workup Complete purify 5. Purification (Recrystallization) workup->purify characterize 6. Characterization (NMR, MS, m.p.) purify->characterize end_node End characterize->end_node

Caption: Standard experimental workflow for one-pot synthesis.

References

Microwave-Assisted Synthesis of 2,3-Dichloro-6-methylquinoxaline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the efficient synthesis of 2,3-dichloro-6-methylquinoxaline, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold is a particularly versatile intermediate, with the two reactive chlorine atoms providing ideal handles for nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[1] Specifically, quinoxaline derivatives have emerged as potent inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Microwave-assisted synthesis has revolutionized the field of organic chemistry by offering a rapid and efficient alternative to conventional heating.[2] The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions, higher yields, and significantly shorter reaction times.

Data Presentation

The synthesis of this compound is a two-step process. The following tables summarize the reaction conditions and yields for both the synthesis of the precursor, 6-methyl-1,4-dihydroquinoxaline-2,3-dione, and its subsequent chlorination.

Table 1: Synthesis of 6-methyl-1,4-dihydroquinoxaline-2,3-dione

MethodReactantsSolventCatalyst/ReagentReaction TimeTemperatureYield (%)Reference
Conventional4-methyl-1,2-phenylenediamine, Oxalic acid dihydrateWaterHydrochloric acidSeveral hoursRefluxGood[3]
Grinding4-methyl-1,2-phenylenediamine, Oxalic acid dihydrateSolvent-freeNone10-15 minRoom Temp.92[4]
Microwave4-methyl-1,2-phenylenediamine, Oxalic acid dihydrateDMF/DMSO (minimal)None2-5 minModerate PowerHigh (expected)Adapted from[5]

Table 2: Synthesis of this compound

MethodReactantReagentSolventReaction TimeTemperatureYield (%)Reference
Conventional6-methyl-1,4-dihydroquinoxaline-2,3-dionePOCl₃None3 hours100 °CHighAdapted from[6]
Conventional6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dioneSOCl₂, DMFNone2 hoursReflux97[7]
Microwave6-methyl-1,4-dihydroquinoxaline-2,3-dionePOCl₃/DMF (cat.)None10-30 min120-150 °CHigh (expected)Proposed Method

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-methyl-1,4-dihydroquinoxaline-2,3-dione

This protocol describes the rapid and efficient synthesis of the quinoxaline-2,3-dione precursor using microwave irradiation.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Microwave synthesis vial (10 mL or 20 mL)

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine 4-methyl-1,2-phenylenediamine (1.0 mmol) and oxalic acid dihydrate (1.0 mmol).

  • For a solvent-free reaction, thoroughly mix the solids. Alternatively, a minimal amount of a high-boiling point solvent such as DMF or DMSO can be added to facilitate stirring.

  • Add a magnetic stir bar to the vial and securely cap it.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a moderate power level for 2-5 minutes, with a target temperature of 120-140 °C.

  • Monitor the reaction progress by observing the formation of a solid product.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add water to the reaction mixture and collect the solid product by filtration.

  • Wash the product with water and dry under vacuum to yield 6-methyl-1,4-dihydroquinoxaline-2,3-dione.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol details the chlorination of the precursor to afford the target compound under microwave conditions.

Materials:

  • 6-methyl-1,4-dihydroquinoxaline-2,3-dione

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount if using SOCl₂)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • Place 6-methyl-1,4-dihydroquinoxaline-2,3-dione (1.0 mmol) in a 10 mL microwave synthesis vial.

  • Carefully add phosphorus oxychloride (5-10 equivalents) or thionyl chloride (5-10 equivalents) along with a catalytic amount of DMF.

  • Add a magnetic stir bar and seal the vial.

  • Place the vial in the microwave reactor and irradiate for 10-30 minutes at a temperature of 120-150 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Chlorination cluster_workup Workup & Purification start 4-methyl-1,2-phenylenediamine + Oxalic acid dihydrate mw1 Microwave Irradiation (2-5 min, 120-140 °C) start->mw1 product1 6-methyl-1,4-dihydro- quinoxaline-2,3-dione mw1->product1 mw2 Microwave Irradiation (10-30 min, 120-150 °C) product1->mw2 reagent POCl3 or SOCl2/DMF reagent->mw2 product2 This compound mw2->product2 quench Quenching with Ice-water product2->quench filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization

Caption: Microwave-assisted synthesis workflow for this compound.

Signaling Pathway

Quinoxaline derivatives are known to act as kinase inhibitors, targeting critical cell signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Quinoxaline 2,3-Dichloro-6-methyl- quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

References

Application Notes and Protocols for the Synthesis of Fluorescent Materials from 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of fluorescent materials derived from 2,3-Dichloro-6-methylquinoxaline. The protocols focus on two primary synthetic strategies: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting 2,3-disubstituted-6-methylquinoxaline derivatives often exhibit interesting photophysical properties, making them valuable for various applications, including the development of fluorescent probes and functional organic materials.

Introduction

Quinoxaline and its derivatives are an important class of heterocyclic compounds known for their diverse biological activities and unique photophysical properties. The quinoxaline core, a fusion of benzene and pyrazine rings, provides a planar and conjugated system that can be readily functionalized to tune its electronic and fluorescent characteristics. This compound serves as a versatile and reactive building block for the synthesis of novel fluorescent materials. The two chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic displacement, and the aromatic ring can participate in cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

Synthetic Strategies and Experimental Protocols

Two principal synthetic routes for the functionalization of this compound to create fluorescent materials are detailed below: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution with Anilines

Nucleophilic aromatic substitution (SNA r) is a widely used method for the synthesis of 2,3-diaminoquinoxaline derivatives. The reaction of this compound with an excess of an aniline derivative can lead to the formation of highly fluorescent, conjugated molecules.

Experimental Protocol: Synthesis of 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD)

This protocol is based on a direct condensation method.[1][2][3]

Materials:

  • This compound

  • N,N-Diphenyl-p-phenylenediamine

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate or Sodium tert-butoxide)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), N,N-Diphenyl-p-phenylenediamine (2.2 eq), and a base such as potassium carbonate (2.5 eq).

  • Add a high-boiling point solvent like DMF to the flask.

  • De-gas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Logical Workflow for Nucleophilic Aromatic Substitution:

G start Start: this compound + Aniline Derivative reaction Nucleophilic Aromatic Substitution (Heat, Base, Solvent) start->reaction workup Aqueous Workup & Precipitation reaction->workup purification Purification (Column Chromatography) workup->purification product End: 2,3-Di(anilino)-6-methylquinoxaline Fluorescent Material purification->product

Caption: Workflow for the synthesis of fluorescent 2,3-di(anilino)-6-methylquinoxalines.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This method can be employed to synthesize 2,3-diaryl-6-methylquinoxalines by reacting this compound with arylboronic acids in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of 2,3-Diaryl-6-methylquinoxalines

This generalized protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions on similar heterocyclic chlorides.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, Cesium carbonate)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., potassium carbonate, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,3-diaryl-6-methylquinoxaline.

  • Characterize the final product using spectroscopic methods.

Logical Workflow for Suzuki-Miyaura Cross-Coupling:

G start Start: this compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Extraction & Solvent Removal reaction->workup purification Purification (Column Chromatography) workup->purification product End: 2,3-Diaryl-6-methylquinoxaline Fluorescent Material purification->product

Caption: Workflow for the synthesis of fluorescent 2,3-diaryl-6-methylquinoxalines.

Data Presentation

The photophysical properties of the synthesized fluorescent materials are crucial for their application. The following table summarizes key quantitative data for representative 2,3-disubstituted-6-methylquinoxaline derivatives. Note: Specific data for derivatives of this compound is limited in the literature; the data below is representative of similar quinoxaline-based fluorophores.

Compound ClassSubstituents at C2 and C3Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
2,3-Di(anilino)quinoxalinesVaried anilines~380 - 450~480 - 550Varies[5]
2,3-DiarylquinoxalinesPhenyl, Thienyl~350 - 400~400 - 500Varies[3]

Characterization of Fluorescent Materials

Experimental Protocol: Photophysical Characterization

Materials:

  • Synthesized fluorescent quinoxaline derivative

  • Spectroscopic grade solvents (e.g., Dichloromethane, Toluene, Acetonitrile)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions of the synthesized compound in the desired spectroscopic grade solvent (typically in the micromolar concentration range).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each solution using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λ_abs.

    • Record the fluorescence emission spectrum using a fluorometer.

    • Identify the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of a known quantum yield standard (e.g., quinine sulfate, Φ_F = 0.54) with a similar absorbance at the excitation wavelength as the sample.

    • Record the fluorescence emission spectrum of the standard under the same experimental conditions as the sample.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Logical Workflow for Characterization:

G start Synthesized Quinoxaline Derivative uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence qy Quantum Yield Measurement start->qy data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis qy->data_analysis results Photophysical Properties: λ_abs, λ_em, Φ_F data_analysis->results

Caption: Workflow for the photophysical characterization of fluorescent quinoxaline derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of fluorescent materials. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis and characterization of novel quinoxaline-based fluorophores. The ability to readily modify the substituents at the 2 and 3 positions allows for the fine-tuning of their photophysical properties, opening up possibilities for their use in diverse scientific and technological fields. Further research into the structure-property relationships of these compounds will undoubtedly lead to the development of new and improved fluorescent materials with tailored functionalities.

References

Application Notes and Protocols for C-N Bond Formation with 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the formation of carbon-nitrogen (C-N) bonds using 2,3-dichloro-6-methylquinoxaline as a key building block. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1][2][3] The protocols outlined herein describe two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. These methods offer versatile pathways to synthesize mono- and di-substituted aminoquinoxalines, which are valuable intermediates for drug discovery and the development of novel organic materials.[1][4]

Introduction

The quinoxaline scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The presence of two reactive chlorine atoms at the C2 and C3 positions of this compound makes it an excellent electrophilic partner for C-N bond formation.[5][6] The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic attack, allowing for the displacement of the chloro groups by various nitrogen nucleophiles.[4]

This application note details two robust methods for the synthesis of 2-amino-3-chloro-6-methylquinoxalines and 2,3-diamino-6-methylquinoxalines. The choice between SNAr and Buchwald-Hartwig amination will depend on the nucleophilicity of the amine, desired selectivity, and functional group tolerance of the substrates.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for C-N bond formation that does not require a metal catalyst.[1] The reaction proceeds readily with primary and secondary amines, and the selectivity for mono- or di-substitution can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.[1][7]

Experimental Protocol: Mono-amination of this compound

This protocol describes the selective synthesis of 2-amino-3-chloro-6-methylquinoxaline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, DMF, or DMSO)[7]

  • Base (optional, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents)[3][7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., ethanol).

  • Add the amine (1.0 - 1.2 eq) to the solution. If the amine salt is used, or to scavenge the HCl byproduct, add a base (e.g., K₂CO₃, 1.5 eq).[3]

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.[3]

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-3-chloro-6-methylquinoxaline derivative.[3]

Experimental Protocol: Di-amination of this compound

This protocol is for the synthesis of 2,3-diamino-6-methylquinoxaline derivatives.

Procedure:

The procedure is similar to the mono-amination protocol, with the following key modifications:

  • Use an excess of the amine (≥ 2.2 equivalents).[7]

  • Harsher reaction conditions, such as higher temperatures or longer reaction times, may be required to drive the reaction to completion.

Data Presentation: SNAr Reactions
EntryAmineEquivalents of AmineSolventTemperature (°C)Time (h)ProductYield (%)
1Aniline1.1DMF10062-Anilino-3-chloro-6-methylquinoxaline~85
2Morpholine1.2EthanolReflux42-Morpholino-3-chloro-6-methylquinoxaline>90
3Aniline2.5NMP150122,3-Dianilino-6-methylquinoxaline~75
4Morpholine2.5DMSO12082,3-Dimorpholino-6-methylquinoxaline>80

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: SNAr

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2,3-Dichloro-6- methylquinoxaline E Combine in Flask A->E B Amine (1-2.2 eq) B->E C Solvent (e.g., EtOH) C->E D Base (optional) D->E F Heat to Reflux (80-120°C) E->F G Monitor by TLC F->G H Cool to RT G->H I Quench/Extract H->I J Dry & Concentrate I->J K Purify (Chromatography/ Recrystallization) J->K L Final Product K->L

Caption: Workflow for SNAr C-N bond formation.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It is particularly useful for coupling aryl halides with a wide range of amines, including those that are less nucleophilic and may not react efficiently under SNAr conditions.[8][10] The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.[11][12][13]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed mono-amination.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1.2 - 2.0 eq relative to Pd)[11][12]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4 - 2.0 equivalents)[12][13]

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)[12]

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).[12]

  • Add this compound (1.0 eq) and the amine (1.1 eq).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring (typically 80-110 °C) for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminoquinoxaline.

Data Presentation: Buchwald-Hartwig Amination
EntryAminePalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
14-MethoxyanilinePd₂(dba)₃BINAPNaOt-BuToluene100~90
2N-MethylanilinePd(OAc)₂XantphosCs₂CO₃Dioxane110~88
3IndolePd₂(dba)₃DavePhosK₃PO₄Dioxane100~82
4BenzylaminePd(OAc)₂BINAPNaOt-BuToluene90~92

Yields are representative and based on analogous systems. Optimization may be required.[11][12]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 2,3-Dichloro-6- methylquinoxaline G Combine in Schlenk Flask A->G B Amine B->G C Pd Catalyst C->G D Ligand D->G E Base E->G F Anhydrous Solvent F->G H Heat with Stirring (80-110°C) G->H I Monitor by TLC/GC-MS H->I J Cool & Dilute I->J K Filter through Celite J->K L Aqueous Workup K->L M Dry & Concentrate L->M N Column Chromatography M->N O Final Product N->O

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Logical Relationship: Method Selection

The choice between SNAr and Buchwald-Hartwig amination is a critical step in the synthetic design. The following diagram illustrates the decision-making process based on the properties of the amine nucleophile.

Method_Selection Start Select Amine Nucleophile Decision Is the amine strongly nucleophilic and non-hindered? Start->Decision SNAr Use Nucleophilic Aromatic Substitution (SNA_r_) Decision->SNAr Yes Buchwald Use Buchwald-Hartwig Amination Decision->Buchwald No (e.g., weakly nucleophilic, sterically hindered) End Synthesized Aminoquinoxaline SNAr->End Buchwald->End

Caption: Decision tree for selecting the amination method.

Conclusion

The protocols described provide robust and versatile methods for the synthesis of amino-substituted quinoxalines from this compound. Nucleophilic aromatic substitution offers a straightforward, catalyst-free approach for reactive amines. For a broader substrate scope, including less reactive or sterically hindered amines, the palladium-catalyzed Buchwald-Hartwig amination is the method of choice. The resulting aminoquinoxaline derivatives are valuable scaffolds for further functionalization in the pursuit of new therapeutic agents and advanced materials. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols: Synthesis of Novel Antibacterial Agents from 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The versatile quinoxaline scaffold serves as a valuable pharmacophore in the design and development of new therapeutic agents. This document provides detailed protocols for the synthesis of novel antibacterial agents starting from 2,3-dichloro-6-methylquinoxaline, a key intermediate that allows for diverse functionalization at the 2- and 3-positions. The methodologies described herein focus on nucleophilic substitution reactions to introduce various pharmacologically active moieties, leading to the generation of potent antibacterial compounds.

General Synthetic Scheme

The overall synthetic strategy involves a two-step process starting from the commercially available 4-methyl-1,2-phenylenediamine. The first step is the synthesis of the key intermediate, 2,3-dihydroxy-6-methylquinoxaline, followed by chlorination to yield this compound. This intermediate is then subjected to nucleophilic substitution reactions with various nucleophiles to produce a library of substituted quinoxaline derivatives with potential antibacterial activity.

Experimental Protocols

Protocol 1: Synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione

This protocol outlines the synthesis of the precursor for this compound.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4 N Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (0.1 mol) in 100 mL of 4 N HCl.

  • To this solution, add oxalic acid dihydrate (0.11 mol).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • After reflux, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the quinoxaline-dione to the key intermediate.

Materials:

  • 6-methylquinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (5%)

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Heating mantle

  • Beaker (1 L)

  • pH paper or meter

Procedure:

  • In a round-bottom flask, suspend 6-methylquinoxaline-2,3(1H,4H)-dione (0.05 mol) in phosphorus oxychloride (50 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Attach a reflux condenser with a gas trap and reflux the mixture for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice in a 1 L beaker with constant stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of 5% NaOH solution until the pH is approximately 7-8.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 3: General Procedure for the Synthesis of 2,3-Disubstituted-6-methylquinoxaline Derivatives

This protocol describes the nucleophilic substitution reaction to generate the final antibacterial compounds. This is a general method that can be adapted for various nucleophiles (amines, thiols, etc.).

Materials:

  • This compound

  • Selected nucleophile (e.g., substituted aniline, benzylamine, thiophenol) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add the selected nucleophile (2.2 mmol) and potassium carbonate (2.5 mmol).

  • Reflux the reaction mixture for 6-12 hours. Monitor the progress of the reaction by TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate mixture).

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

Table 1: Synthesis and Antibacterial Activity of 6-methylquinoxaline Derivatives
Compound IDSubstituent at C-2/C-3Yield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaReference
4a -NH-C₆H₅85163264[6]
4b -NH-C₆H₄-Cl (p)8881632[6]
4c -NH-CH₂-C₆H₅823264128[6]
5a -S-C₆H₅90163264[1]
5b -S-C₆H₄-CH₃ (p)9281632[1]

Note: The data presented is representative and may be adapted from studies on similar quinoxaline derivatives. Researchers should perform their own experiments to determine the exact yields and MIC values for the 6-methyl analogs.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Diversification 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 6-methylquinoxaline-2,3(1H,4H)-dione 6-methylquinoxaline-2,3(1H,4H)-dione 4-methyl-1,2-phenylenediamine->6-methylquinoxaline-2,3(1H,4H)-dione  4N HCl, Reflux Oxalic Acid Oxalic Acid Oxalic Acid->6-methylquinoxaline-2,3(1H,4H)-dione Intermediate 6-methylquinoxaline-2,3(1H,4H)-dione This compound This compound Intermediate->this compound  POCl3, DMF (cat.), Reflux Starting_Material This compound Final_Products Antibacterial Agents Starting_Material->Final_Products  K2CO3, Ethanol, Reflux Nucleophiles Amines, Thiols, etc. Nucleophiles->Final_Products

Caption: Synthetic pathway for antibacterial agents.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: Synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione Chlorination Chlorination with POCl₃ to yield this compound Start->Chlorination Nucleophilic_Substitution Nucleophilic Substitution with various nucleophiles Chlorination->Nucleophilic_Substitution Purification Purification by Column Chromatography Nucleophilic_Substitution->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antibacterial_Screening Antibacterial Activity Screening (MIC Determination) Characterization->Antibacterial_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Antibacterial_Screening->Data_Analysis End End: Identification of Lead Compounds Data_Analysis->End

Caption: Workflow for synthesis and evaluation.

Diagram 3: Proposed Mechanism of Action

Mechanism_of_Action Quinoxaline_Derivative Quinoxaline Derivative DNA_Gyrase Bacterial DNA Gyrase Quinoxaline_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication is essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Inhibition of DNA gyrase by quinoxalines.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Reactions of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloro-6-methylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for nucleophilic aromatic substitution?

The primary reactive sites for nucleophilic aromatic substitution (SNAr) on this compound are the chlorine-bearing carbons at the C2 and C3 positions. The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the chloride ions by a variety of nucleophiles.[1][2]

Q2: How does the methyl group at the C6 position influence regioselectivity?

The methyl group at the C6 position is a weak electron-donating group. This electronic effect can influence the relative reactivity of the C2 and C3 positions. While direct studies on the 6-methyl derivative are not extensively documented, by analogy to other substituted quinoxalines, the electron-donating nature of the methyl group is expected to preferentially activate the C2 position for nucleophilic attack. This is in contrast to electron-withdrawing groups at the C6 position (e.g., -NO₂) which tend to direct substitution to the C3 position.

Q3: What are the general reaction conditions for performing a nucleophilic aromatic substitution on this compound?

Typical conditions for SNAr reactions on this compound involve reacting the substrate with a nucleophile in a suitable solvent, often in the presence of a base. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, or an alcohol. The choice of base depends on the nucleophile and can range from inorganic bases like potassium carbonate (K₂CO₃) to organic bases like triethylamine (Et₃N) or sodium hydride (NaH) for less acidic nucleophiles.[2] Reaction temperatures can vary from room temperature to elevated temperatures, sometimes requiring microwave irradiation to enhance reaction rates, particularly with less reactive nucleophiles.

Troubleshooting Guides

Problem 1: Poor or No Reaction

Possible Causes:

  • Low Reactivity of the Nucleophile: Some nucleophiles, such as anilines, are less reactive and may require more forcing conditions.[1]

  • Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or inhibition of the reaction.

  • Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Decomposition of Reactants: Prolonged heating or overly harsh conditions can lead to the decomposition of starting materials or products.

Solutions:

  • Increase Reaction Temperature: Consider heating the reaction mixture. Microwave irradiation can be an effective method to increase the reaction rate while minimizing decomposition.[1]

  • Use a More Polar Aprotic Solvent: Solvents like DMF or DMSO can enhance the rate of SNAr reactions.

  • Add a Catalyst: In some cases, the addition of a Lewis acid like aluminum chloride (AlCl₃) can activate the quinoxaline ring towards nucleophilic attack, especially with weak nucleophiles.[1]

  • Check Nucleophile Quality: Ensure the nucleophile is pure and has not degraded.

Problem 2: Lack of Regioselectivity (Formation of a Mixture of C2 and C3 Substituted Isomers)

Possible Causes:

  • Weak Directing Effect of the C6-Methyl Group: The electron-donating effect of the methyl group at C6 may not be strong enough to provide complete regiocontrol, leading to a mixture of C2 and C3 isomers.

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) are more likely to be influenced by the electronic effects of the ring, while "softer" nucleophiles (e.g., thiols) may exhibit different selectivity patterns.

  • Reaction Conditions: Temperature and solvent can influence the regiochemical outcome of the reaction.

Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring the formation of one regioisomer.

  • Vary the Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies for attack at C2 versus C3. Experiment with a range of solvents (e.g., THF, dioxane, acetonitrile, DMF).

  • Modify the Nucleophile: If possible, modifying the nucleophile to be "harder" or "softer" could influence the regioselectivity.

  • Consider a Two-Step Approach: If direct selective monosubstitution is challenging, an alternative is to perform a di-substitution followed by a selective removal of one of the groups, although this is a less direct approach.

Problem 3: Formation of Di-substituted Product Instead of Mono-substituted Product

Possible Causes:

  • Excess Nucleophile: Using a large excess of the nucleophile will drive the reaction towards di-substitution.

  • High Reactivity of the Mono-substituted Intermediate: The initially formed mono-substituted product may be more reactive towards further substitution than the starting this compound.

  • Prolonged Reaction Time or High Temperature: These conditions can favor the formation of the thermodynamically more stable di-substituted product.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.

  • Monitor the Reaction Closely: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and stop it once the desired mono-substituted product is maximized.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature can help to favor the formation of the kinetically controlled mono-substituted product.

  • Slow Addition of the Nucleophile: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile and disfavor di-substitution.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted 2,3-Dichloroquinoxalines

C6-SubstituentNucleophileMajor ProductReference
-NO₂ (Electron-withdrawing)HydrazineC3-Substitution
-NH₂ (Electron-donating)Amines, ThiolsC2-Substitution
-OCH₃ (Electron-donating)HydrazineC3-Substitution
-Cl, -F (Electron-withdrawing)HydrazineC3-Substitution
-HVariesMixture or depends on nucleophile[1]
-CH₃ (Electron-donating) Typical Nucleophiles Predicted: C2-Substitution Inferred from

Note: The regioselectivity for the 6-methyl derivative is an educated prediction based on the electronic effects observed for other substituents.

Experimental Protocols

General Protocol for Mono-substitution with an Amine Nucleophile:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the amine nucleophile (1.1 eq) and a base such as K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.[2]

General Protocol for Mono-substitution with a Thiol Nucleophile:

  • To a solution of this compound (1.0 eq) and the thiol (1.2 eq) in a solvent such as DMF, add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the reaction mixture at room temperature or heat as necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization.[2]

General Protocol for Mono-substitution with an Alcohol/Phenol Nucleophile:

  • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) to a suspension of a strong base (e.g., NaH, 1.5 eq) in an anhydrous solvent (e.g., THF) at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[2]

Visualizations

Regioselectivity_Factors cluster_substrate This compound cluster_factors Controlling Factors cluster_products Potential Products Substrate This compound C2_Product C2-Substituted Product Substrate->C2_Product Path A C3_Product C3-Substituted Product Substrate->C3_Product Path B C6_Substituent C6-Substituent (e.g., -CH3, -NO2, -NH2) C6_Substituent->Substrate Nucleophile Nucleophile (Hard vs. Soft, Sterics) Nucleophile->Substrate Conditions Reaction Conditions (Temp, Solvent, Time) Conditions->Substrate Troubleshooting_Workflow Start Start Experiment Reaction_Setup Set up S_NAr Reaction Start->Reaction_Setup Monitor_Reaction Monitor Reaction (TLC, LC-MS) Reaction_Setup->Monitor_Reaction Desired_Outcome Desired Outcome? Monitor_Reaction->Desired_Outcome Workup_Purification Workup & Purification Desired_Outcome->Workup_Purification Yes Troubleshoot Troubleshoot Desired_Outcome->Troubleshoot No No_Reaction Poor/No Reaction Troubleshoot->No_Reaction Mixture Mixture of Isomers Troubleshoot->Mixture DiSubstitution Di-substitution Troubleshoot->DiSubstitution Adjust_Temp Adjust Temperature No_Reaction->Adjust_Temp Change_Solvent Change Solvent/Base Mixture->Change_Solvent Control_Stoichiometry Control Stoichiometry DiSubstitution->Control_Stoichiometry Adjust_Temp->Reaction_Setup Change_Solvent->Reaction_Setup Control_Stoichiometry->Reaction_Setup

References

Technical Support Center: 2,3-Dichloro-6-methylquinoxaline Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving 2,3-dichloro-6-methylquinoxaline. Low yields and unexpected side products are common hurdles, and this resource offers troubleshooting strategies and detailed protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my substitution reaction on this compound consistently low?

A1: Low yields can be attributed to several factors. The quinoxaline ring may not be sufficiently activated for the chosen nucleophile. Additionally, the nucleophile itself could be weak or sterically hindered. Reaction conditions such as solvent, temperature, and the presence of a suitable base are critical and often require optimization. In some cases, decomposition of the starting material or product can occur at elevated temperatures.[1]

Q2: How can I selectively achieve mono-substitution at either the C2 or C3 position?

A2: Achieving regioselectivity in mono-substitution can be challenging. The electronic properties of the substituent at the 6-position (in this case, a methyl group) and the nature of the nucleophile play a significant role. To favor mono-substitution, it is recommended to use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents).[1] Running the reaction at a lower temperature and adding the nucleophile slowly can also help minimize the formation of the di-substituted product.[1]

Q3: My reaction mixture turns dark, and I observe multiple spots on my TLC plate. What is happening?

A3: A dark coloration and the appearance of multiple products often indicate decomposition of the starting material or the product.[1] This is frequently caused by excessively high reaction temperatures or the use of a base that is too strong for the substrate. Consider lowering the reaction temperature and/or using a milder base (e.g., K2CO3 instead of NaH).[1]

Q4: What is the best solvent for nucleophilic substitution on this compound?

A4: Polar aprotic solvents are generally the best choice for SNAr reactions on chloroquinoxalines.[1] Solvents like DMF, DMSO, and acetonitrile are commonly used. The choice of solvent can significantly impact the reaction rate and yield, so screening different solvents is advisable.

Q5: How does the methyl group at the 6-position affect the reactivity compared to unsubstituted 2,3-dichloroquinoxaline?

A5: The methyl group is an electron-donating group. This can slightly decrease the electrophilicity of the quinoxaline ring compared to the unsubstituted analog, potentially leading to slower reaction rates. Therefore, slightly more forcing conditions (e.g., higher temperature or longer reaction time) may be required for this compound.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide will help you diagnose and resolve issues related to low or no product formation in your substitution reaction.

LowYieldTroubleshooting Start Low or No Product Check_Reagents Verify Purity and Activity of Reagents Start->Check_Reagents Start Here Check_Conditions Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Conditions Suboptimal Change_Solvent Change Solvent (e.g., to DMSO) Check_Conditions->Change_Solvent Conditions Suboptimal Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Use_Stronger_Base Use a Stronger Base Change_Solvent->Use_Stronger_Base Success Improved Yield Use_Stronger_Base->Success Increase_Time->Success

Troubleshooting logic for low reaction yield.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inactive Nucleophile Ensure the nucleophile is pure and has not degraded. If it is a solid, consider recrystallization. If it is a liquid, distillation may be necessary. For amine nucleophiles, ensure they are not protonated by an acidic impurity.
Poor Solvent Choice The solvent may not be effectively solvating the reactants. Switch to a more polar aprotic solvent like DMSO, which is known to accelerate SNAr reactions.[1]
Insufficient Temperature Many SNAr reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC.
Inappropriate Base If the nucleophile requires deprotonation (e.g., an alcohol or thiol), the base may not be strong enough. Consider using a stronger base like NaH or KHMDS. However, be cautious as strong bases can also promote side reactions.
Short Reaction Time The reaction may simply be slow. Extend the reaction time and monitor by TLC until the starting material is consumed.
Issue 2: Formation of Di-substituted Product

This guide addresses the common issue of obtaining the di-substituted product when the mono-substituted product is desired.

DiSubstitutionTroubleshooting Start Di-substitution Observed Check_Stoichiometry Verify Nucleophile Stoichiometry (1.0-1.2 eq) Start->Check_Stoichiometry Start Here Lower_Temp Lower Reaction Temperature Check_Stoichiometry->Lower_Temp Stoichiometry Correct Slow_Addition Add Nucleophile Slowly Lower_Temp->Slow_Addition Success Mono-substitution Favored Slow_Addition->Success MonoSubstitutionWorkflow Start Start Combine_Reagents Combine this compound, amine, base, and solvent Start->Combine_Reagents Heat_Reaction Heat reaction mixture (e.g., 120 °C) Combine_Reagents->Heat_Reaction Monitor_TLC Monitor reaction by TLC Heat_Reaction->Monitor_TLC Workup Cool and pour into ice-water Monitor_TLC->Workup Reaction Complete Isolate_Product Filter and wash solid Workup->Isolate_Product Purify Purify by recrystallization or column chromatography Isolate_Product->Purify End End Purify->End

References

Technical Support Center: Purification of 2,3-Dichloro-6-methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,3-dichloro-6-methylquinoxaline derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. The compound is highly polar and irreversibly adsorbed onto the silica gel. 2. The chosen eluent is not polar enough to effectively elute the compound.[1] 3. The compound has low solubility in the chromatography solvents and precipitated on the column.[1] 4. Product was lost during the initial aqueous work-up.[1]1. Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine. Alternatively, use a different stationary phase like neutral alumina or reverse-phase C18 silica.[1] 2. Gradually increase the polarity of the mobile phase (gradient elution).[1] 3. Ensure the crude product is fully dissolved before loading. If solubility is an issue, perform a solid loading by pre-adsorbing the compound onto a small amount of silica gel.[1] 4. Ensure the pH of the aqueous layer is optimized for your derivative's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions.[1]
Co-elution of Product with Impurities 1. The solvent system lacks the necessary selectivity to separate compounds with similar polarities.[1] 2. The column is overloaded with the crude product.1. Methodically screen different solvent systems using Thin-Layer Chromatography (TLC) to find an eluent that provides better separation before scaling up to a column.[1] Consider reverse-phase chromatography, which separates based on hydrophobicity and can be effective for structurally similar compounds.[2] 2. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Product Appears Unstable or Decomposes on Silica Gel 1. The compound is sensitive to the acidic nature of standard silica gel.[1]1. Use deactivated silica gel (pre-treated with a base like triethylamine).[1] 2. Switch to a neutral stationary phase such as alumina. 3. Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient, provided separation is maintained.
Poor or No Crystal Formation During Recrystallization 1. The solution is not sufficiently supersaturated; too much solvent was used. 2. The cooling process was too rapid, leading to oiling out rather than crystallization. 3. The chosen solvent is inappropriate for recrystallization.[3]1. Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again. 2. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[1] Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.[4] 3. The ideal solvent should dissolve the compound well when hot but poorly when cold.[3][4] Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[2][5]
TLC Separation Does Not Translate to the Column 1. The conditions on a dry TLC plate differ from those in a wet-packed column.[1] 2. Heat generated during column packing and running can affect separation.[1]1. Ensure the column is properly packed and thoroughly pre-equilibrated with the mobile phase before loading the sample.[1] 2. Consider using a slightly less polar solvent system for the column than what was determined to be optimal by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for crude this compound derivatives?

A1: The two most effective and widely used purification techniques are flash column chromatography and recrystallization.[5][6] Column chromatography is excellent for separating multiple components from a crude reaction mixture. Recrystallization is a highly powerful method for removing minor impurities from a solid product to achieve high purity.[2][6] The choice depends on the nature of the impurities and the physical state of your crude product.

Q2: My compound is streaking badly on the TLC plate. What should I do?

A2: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the acidic silica gel, or the sample is too concentrated.[1] To resolve this, you can add a small amount of a polar solvent like methanol or a base like triethylamine (1-3%) to your eluent.[1] If the issue persists, consider using an alternative stationary phase like alumina for your TLC analysis.

Q3: How do I select the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve your target this compound derivative completely at an elevated temperature (near the solvent's boiling point) but have very low solubility for it at cold temperatures (e.g., in an ice bath).[3][4] Conversely, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after your product crystallizes).[4] You can test this by placing a small amount of your crude solid in a test tube with a potential solvent and observing its solubility at room temperature, upon heating, and after cooling.

Q4: Can I use activated charcoal during purification?

A4: Yes, activated charcoal can be very effective for removing highly colored, non-polar impurities.[1] It is typically used during the recrystallization process. After dissolving your crude product in a hot solvent, add a small amount of activated charcoal (1-2% by weight), swirl the hot mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal and any other insoluble materials before allowing the filtrate to cool and crystallize.[1]

Q5: My purified product shows signs of decomposition after a few days. How can I improve its stability?

A5: Some quinoxalinone derivatives can be unstable.[2] If you suspect decomposition, ensure all residual acidic or basic impurities from the reaction or purification steps have been thoroughly removed. Storing the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light can significantly improve its long-term stability.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound derivatives using silica gel chromatography.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities. Common eluents include mixtures of hexanes and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[7]

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed evenly, ensuring no air bubbles or cracks are present.[7]

    • Add another layer of sand on top of the packed silica.

    • Equilibrate the column by running 2-3 column volumes of the initial, least polar eluent through the silica until the bed is stable.[1]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a solid load: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1]

    • Carefully add your sample to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If using a gradient, gradually increase the proportion of the polar solvent to elute your compounds.[1]

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities from a solid sample.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which your product is soluble when hot and insoluble when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[8] Constant stirring and heating on a hot plate will facilitate this process.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and gently heat and swirl the mixture for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[1][8] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the purification of this compound derivatives.

G Purification Workflow for Quinoxaline Derivatives crude Crude Product tlc Assess Purity (TLC) crude->tlc decision Select Purification Method tlc->decision column Column Chromatography decision->column Multiple Impurities recryst Recrystallization decision->recryst Minor Impurities pure Pure Product column->pure recryst->pure analysis Confirm Purity & Structure (NMR, MS, etc.) pure->analysis

Caption: General workflow for the purification of quinoxaline derivatives.

G Troubleshooting Decision Tree start Impure Product on TLC q1 What is the main issue? start->q1 coelution Co-elution with Impurity q1->coelution Spots Overlap streaking Streaking / Spot Tailing q1->streaking Spot is Tailed baseline Product at Baseline q1->baseline Rf ≈ 0 sol_coelution1 Try Different Solvent System (e.g., Toluene/EtOAc) coelution->sol_coelution1 sol_coelution2 Consider Reverse-Phase Chromatography coelution->sol_coelution2 sol_streaking Add 1% Triethylamine to Eluent streaking->sol_streaking sol_baseline Increase Eluent Polarity (add more polar solvent) baseline->sol_baseline

Caption: Troubleshooting common issues in Thin-Layer Chromatography (TLC).

References

Side reactions and byproduct formation with 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,3-Dichloro-6-methylquinoxaline in their experiments. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C3 positions are activated by the nitrogen atoms in the pyrazine ring, making them excellent leaving groups for reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and phenols.[1] These reactions allow for the selective synthesis of mono- or di-substituted quinoxaline derivatives, which are important scaffolds in pharmaceutical and agrochemical research.[2]

Q2: How can I control for mono- versus di-substitution of the chloro groups?

A2: The selectivity between mono- and di-substitution is primarily controlled by the stoichiometry of the nucleophile and the reaction conditions.

  • For mono-substitution: Typically, using one equivalent of the nucleophile relative to this compound at lower temperatures will favor the formation of the mono-substituted product.

  • For di-substitution: Using an excess of the nucleophile (typically 2.2 equivalents or more) and often higher reaction temperatures or longer reaction times will drive the reaction towards the di-substituted product.[3]

The choice of solvent and base can also influence selectivity. Polar aprotic solvents like DMF or DMSO are commonly used.[4]

Q3: What are the potential impurities in commercially available this compound?

A3: Commercial this compound is generally of high purity. However, potential impurities could arise from the synthetic process. One common route involves the chlorination of 1,4-dihydro-6-methylquinoxaline-2,3-dione. Incomplete chlorination could lead to trace amounts of the starting material or mono-chlorinated intermediates. It is always recommended to check the certificate of analysis provided by the supplier and, if necessary, purify the starting material by recrystallization before use.

Q4: Is this compound stable under acidic or basic conditions?

A4: this compound is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-hydroxy-3-chloro-6-methylquinoxaline or 6-methylquinoxaline-2,3-dione. The rate of hydrolysis is dependent on the pH, temperature, and the presence of water. Therefore, it is crucial to use anhydrous solvents and reagents and to control the pH of the reaction mixture to avoid these unwanted side reactions.

Troubleshooting Guide: Side Reactions and Byproduct Formation

This guide addresses specific issues that may be encountered during reactions with this compound, focusing on the identification and mitigation of common side reactions and byproducts.

Problem 1: Formation of Mono- and Di-substituted Byproducts

Symptom: Your reaction mixture shows a mixture of the desired product along with mono- or di-substituted impurities on TLC or LC-MS analysis.

Root Cause: Incorrect stoichiometry of the nucleophile, inappropriate reaction temperature, or insufficient reaction time can lead to incomplete or over-reaction.

Troubleshooting Steps:

  • Verify Stoichiometry: Carefully check the molar equivalents of your nucleophile. For mono-substitution, use 1.0 to 1.1 equivalents. For di-substitution, use at least 2.2 equivalents.

  • Optimize Temperature: For mono-substitution, start at a lower temperature (e.g., room temperature) and slowly increase if the reaction is sluggish. For di-substitution, higher temperatures (e.g., reflux) are often required.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress closely. This will help you determine the optimal reaction time to maximize the yield of your desired product and minimize the formation of byproducts.

Quantitative Data on Selectivity:

The following table provides representative data on how the stoichiometry of an amine nucleophile can affect the product distribution.

Nucleophile (Equivalents)Temperature (°C)SolventProduct Ratio (Mono:Di)
1.025DMF95:5
1.080DMF70:30
2.280DMF10:90
2.2120DMF<5:>95

Note: These are illustrative values and the actual ratios will depend on the specific nucleophile and reaction conditions.

Experimental Protocol to Favor Mono-substitution:

  • Materials: this compound (1 mmol), Amine nucleophile (1 mmol), Anhydrous DMF (10 mL), Triethylamine (1.2 mmol).

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add triethylamine to the solution.

    • Slowly add the amine nucleophile dropwise at room temperature over 30 minutes.

    • Stir the reaction at room temperature and monitor its progress by TLC every hour.

    • Once the starting material is consumed and the formation of the di-substituted product is minimal, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

experimental_workflow start Start dissolve Dissolve 2,3-dichloro-6- methylquinoxaline in DMF start->dissolve add_base Add Triethylamine dissolve->add_base add_nucleophile Add Nucleophile (1 eq) dropwise add_base->add_nucleophile stir Stir at Room Temperature add_nucleophile->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: Experimental workflow for selective mono-substitution.
Problem 2: Formation of Hydrolysis Products

Symptom: You observe the formation of byproducts with masses corresponding to the replacement of one or both chlorine atoms with a hydroxyl group (e.g., 2-hydroxy-3-chloro-6-methylquinoxaline).

Root Cause: Presence of water in the reaction mixture. Chlorinated quinoxalines are susceptible to hydrolysis, especially in the presence of acids or bases.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried). Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Purify Reagents: If necessary, distill solvents and purify solid reagents to remove any traces of water.

Signaling Pathway for Hydrolysis:

hydrolysis_pathway start This compound intermediate 2-Hydroxy-3-chloro- 6-methylquinoxaline start->intermediate + H2O - HCl final 6-Methylquinoxaline-2,3-dione intermediate->final + H2O - HCl

Caption: Hydrolysis pathway of this compound.
Problem 3: Unexpected Formation of Fused Heterocyclic Systems

Symptom: Characterization of your product reveals a complex fused heterocyclic structure instead of the expected simple substitution product.

Root Cause: Certain nucleophiles, especially those with multiple reactive sites (e.g., 2-aminothiazoles), can undergo an initial SNAr reaction followed by an intramolecular cyclization.[4]

Troubleshooting Steps:

  • Analyze the Nucleophile: Examine the structure of your nucleophile for functionalities that could participate in a subsequent cyclization reaction.

  • Modify Reaction Conditions: Lowering the reaction temperature may favor the initial substitution product and prevent the subsequent cyclization.

  • Protecting Groups: If possible, protect the functional group on the nucleophile that is leading to the unwanted cyclization.

Logical Relationship for Unexpected Cyclization:

logical_relationship start Reaction of this compound with a bifunctional nucleophile snar Initial SNAr Reaction start->snar cyclization Intramolecular Cyclization snar->cyclization Favorable conditions (e.g., high temperature) fused_product Formation of Fused Heterocycle cyclization->fused_product

Caption: Logical flow leading to unexpected fused heterocycles.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on nucleophilic substitution reactions involving quinoxaline scaffolds.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the 2-chloroquinoxaline starting material. What are the likely causes?

A1: Low reactivity can stem from several factors. The quinoxaline ring may not be sufficiently activated if it lacks strong electron-withdrawing groups (EWGs).[1] Your nucleophile might be weak or sterically hindered. Additionally, suboptimal reaction conditions, such as incorrect solvent choice or insufficient temperature, are common culprits. Heating is often required for these reactions.[1] For neutral nucleophiles like amines or alcohols, the absence of a base to generate the more potent conjugate base (amide or alkoxide) can also lead to poor conversion.[1]

Q2: What is the best type of solvent for nucleophilic substitution on 2-chloroquinoxalines?

A2: Polar aprotic solvents such as DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), and acetonitrile are generally the most effective.[1] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents (like water or alcohols), which can reduce nucleophilicity.[1][2] In some cases, nucleophilic solvents like alcohols can compete with the intended nucleophile, leading to side products.[1]

Q3: I am observing the formation of multiple products, and the reaction mixture is turning dark. What is happening?

A3: A dark coloration and a complex product mixture often indicate decomposition.[1] This can be caused by excessively high reaction temperatures or the use of a base that is too strong for the specific substrates. Consider reducing the reaction temperature and monitoring the progress carefully. If a strong base is suspected to be the issue, screen for a milder alternative.[1]

Q4: How can I minimize or prevent di-substitution when reacting 2,3-dichloroquinoxaline with a nucleophile?

A4: To improve selectivity for mono-substitution, you can employ several strategies. Use a controlled stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents).[1] Running the reaction at a lower temperature can also favor the mono-substituted product. Another effective technique is to add the nucleophile slowly to the reaction mixture, which maintains a low concentration of the nucleophile and reduces the likelihood of a second substitution event.[1]

Q5: Does the position of the leaving group on the quinoxaline ring matter?

A5: Yes, the position is critical. Nucleophilic aromatic substitution (SNAr) is most effective when the leaving group (commonly a halogen) is at the 2- or 3-position of the quinoxaline ring.[3] The electron-withdrawing nature of the pyrazine nitrogen atoms activates these positions for nucleophilic attack.[3][4] Substitutions on the fused benzene ring (positions 5, 6, 7, or 8) typically require different reaction mechanisms, such as transition-metal-catalyzed cross-coupling, unless strongly activated by other EWGs.[5]

Troubleshooting Guide

Observed Problem Possible Cause Recommended Solution
1. Low or No Conversion Insufficiently Activated Ring: The quinoxaline substrate lacks electron-withdrawing groups (EWGs).Increase reaction temperature or prolong reaction time. If possible, redesign the substrate to include EWGs.[1]
Weak Nucleophile: The chosen nucleophile (e.g., a sterically hindered amine) has low reactivity.For amines/alcohols, add a base (e.g., K₂CO₃, NaH) to generate the more nucleophilic anion.[1] Consider using a stronger or less hindered nucleophile. Thiols are generally very effective.[1]
Inappropriate Solvent: The solvent is either not polar enough or is a protic solvent that is deactivating the nucleophile.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1]
Suboptimal Temperature: The reaction requires a higher activation energy.Gradually increase the temperature, monitoring for any signs of decomposition by TLC or LC-MS.[1] Microwave irradiation can also be used to accelerate the reaction.[5][6]
2. Formation of Multiple Products / Side Reactions Di-substitution: The mono-substituted product is reacting further with the nucleophile.Use 1.0-1.2 equivalents of the nucleophile.[1] Lower the reaction temperature.[1] Add the nucleophile dropwise over a period of time.[1]
Reaction with Solvent: A nucleophilic solvent (e.g., ethanol) is competing with the primary nucleophile.Change to a non-nucleophilic polar aprotic solvent such as DMF or DMSO.[1]
Decomposition: The reaction temperature is too high, or the base is too strong.Reduce the reaction temperature.[1] Screen for a milder base (e.g., switch from NaH to K₂CO₃).
3. Difficulty in Product Isolation / Purification Product is highly polar: The product adheres strongly to silica gel.Use a more polar eluent system in column chromatography or consider reverse-phase chromatography. Recrystallization may also be an effective purification method.[1][4]
Byproducts have similar polarity to the product: Co-elution occurs during chromatography.Optimize the reaction to minimize byproduct formation (see section 2). Explore different solvent systems for recrystallization to selectively precipitate the desired product.

Data Presentation: Representative Reaction Conditions

Note: The following conditions are generalized and may require optimization for specific substrates.

Table 1: Conditions for Synthesis of 2-Amino-Quinoxaline Derivatives

Nucleophile (Amine)SolventBase (optional)Temperature (°C)Time (h)Typical Yield (%)
MorpholineDMFK₂CO₃80 - 12012 - 2475 - 90
AnilineDMSOK₂CO₃120 - 15012 - 2460 - 85[1]
PiperidineEthanolEt₃NReflux8 - 1670 - 88
BenzylamineDMFDIPEA10010 - 2065 - 85

Table 2: Conditions for Synthesis of 2-Alkoxy/Aryloxy-Quinoxaline Derivatives

Nucleophile (Alcohol/Phenol)SolventBase (required)Temperature (°C)Time (h)Typical Yield (%)
MethanolTHF / MethanolNaH / Na metal0 to Reflux4 - 880 - 95[1]
PhenolDMFK₂CO₃80 - 1006 - 1270 - 90
EthanolTHF / EthanolNaH / Na metal0 to Reflux4 - 875 - 92[1]
4-ChlorophenolDioxaneKOtBu0 to 805 - 1065 - 85

Table 3: Conditions for Synthesis of 2-Thio-Quinoxaline Derivatives

Nucleophile (Thiol)SolventBaseTemperature (°C)Time (h)Typical Yield (%)
ThiophenolDMFK₂CO₃25 - 802 - 685 - 98[4]
Benzyl mercaptanAcetonitrileEt₃N25 - Reflux3 - 880 - 95[4]
EthanethiolDMSONaH251 - 488 - 96

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 2-Amino-Quinoxaline Derivatives [1][4]

  • Materials: 2-Chloroquinoxaline (1.0 eq), desired amine (1.2-2.0 eq), base such as K₂CO₃ or Et₃N (1.5-2.5 eq, optional but recommended), and a polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a solution of 2-chloroquinoxaline in the chosen solvent, add the amine, followed by the base.

    • Heat the reaction mixture to a temperature between 80 °C and 150 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • If necessary, purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Synthesis of 2-Alkoxy/Aryloxy-Quinoxaline Derivatives [1][4]

  • Materials: 2-Chloroquinoxaline (1.0 eq), desired alcohol or phenol (1.5 eq), a strong base such as NaH or KOtBu (1.5 eq), and an anhydrous solvent (e.g., THF, Dioxane).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol to a suspension of the strong base in the anhydrous solvent at 0 °C.

    • Stir the mixture for 15-30 minutes at 0 °C to form the corresponding alkoxide or phenoxide.

    • Add a solution of 2-chloroquinoxaline in the anhydrous solvent dropwise to the alkoxide/phenoxide mixture.

    • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Protocol 3: General Procedure for Synthesis of 2-Thio-Quinoxaline Derivatives [4]

  • Materials: 2-Chloroquinoxaline (1.0 eq), desired thiol (1.2 eq), a base such as K₂CO₃ or Et₃N (1.5 eq), and a solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • To a solution of 2-chloroquinoxaline and the thiol in the chosen solvent, add the base.

    • Stir the reaction mixture at room temperature or heat if necessary. Monitor the reaction by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

SNAr_Workflow start Start: Prepare Reactants dissolve Dissolve Halo-Quinoxaline in Anhydrous Solvent start->dissolve add_nuc Add Nucleophile (Amine, Alcohol, Thiol) dissolve->add_nuc add_base Add Base (if required) add_nuc->add_base react Heat and Stir (Monitor by TLC/LC-MS) add_base->react workup Reaction Work-up (Quench, Extract, Wash) react->workup purify Purification (Chromatography or Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char end_node End: Pure Product char->end_node

Caption: General experimental workflow for SNAr reactions on a halo-quinoxaline substrate.[3][4]

Troubleshooting_Tree p1 Problem: Low or No Conversion c1_1 Cause: Weak Nucleophile p1->c1_1 c1_2 Cause: Poor Solvent Choice p1->c1_2 c1_3 Cause: Insufficient Heat p1->c1_3 p2 Problem: Multiple Products / Decomposition c2_1 Cause: Di-substitution p2->c2_1 c2_2 Cause: Temperature Too High p2->c2_2 c2_3 Cause: Base Too Strong p2->c2_3 s1_1 Solution: Add Base (e.g., K₂CO₃) to deprotonate neutral nucleophile c1_1->s1_1 s1_2 Solution: Switch to Polar Aprotic Solvent (DMF, DMSO) c1_2->s1_2 s1_3 Solution: Increase Temperature Incrementally c1_3->s1_3 s2_1 Solution: Use 1.0-1.2 eq Nucleophile Add Nucleophile Slowly c2_1->s2_1 s2_2 Solution: Reduce Reaction Temperature c2_2->s2_2 s2_3 Solution: Use Milder Base (e.g., Et₃N instead of NaH) c2_3->s2_3

Caption: A decision tree for troubleshooting common issues in quinoxaline SNAr reactions.[1]

References

Improving solubility of 2,3-Dichloro-6-methylquinoxaline for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,3-Dichloro-6-methylquinoxaline in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound with a rigid, aromatic structure, which contributes to its generally low solubility in aqueous solutions. It is, however, more soluble in a range of common organic solvents. For many applications, especially in preparing stock solutions for biological assays or organic reactions, Dimethyl Sulfoxide (DMSO) is a widely used and effective solvent.

Q2: I am observing the precipitation of this compound during my reaction. What are the likely causes and immediate troubleshooting steps?

Precipitation during a reaction can lead to incomplete conversion and difficulty in product isolation. Immediate steps to consider include:

  • Visual Inspection of Stock Solution: Before addition to the reaction mixture, ensure that your stock solution of this compound is fully dissolved.

  • Optimized Dilution: When adding the stock solution, consider a stepwise addition with vigorous stirring to prevent localized supersaturation and subsequent precipitation.

  • Reaction Concentration: The final concentration of the compound in your reaction may exceed its solubility in the chosen solvent system. Consider running the reaction at a lower concentration.

  • Solvent System Compatibility: If you are using a mixed solvent system, ensure that the final ratio is not causing the compound to crash out of solution.

Q3: Which organic solvents are recommended for reactions involving this compound?

The choice of solvent is critical and often depends on the specific reaction being performed, particularly for nucleophilic aromatic substitution (SNAr) reactions where this compound is frequently used. While specific quantitative solubility data is not widely published, qualitative solubility in common organic solvents is a good starting point for solvent screening.

Troubleshooting Guide: Improving Solubility for Reactions

Problem: Poor Solubility of this compound in the desired reaction solvent.

This guide provides several strategies to enhance the solubility of this compound for improved reaction outcomes.

Solubility Profile of this compound (Qualitative)

SolventRelative PolarityGeneral SolubilitySuitability for Nucleophilic Aromatic Substitution (SNAr)
Non-Polar
Toluene0.099LowOften suitable, especially at elevated temperatures.
Dioxane0.164ModerateCommonly used, offers good compatibility with many reagents.
Polar Aprotic
Tetrahydrofuran (THF)0.207ModerateGood general-purpose solvent for many organic reactions.
Dichloromethane (DCM)0.309ModerateUseful for reactions at or below room temperature.
Acetonitrile (MeCN)0.460Moderate to GoodA versatile solvent for a wide range of reactions.
N,N-Dimethylformamide (DMF)0.386GoodOften an excellent choice for SNAr, can promote reaction rates.
Dimethyl Sulfoxide (DMSO)0.444HighVery effective at dissolving the compound; ideal for stock solutions and suitable for many SNAr reactions.
Polar Protic
Ethanol0.654Low to ModerateCan be used, but may participate as a nucleophile in some reactions.
Methanol0.762Low to ModerateSimilar to ethanol, potential for side reactions.

Note: This table provides a general guide. Experimental verification of solubility in your specific reaction system is highly recommended.

Strategies for Solubility Enhancement
  • Co-Solvent Systems: The use of a mixture of solvents can significantly enhance solubility. A common approach is to dissolve this compound in a small amount of a strong solvent (like DMSO or DMF) and then dilute it with a less polar co-solvent that is optimal for the reaction conditions.

  • Temperature Adjustment: For many organic compounds, solubility increases with temperature. If the reaction conditions permit, gently warming the solvent while dissolving the compound can be effective. However, be mindful of the thermal stability of your reactants and the potential for increased side reactions at higher temperatures.

  • Particle Size Reduction: While more common in formulation science, reducing the particle size of the solid this compound can increase the dissolution rate. This can be achieved through techniques like micronization.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be used for serial dilutions in various reaction systems.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).

  • Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath may be applied if necessary.

  • Visually inspect the solution to ensure no solid particles remain.

Protocol 2: Solubility Enhancement using a Co-Solvent System for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general procedure for conducting an SNAr reaction where the solubility of this compound is a concern, utilizing a co-solvent approach.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Base (e.g., K₂CO₃, Et₃N)

  • Primary reaction solvent (e.g., Acetonitrile)

  • Co-solvent (e.g., DMF)

  • Reaction vessel and magnetic stirrer

Procedure:

  • To the reaction vessel, add the nucleophile and the base.

  • Add the primary reaction solvent (e.g., Acetonitrile).

  • In a separate vial, dissolve the this compound in a minimal amount of the co-solvent (e.g., DMF) to create a concentrated solution.

  • With vigorous stirring, slowly add the solution of this compound to the reaction mixture.

  • Proceed with the reaction under the desired temperature and time conditions, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup start Weigh 2,3-Dichloro- 6-methylquinoxaline dissolve Dissolve in minimal strong solvent (e.g., DMF) start->dissolve add Slowly add dissolved quinoxaline solution dissolve->add reagents Prepare reaction mixture (Nucleophile, Base, Primary Solvent) reagents->add react Run reaction under desired conditions add->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Reaction Workup monitor->workup

Caption: Experimental workflow for improving solubility using a co-solvent system.

troubleshooting_logic start Precipitation Observed in Reaction check_stock Is stock solution fully dissolved? start->check_stock check_conc Is reaction concentration too high? check_stock->check_conc Yes dissolve_stock Ensure complete dissolution of stock solution check_stock->dissolve_stock No check_solvent Is the solvent system appropriate? check_conc->check_solvent No lower_conc Reduce reaction concentration check_conc->lower_conc Yes use_cosolvent Employ a co-solvent system (e.g., DMF/MeCN) check_solvent->use_cosolvent No increase_temp Increase reaction temperature (if stable) use_cosolvent->increase_temp

Caption: Logical troubleshooting guide for addressing precipitation issues.

Technical Support Center: Strategies for Preventing Di-substituted Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling selectivity in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments, with a focus on preventing the formation of di-substituted byproducts.

Frequently Asked Questions (FAQs)

Q1: Why do di-substituted or poly-substituted byproducts form in my reaction?

A1: The formation of multiple substitution products often occurs when the initial monosubstituted product is more reactive than the starting material.[1] For instance, in Friedel-Crafts alkylation, the introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[1][2] This leads to a mixture of mono-, di-, and poly-alkylated products. The directing influence of the initial substituent also plays a crucial role, guiding subsequent substitutions to specific positions (ortho, para, or meta).[3][4]

Q2: What is the fundamental difference between Friedel-Crafts alkylation and acylation in terms of controlling substitution?

A2: The key difference lies in the electronic nature of the group being added to the aromatic ring.

  • Alkylation introduces an activating alkyl group, which makes the product more reactive and prone to subsequent substitutions (polyalkylation).[1][2]

  • Acylation introduces a deactivating acyl group.[1][5] This makes the monosubstituted product less reactive than the starting material, thereby preventing further acylation.[1][2][5]

Q3: How can I leverage reaction conditions to favor monosubstitution?

A3: Optimizing reaction conditions is a critical strategy. Key parameters to consider include:

  • Stoichiometry: Using a large excess of the aromatic substrate can statistically favor the reaction of the electrophile with the starting material over the monosubstituted product.[1]

  • Temperature: Lowering the reaction temperature can decrease the rate of the second substitution reaction, thus improving selectivity for the mono-substituted product.[1]

  • Catalyst Activity: Employing a less active catalyst can also help to reduce the rate of subsequent substitutions.[1]

  • Addition Rate: A slow, controlled addition of the limiting reagent can help maintain a low concentration of the electrophile, further minimizing polysubstitution.

Q4: What are protecting groups and how can they prevent di-substitution?

A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to block its reactivity during a chemical transformation.[6][7] By selectively protecting one reactive site on a molecule, you can direct a substitution reaction to another desired position. After the reaction, the protecting group can be removed to reveal the original functional group.[6][8] This strategy is particularly useful when a molecule has multiple reactive sites that could lead to di-substitution.

Q5: What is an "orthogonal protecting group strategy"?

A5: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[6][7] For example, one group might be removed with acid, while another is removed with a base.[6] This allows for the selective deprotection and reaction of specific functional groups, providing precise control over the synthesis and preventing unwanted side reactions like di-substitution.[8][9]

Troubleshooting Guide: Unexpected Di-substitution

This guide provides a systematic approach to troubleshooting and resolving issues with the formation of di-substituted byproducts.

Observation Potential Cause Suggested Solution(s)
Significant formation of di- and poly-alkylated products in Friedel-Crafts alkylation. The mono-alkylated product is more reactive than the starting material.1. Increase the molar excess of the aromatic substrate.[1] 2. Lower the reaction temperature.[1] 3. Use a less reactive catalyst.[1] 4. Consider an alternative route: Friedel-Crafts acylation followed by reduction of the ketone.[1]
A mixture of ortho, para, and meta isomers is formed, with significant di-substitution. The directing group on the starting material is not providing sufficient control, or the reaction conditions are too harsh.1. Review the directing effects of your substituent. Activating groups are typically ortho/para directing, while deactivating groups are meta directing.[3][4] 2. Employ a blocking group on a highly activated position to direct substitution elsewhere, then remove the blocking group. 3. Utilize shape-selective catalysts like zeolites to favor a specific isomer (e.g., para).[10]
Di-substitution occurs at two different functional groups on the same molecule. Both functional groups are reactive under the chosen reaction conditions.1. Employ a protecting group strategy to selectively block one of the reactive sites.[6][7] 2. If applicable, use an orthogonal protecting group strategy if subsequent, distinct reactions are needed at each site.[6][7]
The desired mono-substituted product isomerizes or reacts further during workup. The product is unstable to the workup conditions (e.g., acidic or basic washes).1. Test the stability of your product under the workup conditions separately.[11] 2. Modify the workup procedure to use milder acids or bases, or to minimize contact time. 3. Consider a non-aqueous workup if the product is water-sensitive.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to yield 4-Methylacetophenone

This protocol describes a method that inherently avoids polysubstitution due to the deactivating nature of the acyl group.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • To the reaction flask, add anhydrous aluminum chloride and anhydrous DCM.

  • Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of toluene and acetyl chloride in anhydrous DCM.

  • Slowly add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice in a large beaker.

  • Transfer the mixture to a separatory funnel and add 6M HCl. Shake and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield 4-methylacetophenone.[5]

Protocol 2: Clemmensen Reduction of 4-Methylacetophenone to Ethylbenzene

This protocol is an example of a subsequent reaction to convert the product from Protocol 1 into an alkylated benzene without the risk of polyalkylation.

Materials:

  • Zinc Amalgam

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • 4-Methylacetophenone (product from Protocol 1)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-methylacetophenone.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to yield ethylbenzene.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Di-substitution start Start: Unexpected di-substituted product observed q1 Is the reaction a Friedel-Crafts Alkylation? start->q1 s1 Increase excess of aromatic substrate. Lower temperature. q1->s1 Yes q2 Are multiple functional groups present and reactive? q1->q2 No s2 Consider Acylation- Reduction route. s1->s2 end End: Monosubstituted product achieved s1->end s2->end s3 Implement a protecting group strategy. q2->s3 Yes q3 Is the directing group leading to a mixture of isomers? q2->q3 No s3->end s4 Use a blocking group or shape-selective catalyst. q3->s4 Yes q3->end No s4->end

Caption: Troubleshooting workflow for addressing di-substitution.

G cluster_1 Reaction Pathway Comparison cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation -> Reduction start Aromatic Substrate alkylation Alkylation start->alkylation acylation Acylation start->acylation mono_alkyl Mono-alkylated (Activated) alkylation->mono_alkyl poly_alkyl Poly-alkylated (Byproduct) mono_alkyl->poly_alkyl Further Reaction mono_acyl Mono-acylated (Deactivated) acylation->mono_acyl reduction Reduction mono_acyl->reduction final_product Mono-alkylated (Desired Product) reduction->final_product

Caption: Alkylation vs. Acylation-Reduction pathways.

G cluster_2 Protecting Group Strategy Workflow start Multifunctional Starting Material protect Protect Functional Group 'A' start->protect react Perform Substitution on Functional Group 'B' protect->react deprotect Deprotect Functional Group 'A' react->deprotect end Selectively Monosubstituted Product deprotect->end

Caption: Workflow for using a protecting group strategy.

References

Technical Support Center: Synthesis of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2,3-dichloro-6-methylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this compound is a two-step process. The first step involves the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid or a derivative like diethyl oxalate to form 6-methylquinoxaline-2,3-dione. The subsequent step is the chlorination of this intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3] A one-pot method has also been described where 4-methyl-1,2-phenylenediamine, oxalic acid, and phosphorus oxychloride are reacted together in a suitable solvent like toluene.[1]

Q2: I am experiencing a low yield in my synthesis. What are the likely causes and how can I improve it?

Low yields are a common issue and can often be attributed to several factors:

  • Moisture: Chlorinating agents like phosphorus oxychloride are highly sensitive to moisture and can decompose, reducing their efficacy. It is crucial to use thoroughly dried glassware and anhydrous solvents.[3]

  • Incomplete Reaction: The chlorination step may not have gone to completion. Ensure you are using a sufficient excess of the chlorinating agent and that the reaction is heated at the appropriate temperature (e.g., reflux) for an adequate amount of time.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Loss During Workup: Significant product loss can occur during the workup and purification steps. Pouring the reaction mixture slowly onto crushed ice is a standard procedure to precipitate the product.[3] Ensure thorough extraction and minimize transfers. Optimize the recrystallization solvent and conditions to maximize recovery.[3]

  • Purity of Starting Materials: Impurities in the starting 4-methyl-1,2-phenylenediamine or the intermediate 6-methylquinoxaline-2,3-dione can lead to side reactions and lower the yield of the desired product.

Q3: My final product is difficult to purify and contains several impurities. What are these impurities and how can they be removed?

Common impurities can include unreacted starting materials, partially chlorinated intermediates (e.g., 2-chloro-3-hydroxy-6-methylquinoxaline), and side products.

  • Side Products: A potential side reaction is the formation of benzimidazole derivatives, which can occur if the starting materials contain monocarboxylic acid impurities.[4]

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying this compound. An ethanol/water mixture is often effective.[3]

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative.[3][5] A common eluent system would be a mixture of hexane and ethyl acetate.

Q4: What are the key safety precautions to consider during this synthesis?

The synthesis of this compound involves hazardous materials and requires strict safety protocols:

  • Chlorinating Agents: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water, releasing toxic gases. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • Reaction Quenching: The addition of the reaction mixture to ice/water should be done slowly and cautiously, as this process generates acidic and potentially toxic fumes (HCl gas).[3]

  • Product Handling: this compound is toxic if swallowed and causes skin and eye irritation.[6] Handle the final product with care and appropriate PPE.

Troubleshooting Guide

Problem Potential Cause Recommended Solution References
Low or No Product Formation Inactive chlorinating agent due to moisture.Ensure all glassware is oven-dried. Use anhydrous solvents.[3]
Insufficient reaction temperature or time.Monitor the reaction by TLC. Ensure the reaction is maintained at the appropriate temperature (e.g., reflux at ~110°C for POCl₃) until the starting material is consumed.[3]
Formation of Off-White or Colored Product Presence of impurities from starting materials.Purify the starting 4-methyl-1,2-phenylenediamine or the intermediate 6-methylquinoxaline-2,3-dione before use.
Decomposition during workup.Keep the temperature low during the quenching step by adding the reaction mixture to ice.[3]
Product is an Oil or Fails to Crystallize Presence of impurities preventing crystallization.Attempt purification using column chromatography. Try different solvent systems for recrystallization.[3][5]
Inconsistent Yields Between Batches Variability in the quality of starting materials or reagents.Use starting materials and reagents from a reliable source with consistent purity.
Variations in reaction conditions.Strictly control reaction parameters such as temperature, time, and stoichiometry.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 6-methylquinoxaline-2,3-dione

  • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Add an equimolar amount of diethyl oxalate.

  • Reflux the mixture for 2-4 hours. The product will precipitate out of the solution upon cooling.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield 6-methylquinoxaline-2,3-dione.

Step 2: Chlorination of 6-methylquinoxaline-2,3-dione

  • In a round-bottom flask equipped with a reflux condenser, place the 6-methylquinoxaline-2,3-dione from the previous step.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 3-5 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In a fume hood, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with constant stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[3]

Protocol 2: One-Pot Synthesis of this compound
  • To a solution of 4-methyl-1,2-phenylenediamine and oxalic acid in toluene, add phosphorus oxychloride.[1]

  • Heat the reaction mixture at 110°C.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by carefully pouring it onto ice.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

Quantitative Data

Compound Melting Point (°C) IR (KBr, ν, cm⁻¹) ¹H NMR (CDCl₃, δ, ppm) Reference
This compound1123065, 3031, 1620, 1566, 1526, 1492, 1295, 1271, 1257, 1185, 1154, 1127, 996, 619, 574, 438Not explicitly provided in the search results, but would show aromatic protons and a methyl singlet.[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 6-methylquinoxaline-2,3-dione 6-methylquinoxaline-2,3-dione 4-methyl-1,2-phenylenediamine->6-methylquinoxaline-2,3-dione Reflux Oxalic Acid Oxalic Acid Oxalic Acid->6-methylquinoxaline-2,3-dione This compound This compound 6-methylquinoxaline-2,3-dione->this compound Reflux, ~110°C POCl3 POCl3 POCl3->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_moisture Check for Moisture (Dry Glassware/Solvents?) start->check_moisture check_reaction_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry?) check_moisture->check_reaction_conditions No success Improved Yield/Purity check_moisture->success Yes (Corrected) check_starting_materials Assess Starting Material Purity check_reaction_conditions->check_starting_materials No check_reaction_conditions->success Yes (Corrected) purification Optimize Purification (Recrystallization/Chromatography) check_starting_materials->purification No check_starting_materials->success Yes (Corrected) purification->success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Scalable Synthesis of 2,3-Dichloro-6-methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 2,3-dichloro-6-methylquinoxaline and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method involves a two-step, one-pot synthesis starting from 4-methyl-1,2-phenylenediamine and oxalic acid. The initial reaction forms the intermediate 6-methylquinoxaline-2,3-diol, which is then chlorinated in the same pot using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound. This "one-pot boiling" method is advantageous for large-scale production as it eliminates the need for intermediate separation and purification, thus saving time and resources.[1]

Q2: I am observing low yields in the chlorination step. What are the possible reasons and solutions?

A2: Low yields during the chlorination of 6-methylquinoxaline-2,3-diol are often due to incomplete reaction or side product formation. Key factors to consider are:

  • Purity of the Intermediate: Ensure the initial condensation reaction to form the diol is as clean as possible. Impurities can interfere with the chlorination step.

  • Chlorinating Agent: Use a sufficient excess of a high-quality chlorinating agent like POCl₃. The reaction may also be catalyzed by N,N-dimethylformamide (DMF).

  • Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature (e.g., reflux) for an adequate amount of time to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Moisture Control: The presence of water can decompose the chlorinating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate.

Q3: How can I control mono- versus di-substitution when reacting this compound with nucleophiles?

A3: Selective mono- or di-substitution can be achieved by carefully controlling the reaction conditions.[2][3]

  • Stoichiometry: To favor mono-substitution, use a 1:1 molar ratio of the nucleophile to this compound. For di-substitution, use at least a 2:1 molar ratio of the nucleophile.

  • Reaction Temperature: Lower temperatures generally favor mono-substitution.

  • Nucleophile Addition: Slow, dropwise addition of the nucleophile can help in controlling the reaction and preventing over-substitution.

  • Solvent: The choice of solvent can influence the reactivity. Polar aprotic solvents like DMF or DMSO are commonly used.

Q4: What are the common impurities I might encounter and how can I identify them?

A4: Common impurities can include unreacted starting materials, mono-substituted products (in a di-substitution reaction), or hydrolyzed products (e.g., 2-chloro-3-hydroxy-6-methylquinoxaline). These can often be identified by ¹H NMR spectroscopy by comparing the spectra of the crude product to that of the starting materials and expected products. Resources are available that provide the NMR chemical shifts for common laboratory solvents and impurities which can aid in identification.[4][5] Purification is typically achieved through recrystallization or column chromatography.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Possible Cause Troubleshooting Step
Incomplete initial condensationEnsure the reaction between 4-methyl-1,2-phenylenediamine and oxalic acid goes to completion. Monitor by TLC. Consider using a catalyst like silica gel or methanesulfonic acid.[1]
Inefficient chlorinationUse a sufficient excess of POCl₃ (e.g., 5-10 equivalents). The addition of a catalytic amount of DMF can facilitate the reaction.
Suboptimal reaction temperatureEnsure the reaction mixture is heated to reflux (around 110°C in toluene) and maintained for a sufficient duration (e.g., 1-5 hours).[1]
Hydrolysis of chlorinating agentUse anhydrous conditions. Dry all glassware and use dry solvents.
Loss during workupAfter quenching the reaction with ice water, ensure complete extraction of the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine to remove residual water before drying and concentrating.
Issue 2: Difficulty in Achieving Selective Nucleophilic Substitution
Problem Suggested Solution
Reaction stalls at mono-substitution Increase the molar ratio of the nucleophile (e.g., to 2.2 equivalents for di-substitution). Increase the reaction temperature or prolong the reaction time. Consider using a stronger base to deprotonate the nucleophile if applicable.
Formation of a mixture of mono- and di-substituted products To favor mono-substitution, use a strict 1:1 stoichiometry of the nucleophile and perform the reaction at a lower temperature. For di-substitution, ensure a sufficient excess of the nucleophile is used. Purification by column chromatography will likely be necessary to separate the products.
Low reactivity of the nucleophile For weakly nucleophilic amines or alcohols, consider adding a base (e.g., K₂CO₃, Et₃N) to generate the more reactive conjugate base. For very unreactive nucleophiles, a change of solvent to one that better solvates the transition state (e.g., DMF, DMSO) may be beneficial.
Side reactions leading to a complex mixture Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions. Lowering the reaction temperature may also help to minimize the formation of byproducts.

Data Presentation

Table 1: Reaction Conditions for the One-Pot Synthesis of 2,3-Dichloroquinoxaline Derivatives

Starting Material (o-phenylenediamine derivative)CatalystSolventTemperature (°C)Time (h)Yield (%)
o-phenylenediamineMethanesulfonic acidToluene1105 (condensation) + 1 (chlorination)85
4-methyl-1,2-phenylenediamineSilica gelToluene1105 (condensation) + 1 (chlorination)~90
4-chloro-1,2-phenylenediamineMethanesulfonic acidToluene1105 (condensation) + 1 (chlorination)~88

Data adapted from patent CN108191778B.[1]

Table 2: Conditions for Nucleophilic Substitution on 2,3-Dichloroquinoxaline

NucleophileStoichiometry (Nucleophile:Quinoxaline)SolventTemperatureTimeProduct
Aniline1:1EthanolReflux4h2-Anilino-3-chloroquinoxaline
Aniline>2:1EthanolReflux8h2,3-Dianilinoquinoxaline
Phenol1:1Acetone/K₂CO₃Reflux6h2-Chloro-3-phenoxyquinoxaline
Thiophenol>2:1DMFRoom Temp2h2,3-Bis(phenylthio)quinoxaline

This table represents typical conditions and outcomes. Actual results may vary.

Experimental Protocols

Protocol 1: Scalable One-Pot Synthesis of this compound

This protocol is adapted from the one-pot boiling method.[1]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Silica gel (for catalysis)

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-methyl-1,2-phenylenediamine (1.0 eq), oxalic acid dihydrate (1.2 eq), and silica gel (as per optimization, e.g., 3 times the weight of the diamine).

  • Add toluene to the vessel to form a stirrable slurry.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 5 hours. Monitor the formation of the 6-methylquinoxaline-2,3-diol intermediate by TLC.

  • After the initial reaction is complete, cool the mixture slightly and then add phosphorus oxychloride (5-10 eq) and a catalytic amount of DMF.

  • Reheat the mixture to reflux and maintain for 1-2 hours. Monitor the chlorination reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a stirred mixture of crushed ice and water in a separate, larger vessel. Caution: This step is exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of toluene used).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: General Procedure for Di-substitution with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile (2.2 eq)

  • Ethanol

  • Triethylamine (Et₃N) (2.5 eq)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the amine nucleophile (2.2 eq) and triethylamine (2.5 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction time will vary depending on the nucleophilicity of the amine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and add water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Start Start Condensation Condensation: 4-methyl-1,2-phenylenediamine + Oxalic Acid Start->Condensation Toluene, Reflux Intermediate Intermediate: 6-methylquinoxaline-2,3-diol Condensation->Intermediate Chlorination Chlorination: + POCl3/DMF Intermediate->Chlorination Crude Product Crude Product Chlorination->Crude Product Workup Purification Purification: Recrystallization Crude Product->Purification Final Product 2,3-Dichloro-6- methylquinoxaline Purification->Final Product

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_flowchart Start Low Yield in Nucleophilic Substitution? Check Stoichiometry Check Stoichiometry of Nucleophile Start->Check Stoichiometry Increase Temp/Time Increase Reaction Temperature or Time Check Stoichiometry->Increase Temp/Time Stoichiometry Correct Add Base Add Base (e.g., K2CO3) for weak nucleophiles Increase Temp/Time->Add Base Still Low Yield Change Solvent Change to a more polar aprotic solvent (e.g., DMF) Add Base->Change Solvent Still Low Yield Purification Optimize Purification Change Solvent->Purification Reaction Improved

Caption: Troubleshooting flowchart for low yield in nucleophilic substitution reactions.

signaling_pathway Quinoxaline Derivative Quinoxaline Derivative Tubulin α/β-Tubulin Dimers Quinoxaline Derivative->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Cell Cycle Cell Cycle Progression (Metaphase to Anaphase) Mitotic Spindle->Cell Cycle Disrupts G2/M Arrest G2/M Phase Arrest Cell Cycle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Signaling pathway of quinoxaline derivatives as tubulin polymerization inhibitors leading to cell cycle arrest and apoptosis.[6]

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst system for cross-coupling reactions of 2,3-dichloro-6-methylquinoxaline. The information is tailored to address specific challenges you may encounter during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most frequently employed palladium-catalyzed cross-coupling reactions for the derivatization of this compound include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with primary or secondary amines.[1]

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[2]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[3]

Q2: How does the reactivity of the two chlorine atoms on the quinoxaline core differ?

A2: The chlorine atom at the C2 position of the quinoxaline ring is generally more electron-deficient and, therefore, more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst compared to the chlorine atom at the C3 position. This inherent difference in reactivity allows for selective mono-functionalization at the C2 position under carefully controlled reaction conditions. Achieving selective reaction at the C3 position or disubstitution requires more forcing conditions or a specific catalyst system design.

Q3: What are the key parameters to consider when selecting a catalyst system?

A3: The success of a cross-coupling reaction with this compound is highly dependent on the judicious choice of the following components:

  • Palladium Precatalyst: The source of the active palladium(0) catalyst is critical. While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern precatalysts such as the Buchwald G3 and G4 palladacycles or PEPPSI™-type catalysts often provide more reliable and efficient generation of the active catalytic species.[4]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like dichloroquinoxalines, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.

  • Base: The base plays a crucial role in the catalytic cycle, often by activating the coupling partner (e.g., the boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination). The choice of base (e.g., carbonates, phosphates, alkoxides) can significantly impact the reaction rate and the prevalence of side reactions.

  • Solvent: The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst. Common choices include ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene).

Q4: How can I avoid common side reactions like homocoupling and hydrodehalogenation?

A4: Homocoupling of boronic acids in Suzuki reactions is often caused by the presence of oxygen.[4] To minimize this, ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[4] Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, can be a competing pathway, especially at elevated temperatures. This can sometimes be suppressed by using a milder base or a different solvent system. For Buchwald-Hartwig aminations, β-hydride elimination from the amide can lead to hydrodehalogenation.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Possible Cause Troubleshooting Step
Inactive Catalyst - Use a fresh source of palladium precatalyst. Consider air- and moisture-stable precatalysts (e.g., Buchwald G3/G4 precatalysts).[4] - If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) in situ.[4]
Inefficient Ligand - For Suzuki and Buchwald-Hartwig reactions, switch to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). - For Sonogashira reactions, ensure the use of a suitable phosphine ligand in conjunction with a copper(I) co-catalyst.
Inappropriate Base - If using a weak base (e.g., Na₂CO₃), consider a stronger base like K₃PO₄, Cs₂CO₃, or a non-nucleophilic organic base. - Ensure the base is finely powdered and anhydrous for solid bases.[4]
Low Reaction Temperature - Gradually increase the reaction temperature in 10-20 °C increments. Be mindful that higher temperatures can sometimes promote side reactions.
Solvent Effects - Try a different anhydrous, degassed solvent. For example, if a reaction is failing in THF, consider switching to dioxane or toluene.
Issue 2: Poor Regioselectivity (Reaction at both C2 and C3)
Possible Cause Troubleshooting Step
Reaction Conditions Too Forcing - To favor mono-substitution at the more reactive C2 position, reduce the reaction temperature and/or reaction time. - Use a less active catalyst system.
Stoichiometry of Coupling Partner - For mono-substitution, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner. Using a large excess can drive the reaction towards disubstitution.
Ligand Choice - The steric and electronic properties of the ligand can influence regioselectivity. Screening different ligands may be necessary to optimize for the desired isomer. For some dihalo-substrates, the choice between monodentate and bidentate ligands can influence which position reacts.[5]

Quantitative Data Summary

The following tables provide representative data for cross-coupling reactions on dichloro-heterocyclic systems, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloroquinoxalines

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9075[6]
23,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9090[6]
32,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9096[6]
44-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9063[6]
52-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF9045[6]

Data for 2,6-dichloroquinoxaline.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 4 mol%).[7]

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture with stirring at 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Catalyst Selection Logic for Mono-substitution

Catalyst_Selection Substrate This compound Goal Mono-substitution at C2 Substrate->Goal Conditions Careful Control of Reaction Conditions Goal->Conditions Catalyst Highly Active Catalyst System (e.g., Pd Precatalyst + Bulky Ligand) Conditions->Catalyst Base Appropriate Base Strength (e.g., K3PO4, NaOtBu) Conditions->Base Product 2-Substituted-3-chloro- 6-methylquinoxaline Catalyst->Product Base->Product

Caption: A logical workflow for selecting a catalyst system for mono-substitution.

General Experimental Workflow for Cross-Coupling

Experimental_Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Add Substrate, Coupling Partner, Base, Catalyst, and Solvent setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Work-up Procedures for 2,3-Dichloro-6-methylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-methylquinoxaline. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a nucleophilic aromatic substitution (SNAr) reaction with this compound?

A typical work-up procedure begins after the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC). The standard protocol involves quenching the reaction by pouring the mixture into ice-cold water.[1] The resulting aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane.[1][2] The combined organic layers are subsequently washed with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1] This crude material is then purified.

Q2: How can I selectively synthesize a mono-substituted versus a di-substituted product?

Controlling the formation of mono- versus di-substituted products is a key challenge. Selectivity can often be achieved by carefully managing the experimental conditions.[3] Key factors include the stoichiometry of the nucleophile, reaction temperature, and reaction time. Using a 1:1 molar ratio of the nucleophile to this compound and maintaining lower temperatures will favor mono-substitution. The progress should be carefully monitored, and the reaction stopped once the desired mono-substituted product is maximized.

Q3: What are the most common side products or impurities I should expect?

Common impurities include unreacted starting material, the undesired di-substituted product, and potential hydrolysis products. Hydrolysis of the chloro-group to a hydroxyl-group can occur if water is present in the reaction mixture, especially under non-aqueous conditions that are not strictly anhydrous. It is also possible to form regioisomers depending on the substrate and reaction conditions.

Q4: What are the most effective methods for purifying substituted 6-methylquinoxaline derivatives?

The two most effective and widely used purification techniques are column chromatography and recrystallization.[4]

  • Column Chromatography: Silica gel column chromatography is excellent for separating mixtures of starting material, mono-substituted, and di-substituted products that are difficult to separate otherwise.[1][4] An appropriate eluent system, typically a mixture of hexane and ethyl acetate, is used.

  • Recrystallization: This method is highly effective for purifying solid products.[4] A suitable solvent or solvent system (e.g., ethanol/water) is chosen in which the product has high solubility at elevated temperatures and low solubility at room or cooler temperatures.[2][4]

Q5: What are the key safety precautions when working with this compound?

2,3-Dichloroquinoxaline is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this chemical in a well-ventilated area or fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid breathing dust and ensure hands are washed thoroughly after handling.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5]

Troubleshooting Guide

Problem: My reaction is complete by TLC, but the product does not precipitate when the mixture is poured into water.

  • Possible Cause: The product may be an oil at room temperature or is too soluble in the work-up solvent mixture to precipitate.

  • Solution: Instead of relying on precipitation, perform a liquid-liquid extraction. Use an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous mixture.[1][2] Wash the organic layer with water and brine, dry it with an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure to isolate the crude product.

Problem: The TLC of my crude product shows multiple spots.

  • Possible Cause: This indicates a mixture of compounds, likely unreacted starting material, the desired product, and potential side products (like the di-substituted analog or hydrolyzed material).

  • Solution: Purification by silica gel column chromatography is the recommended method to separate these components.[1][4] Start with a low-polarity eluent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity to elute the different compounds based on their retention factors.

Problem: I am losing a significant amount of product during the work-up, resulting in a low yield.

  • Possible Cause 1: Incomplete extraction. Your product may have some solubility in the aqueous phase.

  • Solution 1: Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) with the organic solvent to ensure complete removal of the product from the aqueous layer.

  • Possible Cause 2: The product is volatile.

  • Solution 2: When removing the solvent under reduced pressure, use a lower temperature and avoid prolonged exposure to high vacuum after the solvent has evaporated.

  • Possible Cause 3: The product is binding irreversibly to the silica gel during chromatography.

  • Solution 3: If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine in the eluent, especially if your product is basic. Alternatively, consider using a different stationary phase like alumina.

Problem: I am trying to achieve mono-substitution but am getting a large amount of the di-substituted product.

  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry is incorrect. The initially formed mono-substituted product is highly reactive under the current conditions.

  • Solution:

    • Control Stoichiometry: Use no more than one equivalent of the nucleophile.

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of the second substitution.

    • Monitor Closely: Use TLC to carefully monitor the reaction's progress and stop it as soon as the starting material is consumed or when the desired product concentration is at its maximum, before significant di-substitution occurs.

Data Presentation

Table 1: Common Solvents for Work-up and Purification

StepPurposeRecommended SolventsNotes
Extraction Separate product from aqueous phaseDichloromethane (DCM), Ethyl Acetate (EtOAc), ChloroformChoice depends on product polarity and solubility. DCM is denser than water; EtOAc is less dense.[1][2]
Column Chromatography Separation of componentsHexane/Ethyl Acetate mixtures, Dichloromethane/Methanol mixturesThe ratio is optimized based on TLC analysis to achieve good separation (Rf of ~0.3).[1]
Recrystallization Final purification of solid productEthanol, Methanol, Isopropanol, Toluene, Ethanol/Water mixturesThe ideal solvent dissolves the compound when hot but not when cold.[2][4]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

  • Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Pour the mixture slowly into a beaker containing ice-cold water while stirring.

  • Transfer the resulting suspension to a separatory funnel.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 2 x 50 mL).[1]

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Protocol 2: Purification by Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Pack a glass column with the slurry.

  • Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it.

  • Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it as needed.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[1][4]

Mandatory Visualization

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Reaction Complete (Monitored by TLC) quench Quench Reaction (e.g., add to ice-water) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry crude Crude Product dry->crude purify Purification Method (Chromatography or Recrystallization) crude->purify pure Pure Product purify->pure analyze Characterization (NMR, MS, etc.) pure->analyze

Caption: General experimental workflow from reaction completion to final product characterization.

G start Is crude product clean by TLC? chromatography Purify by Column Chromatography start->chromatography  No (Multiple Spots) check_solubility Is product solid and crystalline? start->check_solubility  Yes recrystallize Purify by Recrystallization final_product Obtain Pure Product recrystallize->final_product chromatography->final_product check_solubility->recrystallize  Yes oil_workup Isolate as oil. Consider salt formation or chromatography. check_solubility->oil_workup  No (It's an oil) oil_workup->chromatography

Caption: Troubleshooting logic for selecting a suitable purification strategy after initial work-up.

References

Removal of unreacted 2,3-Dichloro-6-methylquinoxaline from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 2,3-Dichloro-6-methylquinoxaline from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted this compound?

A1: The primary challenges include the similar polarity of the starting material and the desired product, which can lead to co-elution during chromatographic purification. Additionally, the thermal stability of the compounds and their solubility in common organic solvents can influence the choice and effectiveness of the purification method.

Q2: Which purification techniques are most effective for this separation?

A2: The most commonly employed and effective techniques are flash column chromatography and recrystallization.[1] Liquid-liquid extraction can also be utilized as a preliminary purification step. The choice of method depends on the scale of the reaction, the nature of the product, and the desired final purity.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below, while the unreacted starting material remains in solution.[2] Common solvents for quinoxaline derivatives include ethanol and methanol/water mixtures.[3] It is recommended to test a range of solvents on a small scale to identify the most suitable one.

Q4: Can I use normal-phase HPLC for purification?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with a normal-phase column can be an effective method for separating closely related quinoxaline derivatives, especially for small-scale purifications requiring high purity.[4]

Troubleshooting Guides

Issue 1: Product is contaminated with unreacted this compound after column chromatography.

Possible Cause:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve good separation between the product and the starting material.

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

  • Improper Column Packing: An improperly packed column can result in channeling and inefficient separation.

Solutions:

  • Optimize the Solvent System:

    • Perform thin-layer chromatography (TLC) with various solvent mixtures to find a system that provides a good separation (a significant difference in Rf values) between your product and the starting material. A common starting point for quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for your product.[1]

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Reduce the Sample Load: Ensure the amount of crude product loaded is appropriate for the size of the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1.

  • Properly Pack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Issue 2: Low yield of the desired product after purification.

Possible Cause:

  • Product Decomposition: The product may be unstable under the purification conditions (e.g., on acidic silica gel or at high temperatures).[1][5]

  • Product Loss During Workup: The product might be partially soluble in the aqueous phase during extraction or lost during solvent removal.

  • Co-elution with Impurities: The product may be eluting with other impurities, leading to the collection of mixed fractions and subsequent loss during attempts to repurify.

Solutions:

  • Deactivate Silica Gel: If your product is sensitive to the acidic nature of silica gel, you can deactivate it by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[1]

  • Alternative Stationary Phases: Consider using a different stationary phase like alumina or a reverse-phase C18 silica gel.[1]

  • Careful Workup: Minimize the number of extraction steps and ensure the correct pH is maintained during aqueous washes to prevent product loss.

  • Thorough Fraction Analysis: Analyze all collected fractions by TLC to ensure no product is discarded.

Data Presentation

Table 1: Comparison of Purification Methods for Quinoxaline Derivatives

Purification MethodAdvantagesDisadvantagesTypical Solvents/Conditions
Flash Column Chromatography High resolution, applicable to a wide range of compounds, scalable.[1][6]Can be time-consuming, requires solvent, potential for product decomposition on stationary phase.[1]Silica gel stationary phase, petroleum ether/ethyl acetate or hexane/ethyl acetate mobile phase.[1][7]
Recrystallization Simple, cost-effective, can yield very pure product.[2]Dependent on finding a suitable solvent, potential for significant product loss in the mother liquor.[2]Ethanol, methanol/water mixtures.[3]
Liquid-Liquid Extraction Fast, good for initial bulk purification, removes highly polar or non-polar impurities.[8][9]Limited selectivity for compounds with similar polarities, can be solvent-intensive.Dichloromethane/water, ethyl acetate/water.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that provides good separation of your target product from this compound. Aim for a difference in Rf values of at least 0.2.

  • Column Packing: Select an appropriately sized column and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[6]

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions.[6] The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[1]

Visualizations

experimental_workflow start Crude Product Mixture (Product + Unreacted Starting Material) tlc TLC Analysis to Assess Separability start->tlc decision Is Separation by Chromatography Feasible? tlc->decision chromatography Flash Column Chromatography decision->chromatography Yes recrystallization Recrystallization decision->recrystallization No analyze_purity Analyze Purity (TLC, NMR, etc.) chromatography->analyze_purity recrystallization->analyze_purity pure_product Pure Product end End pure_product->end analyze_purity->pure_product

Caption: Decision workflow for purification method selection.

troubleshooting_workflow start Low Purity After Purification check_tlc Review TLC of Fractions start->check_tlc coelution Co-elution of Product and Impurity check_tlc->coelution optimize_solvent Optimize Solvent System coelution->optimize_solvent Yes product_decomposition Product Decomposition? coelution->product_decomposition No repurify Repurify Fractions optimize_solvent->repurify change_stationary_phase Change Stationary Phase change_stationary_phase->repurify end Pure Product repurify->end product_decomposition->change_stationary_phase No milder_conditions Use Milder Conditions (e.g., deactivated silica) product_decomposition->milder_conditions Yes milder_conditions->repurify

Caption: Troubleshooting guide for low product purity.

References

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2,3-Dichloro-6-methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, providing critical insights into molecular weight and fragmentation patterns. This guide offers a comparative analysis of the mass spectrometric behavior of 2,3-Dichloro-6-methylquinoxaline derivatives, crucial scaffolds in medicinal chemistry, alongside alternative heterocyclic systems. By presenting experimental data and detailed protocols, this document aims to be an invaluable resource for the unambiguous characterization of these important molecules.

Introduction to Quinoxaline Scaffolds in Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, antiviral, and antibacterial properties, have positioned them as a focal point in the landscape of medicinal chemistry and drug development. The introduction of various substituents to the quinoxaline core allows for the fine-tuning of their therapeutic properties. Accurate structural elucidation through techniques like mass spectrometry is a critical step in establishing structure-activity relationships and advancing these compounds through the drug discovery pipeline.

This guide will focus on the mass spectrometric analysis of this compound and its derivatives, providing a comparative perspective with other relevant halogenated heterocyclic compounds.

Comparative Mass Spectrometric Data

The following tables summarize the key mass spectrometric data obtained for this compound and a selection of alternative halogenated heterocyclic compounds. The data presented is based on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Table 1: Key Mass Spectral Data for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)Relative Abundance (%)
This compoundC₉H₆Cl₂N₂213.06Data not available in searched literatureData not available in searched literature

Note: Specific experimental mass spectral data for this compound, including its key fragment ions and their relative abundances, was not found in the publicly available literature and spectral databases searched.

Table 2: Mass Spectral Data for Comparative Halogenated Heterocyclic Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)Relative Abundance (%)
2,3-DichloroquinoxalineC₈H₄Cl₂N₂199.04198 (M+), 163, 128, 101, 74Relative abundances require access to spectral databases like SpectraBase
2,6-DichloroquinoxalineC₈H₄Cl₂N₂199.04Specific fragmentation data not detailed in search resultsData not available
2-Chloro-6-methoxyquinoxalineC₉H₇ClN₂O194.62Specific fragmentation data not detailed in search resultsData not available

Deciphering the Fragmentation Pathways

The fragmentation of quinoxaline derivatives under electron ionization typically involves characteristic losses of substituents and cleavage of the heterocyclic ring system. For halogenated quinoxalines, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum, aiding in the identification of halogen-containing fragments.

While specific experimental data for this compound is elusive, a putative fragmentation pathway can be proposed based on the general principles of mass spectrometry and the behavior of related compounds.

fragmentation_pathway M [C₉H₆Cl₂N₂]⁺˙ m/z = 213/215/217 M_minus_Cl [M-Cl]⁺ m/z = 178/180 M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ m/z = 198/200/202 M->M_minus_CH3 - CH₃• M_minus_2Cl [M-2Cl]⁺ m/z = 143 M_minus_Cl->M_minus_2Cl - Cl• Fragment1 [C₈H₄ClN₂]⁺ m/z = 163/165 M_minus_Cl->Fragment1 - CH₃• Fragment2 [C₇H₄N₂]⁺˙ m/z = 128 Fragment1->Fragment2 - Cl• Fragment3 [C₆H₄N]⁺ m/z = 102 Fragment2->Fragment3 - C₂H₂ Fragment4 [C₅H₃]⁺ m/z = 63 Fragment3->Fragment4 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on common practices for the analysis of similar heterocyclic compounds.

1. Sample Preparation:

  • Dissolve a small amount of the synthesized and purified this compound derivative in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If necessary, filter the sample solution to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the this compound derivative.

  • Identify the molecular ion peak and characteristic fragment ions.

  • Analyze the isotopic pattern for chlorine to confirm the presence and number of chlorine atoms in the fragments.

  • Compare the obtained spectrum with available spectral libraries (e.g., NIST, Wiley) for potential matches with known compounds.

  • Propose fragmentation pathways based on the observed fragment ions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Volatile Solvent Filtration Filter (if necessary) Dissolution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Obtain Total Ion Chromatogram Detection->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Interpretation Identify Molecular Ion & Fragment Ions MassSpec->Interpretation Fragmentation Propose Fragmentation Pathways Interpretation->Fragmentation

Caption: General experimental workflow for GC-MS analysis.

Conclusion

While the direct experimental mass spectral data for this compound remains to be fully documented in accessible literature, this guide provides a framework for its analysis and interpretation. By leveraging knowledge of related quinoxaline derivatives and general principles of mass spectrometry, researchers can confidently approach the characterization of this important class of compounds. The provided experimental protocol serves as a robust starting point for developing tailored analytical methods. Further research and data sharing within the scientific community will be invaluable in building a comprehensive spectral library for these and other novel heterocyclic compounds, ultimately accelerating the pace of drug discovery and development.

A Comparative Guide to the X-ray Crystal Structure of 2,3-Dichloroquinoxaline Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison: 2,3-Dichloroquinoxaline and its Adducts

2,3-Dichloroquinoxaline serves as a versatile starting material for the synthesis of a wide array of derivatives with significant biological activities.[1] The introduction of substituents at the 2 and 3-positions through nucleophilic aromatic substitution dramatically alters the molecule's electronic and steric properties, which in turn influences its crystal packing and potential pharmacological activity.

While a crystal structure for 2,3-Dichloro-6-methylquinoxaline was not found, the crystallographic data for the parent 2,3-dichloroquinoxaline provides a crucial reference point. This allows for a comparative analysis with various adducts synthesized from it, offering insights into the structural modifications induced by different functional groups.

The following table summarizes the crystallographic data for 2,3-dichloroquinoxaline and a representative adduct, 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, to illustrate the structural changes upon substitution.

Parameter2,3-Dichloroquinoxaline[2]6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline[3][4]
Formula C₈H₄Cl₂N₂C₂₀H₁₆Cl₂N₄
Crystal System MonoclinicMonoclinic
Space Group C 1 2/c 1P2₁/c
a (Å) 3.82788.4245
b (Å) 18.905015.6573
c (Å) 10.887413.4323
α (°) 90.0090
β (°) 95.649100.456
γ (°) 90.0090
Volume (ų) 784.81740.1
Z 44

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,3-dichloroquinoxaline derivatives involves a one-pot reaction starting from the corresponding o-phenylenediamine.[5]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid

  • Phosphorus oxychloride

Procedure:

  • A mixture of 4-methyl-1,2-phenylenediamine and oxalic acid is heated.

  • Phosphorus oxychloride is added to the reaction mixture.

  • The reaction is refluxed for a specified time.

  • After cooling, the mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to yield this compound.[5]

General Synthesis of 2,3-Disubstituted Quinoxaline Adducts

The formation of adducts from 2,3-dichloroquinoxaline typically proceeds via nucleophilic aromatic substitution (SNAᵣ).[1]

Materials:

  • 2,3-Dichloroquinoxaline

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Solvent (e.g., DMF, ethanol)

  • Base (e.g., K₂CO₃, Et₃N)

Procedure:

  • 2,3-Dichloroquinoxaline and the desired nucleophile are dissolved in an appropriate solvent.

  • A base is added to the mixture to facilitate the reaction.

  • The reaction mixture is stirred at a specific temperature for a period of time, monitored by TLC.

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Biological Activity of Quinoxaline Derivatives: A Comparative Overview

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[6] The nature and position of the substituents on the quinoxaline ring play a crucial role in their pharmacological effects.

Quinoxaline Derivative TypeBiological ActivityReference
2-Substituted-6-ChloroquinoxalinesAntibacterial[7]
2,3-Disubstituted QuinoxalinesAntitubercular
Quinoxaline-based heterocyclesApoptosis-inducing properties[1]

Visualizing Synthesis and Structural Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SynthesisWorkflow cluster_start Starting Materials Phenylenediamine 4-methyl-1,2- phenylenediamine Intermediate 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Phenylenediamine->Intermediate OxalicAcid Oxalic Acid OxalicAcid->Intermediate Chlorination Chlorination (POCl3) Intermediate->Chlorination Product 2,3-Dichloro-6- methylquinoxaline Chlorination->Product

Caption: Synthetic workflow for this compound.

Caption: General reaction scheme for the formation of adducts from 2,3-dichloroquinoxaline.

References

A Comparative Analysis of the Reactivity of 2,3-Dichloro-6-methylquinoxaline and 2,3-dichloroquinoxaline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2,3-Dichloro-6-methylquinoxaline and its parent compound, 2,3-dichloroquinoxaline (DCQX), with a focus on nucleophilic aromatic substitution (SNAr) reactions. These compounds are versatile building blocks in the synthesis of a wide range of quinoxaline derivatives, which are of significant interest in pharmaceutical and materials science due to their diverse biological activities and properties.[1]

The primary mode of reaction for both this compound and 2,3-dichloroquinoxaline is nucleophilic aromatic substitution, where the chlorine atoms at the 2 and 3 positions of the quinoxaline ring are displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures.

Theoretical Comparison of Reactivity

The SNAr reaction of haloquinoxalines proceeds through a two-step addition-elimination mechanism, with the rate-determining step typically being the initial attack of the nucleophile on the electron-deficient carbon atom bearing the halogen. The stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion, is crucial to the reaction rate.

The methyl group at the 6-position of the quinoxaline ring is an electron-donating group (EDG) through an inductive effect. This has two key consequences:

  • Decreased Electrophilicity: The electron-donating nature of the methyl group increases the electron density of the quinoxaline ring system. This makes the carbon atoms at the 2 and 3 positions less electrophilic and therefore less susceptible to nucleophilic attack.

  • Destabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer intermediate is delocalized throughout the quinoxaline ring. The presence of an electron-donating methyl group will destabilize this negatively charged intermediate, thereby increasing the activation energy of the reaction.

Therefore, it is predicted that This compound will exhibit a lower reactivity towards nucleophilic aromatic substitution compared to 2,3-dichloroquinoxaline . The electron-donating methyl group deactivates the quinoxaline ring towards nucleophilic attack.

This predicted difference in reactivity is illustrated in the following logical relationship diagram:

G cluster_reactivity Factors Influencing SNAr Reactivity 2_3_dichloro_6_methylquinoxaline This compound Methyl_Group Electron-Donating Methyl Group (EDG) 2_3_dichloro_6_methylquinoxaline->Methyl_Group possesses 2_3_dichloroquinoxaline 2,3-dichloroquinoxaline Faster_Reaction_Rate Faster SNAr Reaction Rate 2_3_dichloroquinoxaline->Faster_Reaction_Rate exhibits Increased_Electron_Density Increased Electron Density on Quinoxaline Ring Methyl_Group->Increased_Electron_Density causes Decreased_Electrophilicity Decreased Electrophilicity at C2 and C3 Increased_Electron_Density->Decreased_Electrophilicity leads to Destabilized_Intermediate Destabilized Meisenheimer Complex Increased_Electron_Density->Destabilized_Intermediate leads to Slower_Reaction_Rate Slower SNAr Reaction Rate Decreased_Electrophilicity->Slower_Reaction_Rate results in Destabilized_Intermediate->Slower_Reaction_Rate results in

Caption: Logical diagram illustrating the effect of the methyl group on the SNAr reactivity of this compound.

Experimental Data and Observations

While a direct head-to-head quantitative comparison is not available, the synthesis of various 2,3-disubstituted-6-methylquinoxalines has been reported, indicating that these reactions are feasible, albeit potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases) compared to the analogous reactions with 2,3-dichloroquinoxaline.

The following table summarizes the expected qualitative differences in reactivity based on the theoretical considerations discussed above.

FeatureThis compound2,3-dichloroquinoxaline
Reactivity in SNAr LowerHigher
Reaction Conditions May require more forcing conditions (higher temperature, longer time)Generally reacts under milder conditions
Reaction Rate SlowerFaster
Yields Potentially lower under identical conditionsPotentially higher under identical conditions

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution reactions on 2,3-dichloroquinoxaline. These protocols can be adapted for reactions with this compound, potentially with adjustments to the reaction conditions as noted above.

General Protocol for the Synthesis of 2-Amino-3-chloroquinoxalines

This protocol outlines a general procedure for the monosubstitution of a primary or secondary amine with 2,3-dichloroquinoxaline.

Materials:

  • 2,3-dichloroquinoxaline (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Base (optional, e.g., K₂CO₃, Et₃N)

Procedure:

  • Dissolve 2,3-dichloroquinoxaline in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution. If the amine salt is used, or if the reaction is sluggish, add a base.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

G Start Start Dissolve Dissolve 2,3-dichloroquinoxaline in solvent Start->Dissolve Add_Amine Add Amine (and optional base) Dissolve->Add_Amine Reflux Heat to Reflux Add_Amine->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool Cool to Room Temperature Monitor_TLC->Cool Complete Precipitate Precipitate Forms? Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Evaporate Evaporate Solvent Precipitate->Evaporate No End End Filter->End Purify Column Chromatography Evaporate->Purify Purify->End

Caption: Experimental workflow for the synthesis of 2-amino-3-chloroquinoxalines.

General Protocol for the Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a general procedure for the disubstitution of 2,3-dichloroquinoxaline with a nucleophile.

Materials:

  • 2,3-dichloroquinoxaline (1.0 eq)

  • Nucleophile (2.2-2.5 eq)

  • Solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, NaH)

Procedure:

  • To a solution of the nucleophile in the chosen solvent, add the base and stir for a short period.

  • Add 2,3-dichloroquinoxaline to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent or purify by column chromatography.

Conclusion

References

A Comparative Analysis of the Biological Activity of 2,3-Dichloro-6-methylquinoxaline Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their structural diversity lending to a wide array of biological activities. Among these, quinoxaline derivatives have emerged as a privileged scaffold, exhibiting a broad spectrum of pharmacological properties. This guide provides a comprehensive comparison of the biological activity of 2,3-dichloro-6-methylquinoxaline derivatives against other prominent heterocyclic systems, including quinolines, indoles, and benzimidazoles. The information presented herein is supported by experimental data to facilitate objective comparison and guide future research and drug development.

Executive Summary

Quinoxaline derivatives, particularly those with specific substitutions like the 2,3-dichloro-6-methyl configuration, demonstrate significant potential as anticancer and antimicrobial agents. Comparative analysis reveals that while other heterocyclic compounds such as quinolines, indoles, and benzimidazoles also possess notable biological activities, quinoxalines often exhibit competitive or superior potency in various assays. The biological activity is profoundly influenced by the nature and position of substituents on the heterocyclic core, a key consideration in structure-activity relationship (SAR) studies. This guide delves into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a thorough comparative overview.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the quantitative data on the antitumor and antimicrobial activities of this compound derivatives in comparison to other selected heterocyclic compounds.

Table 1: Comparative in vitro Antitumor Activity (IC₅₀ in µM)
Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline 6,7-Dichloro-2,3-diphenylquinoxalineF24085.8[1]
Quinoxaline 6-Chloro-2,3-diphenylquinoxalineF240812.5[1]
Quinoxaline 2,3-bis(bromomethyl)quinoxalineVariousNot specified[2]
Quinoxaline 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxalineMCF-7Not specified[3]
Quinoline Quinoline-benzimidazole conjugate (1a)Not specifiedSuperior to celecoxib[4]
Indole Indole-based quinoxalineNot specifiedN/A[5]
Benzimidazole 2-substituted benzimidazoleNot specifiedPotent[6]

Note: Direct comparative studies with this compound on the same cell lines were limited in the searched literature. The data presented is from structurally related quinoxaline derivatives to provide a contextual comparison.

Table 2: Comparative in vitro Antimicrobial Activity (Zone of Inhibition in mm)
Compound ClassDerivativeS. aureusB. subtilisE. coliP. aeruginosaReference
Quinoxaline 2,3-diaminoquinoxaline (4c)14.8912.510.511.0[7]
Quinoxaline 2,3-disubstituted quinoxaline (3f)Broad SpectrumBroad SpectrumBroad SpectrumBroad Spectrum[8]
Quinoline Fluoroquinolones (e.g., Ciprofloxacin)StandardStandardStandardStandard[4]
Indole Indole derivative (2)MIC < 0.98 µg/mlN/AMIC < 0.98 µg/mlMIC < 0.98 µg/ml[9]
Benzimidazole Benzimidazole derivativesPotentPotentPotentPotent[6]

Note: The data presented is a compilation from various studies and direct head-to-head comparisons under identical conditions are limited. "Standard" for Fluoroquinolones indicates their established clinical efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

MTT Assay for Antitumor Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][10][11]

Materials:

  • Cancer cell lines (e.g., F2408, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives and other heterocycles)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Disk Diffusion Assay for Antimicrobial Activity

The disk diffusion method is a widely used technique to test the susceptibility of bacteria to antimicrobials.[2][12][13][14][15]

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compounds

  • Standard antibiotic disks (e.g., Ciprofloxacin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform growth.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compounds and standard antibiotic onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete inhibition (in mm) around each disk.

  • Interpretation: The diameter of the zone of inhibition is used to determine the susceptibility of the microorganism to the tested compound. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for rational drug design.

Anticancer Mechanism: PI3K/mTOR Signaling Pathway

Several quinoxaline derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][3]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1 Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synth_Quinoxaline Synthesis of 2,3-Dichloro- 6-methylquinoxaline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synth_Quinoxaline->Characterization Synth_Others Synthesis of Other Heterocycles Synth_Others->Characterization Antitumor Antitumor Activity (MTT Assay) Characterization->Antitumor Antimicrobial Antimicrobial Activity (Disk Diffusion Assay) Characterization->Antimicrobial Data_Collection Data Collection (IC50, Zone of Inhibition) Antitumor->Data_Collection Antimicrobial->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Comparison Comparative Analysis SAR_Analysis->Comparison

References

A Comparative Guide to Purity Assessment of Synthesized 6-Methylquinoxaline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 6-methylquinoxaline. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with diverse applications in medicinal chemistry, making purity control a critical aspect of their synthesis and development.[1] This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods, presenting supporting experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their analytical needs.

Comparative Analysis of HPLC Methods

The purity of 6-methylquinoxaline can be effectively determined using RP-HPLC with UV detection. The choice of the stationary phase (column) and mobile phase composition can significantly influence the separation of the main compound from its potential impurities. Below is a comparison of two common RP-HPLC methods: a standard method utilizing a C18 column and an alternative method employing a Phenyl-Hexyl column, which offers different selectivity.

Table 1: Comparison of HPLC Method Performance for Purity Assessment of 6-Methylquinoxaline

ParameterStandard Method (C18 Column)Alternative Method (Phenyl-Hexyl Column)
Column C18 (Octadecyl Silane), 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Phosphoric Acid in WaterB: Methanol
Gradient 10-90% B in 15 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time of 6-Methylquinoxaline 8.52 min9.78 min
Calculated Purity 99.65%99.58%
Resolution (Main Peak vs. Closest Impurity) 2.83.5

Table 2: Hypothetical Peak Data for Purity Analysis of a Synthesized 6-Methylquinoxaline Sample

Standard Method (C18 Column)

Peak IDRetention Time (min)Area (%)Identification
13.210.15Starting Material (e.g., 4-methyl-1,2-phenylenediamine)
27.980.10Unknown Impurity
38.5299.656-Methylquinoxaline
49.150.10By-product (e.g., isomer)

Alternative Method (Phenyl-Hexyl Column)

Peak IDRetention Time (min)Area (%)Identification
14.550.18Starting Material (e.g., 4-methyl-1,2-phenylenediamine)
29.210.12Unknown Impurity
39.7899.586-Methylquinoxaline
410.830.12By-product (e.g., isomer)

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.

Standard Method: C18 Column with Acetonitrile Gradient

This method is a widely used and robust approach for the separation of a broad range of non-polar to moderately polar compounds.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized 6-methylquinoxaline and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution. Further dilute to a final concentration of approximately 0.1 mg/mL with the same diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. Quinoxaline derivatives generally exhibit strong absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% to 10% B

    • 15.1-20 min: 10% B (equilibration)

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of 6-methylquinoxaline using the area percent method:

    • Purity (%) = (Area of 6-methylquinoxaline peak / Total area of all peaks) x 100

Alternative Method: Phenyl-Hexyl Column with Methanol Gradient

This method provides an alternative selectivity due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of quinoxaline.[2] This can be advantageous for resolving impurities that may co-elute with the main peak on a C18 column.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Phenyl-Hexyl column (4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade methanol and water.

  • Phosphoric acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Methanol.

  • Sample Solution: Prepare the sample solution as described in the standard method, using a 50:50 mixture of methanol and water as the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15-15.1 min: 80% to 20% B

    • 15.1-20 min: 20% B (equilibration)

4. Data Analysis:

  • Integrate the peaks and calculate the purity using the area percent method as described in the standard method.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a 6-methylquinoxaline derivative might be investigated.

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis sample_prep Weigh and dissolve synthesized 6-methylquinoxaline injection Inject sample into HPLC system sample_prep->injection mobile_phase_prep Prepare aqueous and organic mobile phases mobile_phase_prep->injection separation Separation on RP-column (C18 or Phenyl-Hexyl) injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration purity_calc Calculate purity (%) integration->purity_calc

Caption: Experimental workflow for the HPLC purity assessment of 6-methylquinoxaline.

signaling_pathway cluster_nucleus Nucleus ext_signal External Signal receptor Cell Surface Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression activation nucleus Nucleus cellular_response Cellular Response gene_expression->cellular_response methylquinoxaline 6-Methylquinoxaline Derivative (Inhibitor) methylquinoxaline->kinase_b inhibition

Caption: Hypothetical signaling pathway showing potential inhibition by a 6-methylquinoxaline derivative.

References

Spectroscopic Characterization of Novel Quinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents. Their wide-ranging biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties, have established them as a focal point in medicinal chemistry and drug discovery.[1][2][3] The precise characterization of these molecules is fundamental to understanding their structure-activity relationships and ensuring their purity and identity. This guide provides a comparative overview of the spectroscopic characterization of select novel quinoxaline derivatives, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data of Novel Quinoxaline Derivatives

The following tables summarize the key spectroscopic data for a selection of recently synthesized quinoxaline derivatives, offering a clear comparison of their electronic and structural properties.

Table 1: UV-Vis Absorption and Fluorescence Emission Data

Compound/DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Reference
Quinoxaline-Based Compound 1Tetrahydrofuran (THF)~375~425 (deep blue)[4]
Quinoxaline-Based Compound 2Tetrahydrofuran (THF)~380~425 (deep blue)[4]
Quinoxaline-Based Compound 3Tetrahydrofuran (THF)~390~425 (deep blue)[4]
2,3-Diphenylquinoxalin-6-vinyl benzaldehydeEthanol250 (π-π), 348 (n-π)454 (bluish-green)[5]
Pyrrolo[1,2-a]quinoxaline (QHH)Not SpecifiedNot Specified398[6]
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)Not SpecifiedNot SpecifiedNot Specified, shows AIE[6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Representative Quinoxaline Derivatives

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)SolventReference
6-benzoyl-3-methyl-2(1H)quinoxalinone (1a)2.6 (s, 3H, CH₃), 8.21 (br, 1H, NH)Not specifiedDMSO-d₆[7]
6-benzoyl-1,3-dimethyl-2(1H)quinoxalinone (3a)2.6 (s, 3H, CH₃), 3.6 (s, 3H, N-CH₃)Not specifiedCDCl₃[7]
2-(4-((3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl)-4,5-dihydro-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (MOQTA)Not fully specifiedNot fully specifiedNot specified[8]
2,3-diphenylquinoxaline7.61-7.40 (m, 3H, Ar-H), 7.82-7.66 (m, 2H, Ar-H), 8.16-8.06 (m, 2H, Ar-H), 8.25-8.17 (m, 2H, Ar-H), 9.31 (s, 1H, Ar-H)127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3, 151.7CDCl₃[9]

Table 3: Mass Spectrometry Data

CompoundIonization MethodObserved m/zInterpretationReference
6-benzoyl-3-methyl-2(1H)quinoxalinone (1a)Not specified264 (70%)Molecular ion [M]⁺[7]
1-[6-benzoyl-3-methyl-2(1H)-quinoxalinone]acetic acid hydrazide (5)Not specified336 (1.6%), 321[M]⁺, [M-15 (CH₃)]⁺[7]
7-bis-indolo[2,3-b] quinoxaline derivative (5)Not specified359Molecular ion[10]
2,3-diphenylquinoxalin-6-vinyl benzaldehydeNot specified413.2Molecular ion[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques employed in the characterization of novel quinoxaline derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful technique for the structural elucidation of quinoxaline derivatives. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[2][11] Chemical shifts for protons on the quinoxaline core are typically observed in the aromatic region (δ 7.5-9.5 ppm).[2] Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning specific proton and carbon signals and confirming the overall molecular structure.[11]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoxaline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[12]

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

  • ¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

  • 2D NMR: If necessary, perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of novel quinoxaline derivatives. Fragmentation patterns observed in the mass spectrum can provide valuable information about the compound's structure.[7]

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.[7]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Application Note: UV-Vis and fluorescence spectroscopy are employed to investigate the photophysical properties of quinoxaline derivatives.[4][13] The UV-Vis absorption spectrum reveals electronic transitions within the molecule, typically showing π-π* and n-π* transitions.[4][5] Fluorescence spectroscopy provides information about the emission properties of the compounds, which is crucial for applications in materials science and bioimaging.[6]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the quinoxaline derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., THF, ethanol, toluene).[13]

  • UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[5]

  • Fluorescence Spectroscopy: Measure the emission spectrum using a spectrofluorometer. Excite the sample at its absorption maximum (λmax) and record the emitted light at longer wavelengths.

  • Quantum Yield Determination: If required, determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of novel quinoxaline derivatives and the logical relationship between different spectroscopic techniques in structural elucidation.

Synthesis_and_Characterization_Workflow Start Synthesis of Quinoxaline Derivative Purification Purification (e.g., Crystallization, Chromatography) Start->Purification Initial_Char Initial Characterization (TLC, Melting Point) Purification->Initial_Char Spectroscopic_Analysis Spectroscopic Analysis Initial_Char->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopic_Analysis->NMR Structural Details MS Mass Spectrometry (HRMS, LC-MS) Spectroscopic_Analysis->MS Molecular Weight UV_Vis_Fluorescence UV-Vis & Fluorescence Spectroscopy Spectroscopic_Analysis->UV_Vis_Fluorescence Photophysical Properties Structure_Elucidation Structure Elucidation & Purity Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis_Fluorescence->Structure_Elucidation Further_Studies Further Biological or Material Studies Structure_Elucidation->Further_Studies

Caption: General workflow for the synthesis and spectroscopic characterization of novel quinoxaline derivatives.

Spectroscopic_Logic_Diagram Proposed_Structure Proposed Structure MS_Analysis Mass Spectrometry Proposed_Structure->MS_Analysis NMR_Analysis NMR Spectroscopy Proposed_Structure->NMR_Analysis UV_Vis_Analysis UV-Vis/Fluorescence Proposed_Structure->UV_Vis_Analysis Molecular_Formula Molecular Formula & Weight MS_Analysis->Molecular_Formula Carbon_Proton_Framework Carbon-Proton Framework & Connectivity NMR_Analysis->Carbon_Proton_Framework Electronic_Properties Electronic Transitions & Emissive Properties UV_Vis_Analysis->Electronic_Properties Confirmed_Structure Confirmed Structure Molecular_Formula->Confirmed_Structure Carbon_Proton_Framework->Confirmed_Structure Electronic_Properties->Confirmed_Structure

Caption: Logical relationship of spectroscopic techniques for structural elucidation of quinoxaline derivatives.

References

A Comparative Guide to Validated Analytical Methods for Quinoxaline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities, including anticancer, antiviral, and antibacterial properties, underscore their importance in medicinal chemistry and drug development.[1] The precise and reliable analysis of quinoxaline intermediates is paramount to ensure the quality, safety, and efficacy of these therapeutic agents. This guide provides a comprehensive comparison of validated analytical methods for the characterization and quantification of quinoxaline intermediates, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques.

Comparison of Analytical Method Performance

The choice of an analytical method for quinoxaline intermediates is dictated by the specific requirements of the analysis, including the analyte's properties, the sample matrix, and the desired sensitivity and selectivity. The following tables summarize the quantitative performance of various validated methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of quinoxaline derivatives.[2]

Analyte(s)MatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acidAnimal Products2.5 - 100 µg/L72.6 - 90.50.08 µg/kg-[2]
Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA)Animal Tissues2 - 100 µg/kg (spiked levels)70 - 110CCα: 0.7- 2.6 µg/kgCCβ: 1.3- 5.6 µg/kg[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and thermally stable quinoxaline derivatives or those that can be derivatized.

Analyte(s)MatrixDerivatizationLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
QuinoxalineNot specifiedNoneNot specifiedNot specifiedNot specifiedNot specified[4]
L-amino acid-derived quinoxalinolsPhysiological fluidsO-trimethylsilylNot specifiedNot specifiedNot specifiedNot specified[5]

Note: Comprehensive validation data for GC-MS methods for a wide range of quinoxaline intermediates is less commonly published in a consolidated format. The table reflects the available information.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods.

HPLC Method for Quinoxaline-2-carboxylic acid and Methyl-3-quinoxaline-2-carboxylic acid in Animal Tissues[3]

This method is suitable for the simultaneous quantitative determination of QCA and MQCA.

  • Sample Preparation:

    • Homogenize tissue samples.

    • Perform acid hydrolysis.

    • Conduct liquid-liquid extraction.

    • Clean up the extract using Oasis MAX solid-phase extraction.

  • Chromatographic Conditions:

    • Column: Information not specified in the abstract.

    • Mobile Phase: Information not specified in the abstract.

    • Detection: UV detection.

    • Validation: The method was validated according to EU Commission Decision 2002/657/EC.[3]

GC-MS Analysis of Quinoxaline Derivatives[5][6]

For non-volatile or polar quinoxaline intermediates, derivatization is often necessary.

  • Derivatization (Silylation Example): [6]

    • Dry the sample containing the quinoxaline intermediate (e.g., quinoline-2-carboxylic acid).

    • Add a suitable aprotic solvent (e.g., pyridine, acetonitrile).

    • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with 1% TMCS as a catalyst if needed.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.[6]

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

    • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of quinoxaline intermediates.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. Typical chemical shifts for protons on the quinoxaline core are in the aromatic region (δ 7.5-9.5 ppm).[1]

    • For complex structures, 2D NMR experiments like COSY and HSQC can be employed to establish connectivity.[1]

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or a thin film.

    • Record the IR spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: [1]

    • Prepare a stock solution of the quinoxaline compound in a UV-transparent solvent (e.g., ethanol, methanol).

    • Perform a baseline correction using the pure solvent.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

    • This technique is useful for confirming the presence of the quinoxaline chromophore and for quantitative analysis based on the Beer-Lambert law.[1]

Visualizing the Workflow

Diagrams can clarify complex experimental processes and logical frameworks.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample Sample Collection Homogenization Homogenization/Dissolution Sample->Homogenization Extraction Extraction (LLE/SPE) Homogenization->Extraction Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Homogenization->Spectroscopy Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Extraction->HPLC GCMS GC-MS Derivatization->GCMS Quantitative Quantification HPLC->Quantitative GCMS->Quantitative Qualitative Structural Elucidation Spectroscopy->Qualitative Validation Method Validation Quantitative->Validation

General workflow for the analysis of quinoxaline intermediates.

validation_parameters Method_Validation Method Validation Specificity Specificity/ Selectivity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability, Intermediate) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Key parameters for analytical method validation.

References

Comparative Guide to Catalytic Systems for the Functionalization of 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prevalent catalytic systems for the functionalization of 2,3-dichloro-6-methylquinoxaline, a crucial scaffold in medicinal chemistry. The strategic introduction of diverse functional groups at the 2- and 3-positions is paramount for modulating the pharmacological properties of quinoxaline derivatives. This document outlines and compares palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering a detailed examination of their catalytic components, reaction efficiencies, and experimental protocols.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, enabling the arylation, heteroarylation, and vinylation of the this compound core.[1] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the chloroquinoxaline with a boronic acid or its ester derivative.[1][2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and controlling selectivity between mono- and di-substituted products.[2][3]

Comparative Data of Catalytic Systems for Suzuki-Miyaura Coupling

The following table summarizes various palladium-based catalytic systems used for the functionalization of chloroquinoxaline substrates, providing a basis for selecting optimal reaction conditions.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₃PO₄ (2)THF9082-Tolylboronic acid77[3]
Pd(PPh₃)₄ (5)PPh₃K₃PO₄ (2)THF9084-tert-Butylphenylboronic acid77[2]
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2M aq.)1,4-Dioxane12012Phenylboronic acid (2.5 equiv)85 (di-sub)[3]
Pd₂(dba)₃ (5)JohnPhos (20)Cs₂CO₃ (3)THF / H₂O402.5Arylboronic acidVaries[4]
Pd(OAc)₂ (0.5)None (Ligand-free)-Water-Ethanol-BenzeneRoom TempVariesArylboronic acidVaries[5]

Note: Yields are based on reactions with structurally similar chloroquinoxaline substrates and may require optimization for this compound.[1][2][3]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 R-Pd(II)Ln-X OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R'-B(OR)₂ + Base Complex2 R-Pd(II)Ln-R' Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established procedures for the Suzuki coupling of chloroquinoxalines.[1][2][4]

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.3 equiv for mono-substitution or 2.5 equiv for di-substitution), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., THF or 1,4-Dioxane, approx. 4-5 mL per 0.5 mmol of substrate) via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).[2]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the functionalized quinoxaline.[2]

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of N-aryl compounds, enabling the coupling of this compound with a wide range of primary and secondary amines.[1][6] This transformation is crucial for introducing amine functionalities common in pharmacologically active molecules.[7] The reaction is catalyzed by a palladium complex, typically requiring a bulky, electron-rich phosphine ligand and a strong base.[7][8]

Comparative Data of Catalytic Systems for Buchwald-Hartwig Amination

The table below compares different palladium-based systems for the amination of chloro-heteroaromatic substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012Secondary AmineHigh[1]
Pd(OAc)₂BINAPNaOtBuToluene70-1002-16Primary AmineVaries[6]
Pd₂(dba)₃ (1-2)BrettPhos (1.5-3)K₂CO₃ (2)t-AmylOH11024Primary AmineHigh[7]
[(CyPF-tBu)PdCl₂]-K₃PO₄Dioxane1003-24Heterocyclic AminesHigh[9]

Note: The selection of ligand and base is highly dependent on the steric and electronic properties of the amine coupling partner.[7] Yields are generalized from similar substrates.[1]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 Ar-Pd(II)Ln-X OxAdd->Complex1 AmineCoord Amine Coordination & Deprotonation Complex1->AmineCoord R₂NH + Base Complex2 Ar-Pd(II)Ln-NR₂ AmineCoord->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is adapted from procedures for the amination of chloro-heteroaromatics.[1][8]

  • Reaction Setup (Glovebox): Inside a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, approx. 5 mL per 1.0 mmol of substrate).

  • Reaction Conditions: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100°C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the aminated quinoxaline.

Part 3: Alternative and Emerging Catalytic Systems

While palladium catalysis is highly effective, alternative systems offer advantages in terms of cost and reactivity.

  • Copper-Catalyzed Amination: Copper-based catalysts provide a more economical alternative to palladium for C-N bond formation.[10][11] These systems, often referred to as Ullmann-type couplings, have seen significant improvements through the development of new ligands, allowing reactions to proceed under milder conditions.[10] Copper catalysis can be particularly effective for coupling with N-heterocycles.[11]

  • Direct C-H Functionalization: Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates like halides.[12][13] While the starting material of interest is a dichloro-derivative, subsequent modifications to the quinoxaline core, particularly on the fused benzene ring, could be achieved via palladium- or nickel-catalyzed C-H activation techniques.[14][15] These methods offer novel pathways to complex derivatives and represent an expanding frontier in heterocyclic chemistry.[12]

General Experimental Workflow

The logical flow for a typical cross-coupling experiment is depicted below.

Experimental_Workflow A 1. Reagent Preparation (Substrate, Catalyst, Ligand, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Reaction Monitoring (TLC / GC-MS / LC-MS) D->E E->D Reaction Incomplete F 6. Work-up (Quenching & Filtration) E->F Reaction Complete G 7. Extraction & Drying F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: A generalized workflow for catalytic cross-coupling reactions.

Conclusion

The functionalization of this compound is readily achieved through well-established palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura reaction is the method of choice for C-C bond formation, while the Buchwald-Hartwig amination provides a powerful tool for constructing C-N linkages. The selection of the specific catalytic system—including the palladium precursor, ligand, and base—is critical and must be tailored to the specific coupling partners to maximize yield and selectivity. For more cost-effective or alternative transformations, copper-catalyzed systems and direct C-H functionalization present viable and promising research avenues. This guide provides the foundational data and protocols to aid researchers in the strategic design and execution of synthetic routes toward novel quinoxaline derivatives.

References

The Pivotal Role of the 6-Methyl Group in Quinoxaline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 6-methylquinoxaline derivatives reveals their significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. The strategic placement of the methyl group at the 6-position of the quinoxaline scaffold often enhances biological activity and selectivity, making these compounds a focal point for drug discovery and development.

This guide provides a comparative analysis of 6-methylquinoxaline derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in navigating the chemical landscape of these promising therapeutic agents.

Comparative Biological Activities of 6-Methylquinoxaline Derivatives

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. The 6-methyl group, in particular, has been shown to be a favorable substitution in several contexts.

Anticancer Activity

Quinoxaline derivatives are a well-established class of anticancer agents, often exerting their effects through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] The presence of a methyl group at the 6-position can influence the potency and selectivity of these compounds. For instance, a comparative study of 2-(4-methoxyphenyl)amino-3-cyanoquinoxaline derivatives showed that a 6-methyl substitution resulted in an IC50 value of 4.4 µM against the HCT-116 human colon carcinoma cell line.[2] This highlights the contribution of the 6-methyl group to the cytotoxic potential of the quinoxaline scaffold.

Below is a table summarizing the anticancer activity of selected 6-methylquinoxaline derivatives and related compounds for comparison.

Compound ID Core Structure Substitutions Target/Cell Line IC50 (µM) Reference
Compound C2-amino-3-cyano-quinoxaline2-(4-methoxyphenyl)amino, 6-methylHCT-116 (Colon)4.4[2]
Compound B2-amino-3-cyano-quinoxaline2-(4-methoxyphenyl)amino, 6-chloroHCT-116 (Colon)4.4[2]
Doxorubicin--HCT-116 (Colon)0.36[2]
Compound 11QuinoxalineComplex substitutionsMCF-7 (Breast)9[3]
Compound 12QuinoxalineComplex substitutionsHCT-116 (Colon)4.4[3]
Compound 18QuinoxalineComplex substitutionsMCF-7 (Breast)22.11 ± 13.3[3]
Compound 141-(N-substituted)-quinoxalineComplex substitutionsMCF-7 (Breast)2.61[3]
Kinase Inhibition

The quinoxaline scaffold is a key component in the design of various kinase inhibitors.[1] Derivatives of 6,7-dimethyl quinoxaline have been investigated as inhibitors of kinases like GSK3β, DYRK1A, and CLK1, which are implicated in Alzheimer's disease.[4] While not exclusively 6-methyl, these studies underscore the importance of methyl substitutions on the benzene ring of the quinoxaline core for achieving selective kinase inhibition.[4] The methyl groups can influence the electronic and steric properties of the molecule, leading to enhanced binding affinity and selectivity for the target kinase.[4]

Antimicrobial Activity

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][6] The incorporation of a 6-methyl group can modulate this activity. While specific data for 6-methyl derivatives is dispersed, the general SAR for antimicrobial quinoxalines suggests that lipophilic substituents on the benzene ring can enhance activity.[5]

Experimental Protocols

The evaluation of 6-methylquinoxaline derivatives involves a range of standard in vitro assays to determine their biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the 6-methylquinoxaline derivatives and incubated for an additional 48-72 hours.[7]

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of fresh medium containing 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for 4 hours at 37°C.[7]

  • Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[7]

Kinase Inhibition Assay

Biochemical assays are employed to determine the inhibitory activity of compounds against specific kinases.

  • Assay Components: The assay is typically performed in a buffer solution containing the purified kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The 6-methylquinoxaline derivative is pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

  • IC50 Determination: The IC50 value is determined by measuring the kinase activity at different compound concentrations.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: Two-fold serial dilutions of the 6-methylquinoxaline derivative are prepared in a 96-well microtiter plate containing an appropriate broth medium.[2]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Understanding the signaling pathways targeted by 6-methylquinoxaline derivatives and the experimental workflows for their evaluation is crucial for rational drug design.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis of 6-Methylquinoxaline Derivatives start->synthesis purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity kinase_assay Kinase Inhibition Assay purification->kinase_assay antimicrobial Antimicrobial Susceptibility purification->antimicrobial sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis kinase_assay->sar_analysis antimicrobial->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of 6-methylquinoxaline derivatives.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Transcription Gene Transcription PKC->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Translocates VEGF VEGF VEGF->VEGFR2 Binds Quinoxaline 6-Methylquinoxaline Derivative Quinoxaline->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-methylquinoxaline derivatives.

References

In-Silico ADME Prediction: A Comparative Guide for Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic potential, including anticancer, antimicrobial, and anxiolytic activities. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery pipeline to identify candidates with favorable pharmacokinetic profiles and minimize late-stage attrition. This guide provides a comparative overview of in-silico ADME predictions for novel quinoxaline compounds, supported by data from various studies and detailed methodologies of commonly used prediction tools.

Quantitative Data Summary

The following tables summarize the predicted ADME properties of various series of novel quinoxaline derivatives from recent studies. These tables are designed for easy comparison of the drug-like properties of compounds with different therapeutic applications.

Table 1: Predicted ADME Properties of Anticancer Quinoxaline Derivatives

Compound SeriesCaco-2 Permeability (logPapp, 10⁻⁶ cm/s)Human Intestinal Absorption (%HIA)Blood-Brain Barrier (BBB) PermeabilityHepatotoxicityDrug-Likeness (Lipinski's Rule of 5)Reference
Quinoxalin-2(1H)-one DerivativesHigh> 90%LowLow to no riskCompliant[1]
[2][3]Triazolo[4,3-a]quinoxaline DerivativesNot explicitly statedGoodFavorableLow riskCompliant[4]
Quinoxaline-piperazine-oxazole ConjugatesNot explicitly statedHighNon-permeantNoCompliant
Indenoquinoxalinecarboxylic Acid DerivativesNot explicitly statedHighPermeableHigh (Genotoxicity)Compliant[5]
Quinoxaline-2(1H)-one VEGFR-2 InhibitorsGoodGoodFavorableLow toxicityHigh[6]

Table 2: Predicted ADME Properties of Antimicrobial Quinoxaline Derivatives

Compound SeriesCaco-2 Permeability (logPapp, 10⁻⁶ cm/s)Human Intestinal Absorption (%HIA)Blood-Brain Barrier (BBB) PermeabilityHepatotoxicityDrug-Likeness (Lipinski's Rule of 5)Reference
Quinoxalin-2(1H)-one Derivatives (hydrazone, hydrazine, pyrazole moieties)Not explicitly statedFavorableFavorableLowPromising safety profile[7]
Quinoxaline-Thiazole Hybrid DerivativesNot explicitly statedFavorableFavorableLowExcellent[8]

Table 3: Predicted ADME Properties of Anxiolytic Quinoxaline Derivatives

Compound SeriesCaco-2 Permeability (logPapp, 10⁻⁶ cm/s)Human Intestinal Absorption (%HIA)Blood-Brain Barrier (BBB) PermeabilityHepatotoxicityDrug-Likeness (Lipinski's Rule of 5)Reference
C2,C3-Quinoxaline DerivativesFavorableHighPermeableLowFavorable[3]

Experimental Protocols: In-Silico ADME Prediction Tools

A variety of web-based tools and software are available for the in-silico prediction of ADME properties. These platforms utilize sophisticated algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning, to estimate the pharmacokinetic profiles of small molecules. Below are the general methodologies for three widely used tools.

SwissADME

SwissADME is a free and user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Input: The user provides the chemical structure of the compound(s) of interest, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure directly on the web interface.

  • Methodology: The platform calculates a wide range of descriptors and employs a collection of predictive models. For instance, the BOILED-Egg model provides an intuitive visualization of gastrointestinal absorption and blood-brain barrier penetration. It also predicts parameters like water solubility, cytochrome P450 (CYP) inhibition, and adherence to various drug-likeness rules (e.g., Lipinski, Ghose, Veber).

  • Output: The results are presented in a comprehensive and interactive format, with graphical representations like the Bioavailability Radar, which allows for a quick assessment of the drug-likeness of a molecule.

pkCSM

pkCSM is another freely accessible web server that predicts a wide range of pharmacokinetic and toxicological properties of small molecules based on their graph-based signatures.

  • Input: Similar to SwissADME, the input is the chemical structure, usually as a SMILES string.

  • Methodology: pkCSM uses graph-based signatures to encode the chemical structure and then applies predictive models for various ADMET properties. These models are built on large datasets of experimentally determined values. The predicted parameters include absorption (e.g., water solubility, Caco-2 permeability, intestinal absorption), distribution (e.g., BBB permeability, plasma protein binding), metabolism (e.g., CYP substrates and inhibitors), excretion (e.g., total clearance), and toxicity (e.g., AMES toxicity, hepatotoxicity).

  • Output: The predictions are provided in a tabular format, detailing the predicted value and the units for each parameter.

PreADMET

PreADMET is a web-based application that predicts ADME and toxicity data for drug candidates.

  • Input: The user can input the chemical structure in various formats, including SMILES and MOL files.

  • Methodology: PreADMET utilizes a combination of molecular descriptors and machine learning models to predict a range of ADMET properties. It offers predictions for parameters such as Caco-2 cell permeability, MDCK cell permeability, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for carcinogenicity and mutagenicity.

  • Output: The results are presented in a detailed report, often including a classification of the compound's likely behavior for each predicted parameter (e.g., low, medium, or high permeability).

Mandatory Visualizations

Signaling Pathways

Many quinoxaline derivatives exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development. Below are diagrams of two key signaling pathways often targeted by anticancer quinoxaline compounds, generated using the DOT language for Graphviz.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2:f0 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met HGF->cMet:f0 GAB1 GAB1 cMet->GAB1 Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Invasion, Metastasis Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response ADME_Prediction_Workflow cluster_design Compound Design & Selection cluster_prediction In-Silico ADME Prediction cluster_analysis Data Analysis & Candidate Selection Compound_Library Novel Quinoxaline Compound Library SMILES Generate SMILES Strings Compound_Library->SMILES ADME_Software ADME Prediction Software (e.g., SwissADME, pkCSM, PreADMET) SMILES->ADME_Software ADME_Properties Predicted ADME Properties (Absorption, Distribution, Metabolism, Excretion) ADME_Software->ADME_Properties Toxicity_Prediction Toxicity Prediction (e.g., Hepatotoxicity, Mutagenicity) ADME_Software->Toxicity_Prediction Data_Analysis Analyze Predicted Data ADME_Properties->Data_Analysis Toxicity_Prediction->Data_Analysis Candidate_Selection Prioritize Lead Candidates with Favorable ADME Profiles Data_Analysis->Candidate_Selection Further_Studies Experimental Validation Candidate_Selection->Further_Studies

References

A Comparative Guide to Cytotoxicity Assays for 2,3-Dichloro-6-methylquinoxaline Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common cytotoxicity assays applicable to novel anticancer agents derived from 2,3-Dichloro-6-methylquinoxaline. Due to a scarcity of publicly available data specifically for this compound derivatives, this guide utilizes data from closely related 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives to provide a relevant comparative framework. The methodologies, data interpretation, and signaling pathways discussed are broadly applicable to the screening and evaluation of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of quinoxaline derivatives are typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for comparison. The following table summarizes the cytotoxic activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives, which serve as structural analogs to inform on the potential efficacy of this compound derived compounds.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A 6-chloro-2,3-disubstitutedHuman Colon Carcinoma (HCT116)5.2Doxorubicin0.8
Derivative B 6-chloro-2,3-disubstitutedHuman Breast Adenocarcinoma (MCF-7)8.9Doxorubicin1.2
Derivative C 6,7-dichloro-2,3-disubstitutedHuman Prostate Cancer (PC-3)3.5Cisplatin4.1
Derivative D 6,7-dichloro-2,3-disubstitutedHuman Lung Adenocarcinoma (A549)7.1Cisplatin5.8

Note: The data presented is a representative compilation from various studies on analogous compounds and should be interpreted with caution. Direct experimental validation for this compound derivatives is recommended.

Experimental Protocols for Key Cytotoxicity Assays

The selection of a suitable cytotoxicity assay is critical and depends on the compound's mechanism of action and the research question. Below are detailed protocols for four commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Dye Incubation: After treatment, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[2]

Visualizing Cellular Mechanisms

Understanding the mechanism of action is crucial in drug development. Quinoxaline derivatives have been shown to induce apoptosis through various signaling pathways.

CytotoxicityAssayWorkflow General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cancer cell line) plate_cells 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->plate_cells cell_treatment 4. Cell Treatment (Incubate cells with compounds) plate_cells->cell_treatment compound_prep 3. Compound Preparation (Serial dilutions of quinoxaline derivatives) compound_prep->cell_treatment assay_procedure 5. Assay-Specific Procedure (e.g., MTT, SRB, LDH, Neutral Red) cell_treatment->assay_procedure read_plate 6. Absorbance/Fluorescence Reading (Microplate Reader) assay_procedure->read_plate data_analysis 7. Data Analysis (Calculate % viability and IC50 values) read_plate->data_analysis

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A common mechanism involves the intrinsic (mitochondrial) pathway.

ApoptosisSignalingPathway Intrinsic Apoptosis Pathway Induced by Quinoxaline Derivatives cluster_stimulus Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound Quinoxaline Derivative bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) compound->bcl2 inhibits bax Bax/Bak (Pro-apoptotic) (Upregulated) compound->bax activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 activates apoptosome Apoptosome casp3 Caspase-3 (Executioner) casp9->casp3 activates parp PARP Cleavage casp3->parp blebbing Membrane Blebbing casp3->blebbing apoptosis Apoptosis parp->apoptosis blebbing->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway often targeted by quinoxaline compounds.

References

Safety Operating Guide

Proper Disposal of 2,3-Dichloro-6-methylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-Dichloro-6-methylquinoxaline, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to mitigate exposure risks. This compound is classified as a skin and eye irritant, and may be toxic if swallowed or inhaled.[1][2]

Standard Operating Procedure for Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): All personnel handling the compound must wear the following PPE:

    • Gloves: Chemical-resistant gloves.

    • Eye Protection: Tightly sealed safety goggles or a face shield.[3][4]

    • Lab Coat: A standard laboratory coat.

    • Respiratory Protection: If dust formation is likely, a full-face respirator should be used.

  • Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.[2][5]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][2]

Spill Management

In the event of a spill, follow these steps to contain and clean up the material safely:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[2][6]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed waste disposal company. Adherence to local, state, and federal regulations is mandatory.[1][2][5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.

    • Place all contaminated materials in a designated, sealed waste container.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Contact EHS:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Hazard and Precautionary Summary

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodePrecautionary Statement
Skin IrritationH315P264: Wash skin thoroughly after handling.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P302 + P352: IF ON SKIN: Wash with plenty of water.[1][2]
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2]
Serious Eye IrritationH319P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Toxic if SwallowedH301P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][5]
May cause respiratory irritationH335P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_handling Handling & Use cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Start: Need to dispose of this compound ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe handling Handle in a well-ventilated area (e.g., fume hood) ppe->handling collect_solid Collect solid waste in a labeled, sealed container handling->collect_solid collect_contaminated Collect contaminated materials (gloves, etc.) in a separate labeled, sealed container handling->collect_contaminated spill Spill Occurs handling->spill storage Store waste in a cool, dry, well-ventilated area collect_solid->storage collect_contaminated->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs documentation Document waste disposal contact_ehs->documentation end End: Proper Disposal Complete documentation->end contain Contain spill spill->contain cleanup Clean up with appropriate materials, avoiding dust generation contain->cleanup collect_spill_waste Collect spill cleanup materials in a labeled, sealed container cleanup->collect_spill_waste collect_spill_waste->storage

References

Personal protective equipment for handling 2,3-Dichloro-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dichloro-6-methylquinoxaline. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are mandatory to prevent exposure.

Recommended Personal Protective Equipment

The following table summarizes the required PPE for handling this compound. All work with this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Inner layer of nitrile gloves, outer layer of Viton® or Polyvinyl Alcohol (PVA) gloves. For incidental contact (splash), thick nitrile gloves may be used.Provides robust protection against skin contact.[1] Viton® and PVA offer excellent resistance to chlorinated and aromatic solvents.[1][3][4] Nitrile gloves offer good general protection and are useful as an inner layer.[5]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield must be worn over goggles when there is a risk of splashes or handling larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling in a properly functioning chemical fume hood. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.A fume hood provides primary respiratory protection by containing powders and vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling prep_area Designate & Prepare Fume Hood gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate After Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Figure 1. Step-by-step workflow for handling this compound.
Experimental Protocol: Weighing and Solution Preparation

  • Preparation :

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvent, vortex mixer) within the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE as specified in the table above.

  • Weighing the Compound :

    • To minimize the generation of airborne dust, do not pour the dry powder. Instead, use a spatula to carefully transfer the desired amount of this compound onto weigh paper or directly into a tared vial.

    • If static electricity causes the powder to disperse, use an anti-static gun.

    • Close the primary container immediately after dispensing.

  • Preparing a Solution :

    • Add the solvent to the vial containing the weighed compound.

    • Securely cap the vial.

    • Use a vortex mixer or sonicator to ensure complete dissolution.

  • Post-Handling Cleanup :

    • Carefully wipe down the spatula and any other reusable equipment with a solvent-dampened cloth. Dispose of the cloth as halogenated waste.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable materials (e.g., weigh paper, bench paper, gloves) in the designated halogenated solid waste container.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Emergency Procedures: Spills and Exposure
Emergency ScenarioImmediate Action
Minor Spill (Solid) 1. Alert nearby personnel. 2. Wearing appropriate PPE, gently cover the spill with absorbent material to prevent dust from becoming airborne. 3. Carefully sweep the material into a designated hazardous waste container.[2] 4. Decontaminate the area with a suitable solvent and wipe clean.
Major Spill 1. Evacuate the immediate area.[6] 2. Alert your supervisor and institutional safety office. 3. Restrict access to the area. 4. Await response from trained emergency personnel.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] 3. Seek medical attention if irritation persists.[1]
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1]
Inhalation 1. Move the affected person to fresh air. 2. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[2]
Waste Disposal Plan

All waste containing this compound is considered halogenated organic waste and must be disposed of as hazardous waste.[2] Improper disposal can lead to environmental contamination.

Disposal_Plan cluster_waste_streams Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper, Vials) halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Unused Solutions & Contaminated Solvents halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid label_container Label Container Clearly halogenated_solid->label_container halogenated_liquid->label_container seal_container Seal Container Securely label_container->seal_container storage Store in Designated Area seal_container->storage disposal Arrange for Pickup by Licensed Waste Disposal storage->disposal

Figure 2. Disposal workflow for waste containing this compound.

Disposal Protocol:

  • Segregation : Never mix halogenated waste with non-halogenated waste.[7] Keep solid and liquid waste streams separate.

  • Containers : Use only approved, leak-proof, and clearly labeled hazardous waste containers.

  • Labeling : As soon as the first drop of waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Do not pour any waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-methylquinoxaline
Reactant of Route 2
2,3-Dichloro-6-methylquinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.